Product packaging for 3,5-Dichloro-4-fluorophenylboronic acid(Cat. No.:CAS No. 1646614-31-4)

3,5-Dichloro-4-fluorophenylboronic acid

Cat. No.: B1426478
CAS No.: 1646614-31-4
M. Wt: 208.81 g/mol
InChI Key: OKZYLWQCOUTIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-Dichloro-4-fluorophenylboronic acid (CAS 1646614-31-4) is a versatile organoboron reagent of significant interest in advanced chemical synthesis and drug discovery. With the molecular formula C₆H₄BCl₂FO₂ and a molecular weight of 208.81 g/mol, this compound serves as a critical building block for the construction of complex organic molecules. Its primary research value lies in its application in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process widely used for forming carbon-carbon bonds. The distinct substitution pattern of chlorine and fluorine atoms on the phenyl ring makes it a valuable synthon for introducing a specific, highly halogenated aromatic system into target structures, a common motif in medicinal chemistry and materials science. This compound is typically supplied as a white to off-white solid and should be stored at room temperature, preferably under an inert atmosphere. Handling Precautions: This compound requires careful handling. Please refer to the Safety Data Sheet for comprehensive hazard information. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Important Notice: This product is intended for research and laboratory use only. It is strictly not for diagnostic or therapeutic use in humans or animals, nor is it intended for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BCl2FO2 B1426478 3,5-Dichloro-4-fluorophenylboronic acid CAS No. 1646614-31-4

Properties

IUPAC Name

(3,5-dichloro-4-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BCl2FO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZYLWQCOUTIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BCl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichloro-4-fluorophenylboronic Acid: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and chlorine atoms into molecular scaffolds is a widely employed strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. 3,5-Dichloro-4-fluorophenylboronic acid, a versatile and reactive building block, has emerged as a valuable tool for the synthesis of complex organic molecules. Its unique substitution pattern offers a gateway to novel chemical entities with potential therapeutic applications. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions.

Core Properties of this compound

Identifying and understanding the fundamental properties of a reagent is paramount for its effective and safe use in a laboratory setting.

PropertyValueSource
CAS Number 1646614-31-4[1]
Molecular Formula C₆H₄BCl₂FO₂[1]
Molecular Weight 208.81 g/mol [1]
IUPAC Name (3,5-dichloro-4-fluorophenyl)boronic acid[1]
Appearance White to off-white solid[1]
SMILES OB(O)C1=CC(Cl)=C(F)C(Cl)=C1[1]

Synthesis of this compound: A Mechanistic Approach

The synthesis of arylboronic acids typically involves the conversion of an aryl halide to an organometallic intermediate, which is then quenched with a borate ester. A plausible and commonly employed synthetic route to this compound would start from a suitable brominated precursor, such as 1-bromo-3,5-dichloro-4-fluorobenzene.

The reaction proceeds via a lithium-halogen exchange to form a highly reactive aryllithium species. This nucleophilic intermediate then attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired boronic acid. The low temperatures required for the lithium-halogen exchange step are crucial to prevent unwanted side reactions.

G A 1-Bromo-3,5-dichloro- 4-fluorobenzene C Aryllithium Intermediate A->C Lithium-Halogen Exchange (-78 °C) B n-Butyllithium (n-BuLi) E Boronate Ester C->E Nucleophilic Attack D Trialkyl Borate (e.g., B(OMe)₃) G This compound E->G Hydrolysis F Acidic Workup (e.g., HCl)

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol for Synthesis

While a specific protocol for this compound is not available, the following is a representative procedure adapted from the synthesis of structurally similar fluorinated arylboronic acids.[4][5][6]

Materials:

  • 1-Bromo-3,5-dichloro-4-fluorobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Organic solvents for extraction and purification (e.g., diethyl ether, hexanes)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-3,5-dichloro-4-fluorobenzene and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via a syringe pump over a period of 1 hour, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for an additional hour.

  • In a separate flame-dried flask, dissolve trimethyl borate in anhydrous THF and cool to -78 °C.

  • Transfer the aryllithium solution to the trimethyl borate solution via a cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it represents the most significant application of this compound.[7][8] This palladium-catalyzed reaction couples the boronic acid with an organic halide or triflate, enabling the construction of biaryl and other conjugated systems that are prevalent in pharmaceutically active molecules.

G A This compound G Transmetalation A->G B Aryl Halide (Ar-X) D Oxidative Addition B->D C Pd(0) Catalyst C->D E Ar-Pd(II)-X D->E H Ar-Pd(II)-Ar' E->H Transmetalation F Base I Reductive Elimination H->I I->C Catalyst Regeneration J Biaryl Product (Ar-Ar') I->J

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general, representative protocol for a Suzuki-Miyaura coupling reaction that can be adapted for use with this compound.[9][10][11]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., toluene, dioxane, DMF, and/or water)

Procedure:

  • To a reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Add the solvent system to the vessel.

  • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes, or by several freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. While a comprehensive safety data sheet (SDS) for this specific compound was not found in the searched literature, the SDS for similar fluorinated and chlorinated arylboronic acids indicate that they should be handled with care.[12][13][14][15][16]

General Safety Recommendations:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area with copious amounts of water.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern provides medicinal chemists with a powerful tool to introduce desirable physicochemical properties into drug candidates. By understanding its core properties, synthetic routes, and reaction protocols, researchers can effectively leverage this reagent to advance their drug discovery and development programs.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dichloro-4-fluorophenylboronic acid is a vital building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its utility stems from its role as a key coupling partner in Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds to create complex molecules like biaryl compounds.[1][2] The specific arrangement of chloro and fluoro substituents on the phenyl ring imparts unique electronic and steric properties to the molecule, influencing the reactivity and biological activity of its derivatives. This guide provides a comprehensive overview of the primary synthetic pathways to this important intermediate, offering insights into the underlying chemical principles and practical considerations for researchers and process chemists.

The synthesis of arylboronic acids, in general, has evolved significantly, moving from classical Grignard-based methods to more functional-group-tolerant transition metal-catalyzed reactions.[3] This evolution is particularly relevant for highly functionalized molecules like this compound, where chemoselectivity is a critical concern. This document will delve into the most prevalent and effective strategies for its preparation, with a focus on palladium-catalyzed borylation and traditional organometallic routes.

Primary Synthetic Strategies

The preparation of this compound predominantly relies on two core strategies:

  • Palladium-Catalyzed Borylation of an Aryl Halide (Miyaura Borylation): This is a modern and widely adopted method due to its excellent functional group tolerance and generally mild reaction conditions.[4][5]

  • Halogen-Metal Exchange followed by Borylation: This classical approach involves the use of highly reactive organometallic intermediates, such as organolithium or Grignard reagents.[6][7]

Each of these pathways offers distinct advantages and is accompanied by its own set of challenges, which will be explored in detail.

Pathway 1: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation reaction is a cornerstone of modern synthetic chemistry, enabling the direct conversion of aryl halides to arylboronic esters.[8] These esters can then be hydrolyzed to the desired boronic acid. The reaction typically involves a palladium catalyst, a diboron reagent (like bis(pinacolato)diboron, B₂pin₂), and a base.[4][9]

The starting material for this synthesis is typically 1-bromo-3,5-dichloro-4-fluorobenzene. A plausible preparation method for this starting material involves a three-step sequence of bromination, reduction, and diazochlorination starting from 2-fluoro-3-chloronitrobenzene.[10]

Reaction Mechanism and Causality

The catalytic cycle of the Miyaura borylation is a well-established process that begins with the oxidative addition of the aryl halide to a Pd(0) species. This is followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronic ester and regenerate the active Pd(0) catalyst.

The choice of base is a critical parameter in this reaction. A weak base, such as potassium acetate (KOAc), is often preferred to prevent the competing Suzuki-Miyaura cross-coupling of the newly formed boronic ester with the starting aryl halide.[8] Stronger bases can promote this undesired side reaction, leading to the formation of homocoupled biaryl impurities.[4]

Caption: Catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol: Miyaura Borylation

Materials:

  • 1-bromo-3,5-dichloro-4-fluorobenzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1-bromo-3,5-dichloro-4-fluorobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous 1,4-dioxane and anhydrous toluene to the flask.

  • Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic ester.

  • The crude ester can be purified by column chromatography or taken directly to the next step.

  • To hydrolyze the ester, dissolve the crude product in a suitable solvent mixture (e.g., acetone/water) and add an acid (e.g., HCl). Stir at room temperature until hydrolysis is complete.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Pathway 2: Halogen-Metal Exchange and Borylation

A similar methodology has been successfully employed for the synthesis of related fluorinated phenylboronic acids, such as 3,5-difluoro-4-methyl phenylboronic acid, starting from 4-bromo-2,6-difluorotoluene.[12]

Reaction Mechanism and Causality

The success of this pathway hinges on the rapid and selective halogen-metal exchange at a low temperature to prevent side reactions, such as the reaction of the organometallic intermediate with other functional groups on the aromatic ring. The choice of the organometallic reagent is crucial; organolithium reagents are generally more reactive than Grignard reagents. The low temperature (-78 °C) is essential to control the reactivity of the highly basic organolithium species.

The subsequent borylation step involves the nucleophilic attack of the aryl anion on the electrophilic boron atom of the trialkyl borate. The resulting boronate complex is then hydrolyzed under acidic conditions to afford the final boronic acid.

Caption: Halogen-metal exchange and subsequent borylation workflow.

Experimental Protocol: Halogen-Metal Exchange

Materials:

  • 1-bromo-3,5-dichloro-4-fluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 N)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 1-bromo-3,5-dichloro-4-fluorobenzene (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1-2 hours.

  • In a separate flame-dried flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the freshly prepared aryllithium solution to the triisopropyl borate solution via cannula, keeping the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding 1 N HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Comparison of Synthetic Pathways

ParameterMiyaura BorylationHalogen-Metal Exchange
Starting Material 1-bromo-3,5-dichloro-4-fluorobenzene1-bromo-3,5-dichloro-4-fluorobenzene
Key Reagents Pd catalyst, B₂pin₂, weak basen-BuLi or Grignard reagent, trialkyl borate
Temperature Elevated (reflux)Cryogenic (-78 °C)
Functional Group Tolerance HighLow (sensitive to acidic protons and electrophilic groups)
Yield Generally good to excellentVariable, can be high with careful optimization
Scalability Well-established for large-scale synthesisCan be challenging due to cryogenic conditions and reactive intermediates
Safety Considerations Palladium catalysts can be expensive and require careful handling.Pyrophoric n-BuLi requires stringent anhydrous and inert conditions.

Conclusion

The synthesis of this compound can be effectively achieved through both modern palladium-catalyzed methods and classical organometallic routes. The Miyaura borylation stands out for its superior functional group tolerance and operational simplicity, making it a preferred choice for many applications, especially in complex molecule synthesis. However, the halogen-metal exchange pathway remains a valuable and powerful tool, particularly when precursor availability dictates the synthetic strategy. The selection of the optimal route will depend on a careful evaluation of factors such as the availability of starting materials, the scale of the synthesis, the required purity of the final product, and the equipment and safety infrastructure available.

References

An In-depth Technical Guide to 3,5-Dichloro-4-fluorophenylboronic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dichloro-4-fluorophenylboronic acid is a halogenated arylboronic acid that has emerged as a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of two chlorine atoms and a fluorine atom on the phenyl ring, impart distinct reactivity and conformational characteristics. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its handling, reactivity, and application in synthetic methodologies.

Chemical Identity and Physical Properties

Proper identification and understanding of the physical characteristics of a reagent are fundamental to its effective and safe use in any research endeavor.

Nomenclature and Structural Information
  • IUPAC Name: (3,5-dichloro-4-fluorophenyl)boronic acid[1]

  • CAS Number: 1646614-31-4[1]

  • Molecular Formula: C₆H₄BCl₂FO₂[1]

  • Molecular Weight: 208.81 g/mol [1]

  • SMILES: OB(O)C1=CC(Cl)=C(F)C(Cl)=C1[1]

Physicochemical Data
PropertyValueSource
Appearance White to off-white solid[2]
Boiling Point (Predicted) 349.1 ± 52.0 °C[2]
Density (Predicted) 1.55 ± 0.1 g/cm³[2]
pKa (Predicted) 6.65 ± 0.11[2]

Solubility: While quantitative solubility data is not extensively published, boronic acids generally exhibit solubility in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF).[3] Solubility in aqueous solutions is often limited but can be enhanced by the addition of a base.

Storage and Stability: this compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4][5] It is recommended to store it under an inert atmosphere at room temperature.[6] Phenylboronic acids can be susceptible to dehydration to form cyclic anhydrides (boroxines), and proper storage is crucial to maintain their integrity.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of this compound. While specific spectra for this compound are not widely published, chemical databases indicate their availability.[7] The expected spectral features are outlined below based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons. The chemical shift will be influenced by the electron-withdrawing effects of the halogen substituents. The protons of the B(OH)₂ group will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon environments in the phenyl ring. The carbon attached to the boron atom will have a characteristic chemical shift, and the other aromatic carbons will be influenced by the chlorine and fluorine substituents.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet, providing a clear diagnostic signal for the presence of the fluorine atom.

  • ¹¹B NMR: The boron NMR spectrum will exhibit a signal characteristic of a tri-coordinate boronic acid.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the boronic acid hydroxyl groups.

  • Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

  • C=C stretching vibrations of the aromatic ring in the 1400-1600 cm⁻¹ region.

  • A strong B-O stretching vibration, usually observed around 1300-1400 cm⁻¹.

  • C-Cl and C-F stretching vibrations will also be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the compound. Under typical ionization conditions, the mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight. The fragmentation pattern can provide further structural information.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the boronic acid functionality and influenced by the electronic nature of the substituted phenyl ring.

The Suzuki-Miyaura Coupling Reaction

The cornerstone of boronic acid chemistry is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[8] this compound serves as an excellent coupling partner for the synthesis of highly substituted biaryl compounds, which are prevalent motifs in pharmaceuticals and advanced materials.

The electron-withdrawing nature of the chlorine and fluorine substituents can influence the reactivity of the boronic acid in the transmetalation step of the catalytic cycle. This can be advantageous in achieving selective couplings and can impact the overall reaction kinetics.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The specific conditions may require optimization based on the nature of the coupling partner.

Materials and Reagents
  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent(s) to the flask. This is typically a mixture of an organic solvent and water (e.g., 4:1 dioxane:water). Following this, add the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (often between 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl product.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on information for this and structurally related compounds, this compound is classified with the following hazards:

  • GHS Signal Word: Warning[6]

  • Hazard Statements:

    • H302: Harmful if swallowed[6]

    • H312: Harmful in contact with skin[6]

    • H332: Harmful if inhaled[6]

    • H315: Causes skin irritation[4]

    • H319: Causes serious eye irritation[4]

    • H335: May cause respiratory irritation[4]

Recommended Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[4][9]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).[9]

  • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn to prevent skin exposure.[4]

  • Respiratory Protection: In cases where dust may be generated, a NIOSH/MSHA-approved respirator is recommended.[9]

Handling and Storage Precautions
  • Handle in a well-ventilated area, preferably in a chemical fume hood.[5][9]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[10]

  • Keep the container tightly closed in a dry and cool place.[5]

Conclusion

This compound is a highly functionalized building block with significant potential in the synthesis of complex organic molecules. Its unique substitution pattern offers opportunities for fine-tuning the electronic and steric properties of target compounds. A thorough understanding of its physical and chemical properties, coupled with stringent adherence to safety protocols, will enable researchers and drug development professionals to effectively harness the synthetic utility of this valuable reagent.

Visualizations

Chemical Structure of this compound

Suzuki_Miyaura_Workflow Boronic_Acid This compound Reaction_Vessel Reaction Mixture (Heated) Boronic_Acid->Reaction_Vessel Aryl_Halide Aryl Halide (R-X) Aryl_Halide->Reaction_Vessel Catalyst Pd Catalyst Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Workup Aqueous Work-up Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

References

A Comprehensive Technical Guide to 3,5-Dichloro-4-fluorophenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,5-Dichloro-4-fluorophenylboronic Acid in Modern Synthesis

This compound, a seemingly niche chemical compound, holds a significant position in the toolbox of medicinal chemists and process development scientists. Its trifunctionalized phenyl ring offers a unique combination of steric and electronic properties, making it a valuable building block for the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and agrochemicals.[1] The strategic placement of two chlorine atoms and a fluorine atom on the phenylboronic acid scaffold allows for precise tuning of a molecule's biological activity and pharmacokinetic profile.

This guide provides an in-depth technical overview of this compound, from sourcing and quality assessment to practical applications and safety considerations. The information presented herein is curated to empower researchers, scientists, and drug development professionals to effectively and safely utilize this versatile reagent in their synthetic endeavors.

I. Commercial Sourcing and Supplier Evaluation: A Critical First Step

The successful outcome of any synthetic protocol begins with the quality of the starting materials. For this compound, a variety of commercial suppliers exist, ranging from large, well-established chemical manufacturers to smaller, more specialized companies.

Identifying Reputable Suppliers:

A preliminary search for CAS number 1646614-31-4 will yield a list of potential suppliers.[2][3][4] Key considerations when selecting a supplier include:

  • Purity and Specification Guarantees: Reputable suppliers will provide a detailed Certificate of Analysis (CoA) with each batch, outlining the purity and the methods used for its determination.[1][5]

  • Consistency and Batch-to-Batch Reproducibility: For ongoing research and development projects, consistency between batches is paramount.

  • Availability and Lead Times: Depending on the scale of the project, ensuring a stable and timely supply chain is crucial.

  • Technical Support: A responsive and knowledgeable technical support team can be an invaluable resource for troubleshooting and addressing any concerns regarding the product's quality or performance.

Table 1: Representative Commercial Suppliers of this compound

SupplierProduct Number (Example)Purity (Typical)
Sigma-AldrichAMBH97F040F7 (Ambeed)≥95%
AChemBlockH-880995%[2]
BLD PharmBD111075≥97%

Note: This table is not exhaustive and is for illustrative purposes. Researchers should always verify the specifications with the supplier before purchasing.

II. Quality Assessment and Interpretation of Analytical Data

A thorough understanding of the quality of this compound is essential for reproducible and reliable experimental results. The primary documents for assessing quality are the Certificate of Analysis (CoA) and the Safety Data Sheet (SDS).

A. The Certificate of Analysis (CoA): Your Window into Product Quality

A CoA is a formal document that certifies that a product meets its predetermined specifications. While a specific CoA for this compound was not publicly available, a representative CoA for a similar halogenated phenylboronic acid would typically include the following information:

Table 2: Example Data from a Certificate of Analysis for a Phenylboronic Acid Derivative

TestSpecificationResultMethod
AppearanceWhite to off-white powderConformsVisual
Purity (HPLC)≥97.0%98.5%HPLC[1]
¹H NMRConforms to structureConformsNMR[6][7][8]
Water Content (Karl Fischer)≤0.5%0.2%KF Titration
Melting Point240 - 245 °C242 - 244 °CCapillary Method

Interpreting the CoA:

  • Purity (HPLC): High-Performance Liquid Chromatography (HPLC) is a common technique for assessing the purity of boronic acids.[9][10] The chromatogram should show a major peak corresponding to the desired product and may indicate the presence of any impurities.

  • ¹H NMR: Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure of the compound. The spectrum should be consistent with the expected structure of this compound.[6][7][8][11]

  • Water Content: Boronic acids are known to be hygroscopic, and excess water can affect their reactivity and stability.[12]

  • Melting Point: A sharp melting point range is often indicative of high purity.

B. The Safety Data Sheet (SDS): A Guide to Safe Handling and Storage

The SDS is a critical document that provides comprehensive information about the potential hazards of a chemical and how to work with it safely. While an SDS for this compound was not available, the following information is based on SDS for similar halogenated phenylboronic acids.[13][14][15][16][17]

Key Safety Information:

  • Hazards Identification: Phenylboronic acids are generally classified as irritants to the skin, eyes, and respiratory system.[14][16][17]

  • First-Aid Measures: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air.[14][16]

  • Handling and Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3][12][18] Boronic acids can be sensitive to air and moisture.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[19]

III. Synthetic Applications: Harnessing the Power of this compound

The primary application of this compound lies in its use as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[20] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of complex molecules.[21][22][23]

A. The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[20]

Diagram 1: Generalized Suzuki-Miyaura Coupling Reaction

G A R¹-B(OH)₂ plus1 + A->plus1 B R²-X plus2 Pd Catalyst, Base B->plus2 C R¹-R² plus1->B plus2->C

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

B. Experimental Protocol: A Representative Suzuki-Miyaura Coupling

While a specific protocol for this compound was not found in the search results, the following is a general, field-proven protocol that can be adapted for this reagent.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a suitable base such as potassium carbonate (2.0 equiv).

  • Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Diagram 2: Suzuki-Miyaura Coupling Experimental Workflow

G A 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) B 2. Add Degassed Solvent A->B C 3. Purge with Inert Gas B->C D 4. Add Palladium Catalyst C->D E 5. Heat and Monitor Reaction D->E F 6. Aqueous Work-up E->F G 7. Purification (Chromatography/Recrystallization) F->G H Final Product G->H

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

C. Applications in Pharmaceutical and Agrochemical Synthesis

The unique substitution pattern of this compound makes it a valuable synthon for introducing a highly functionalized phenyl ring into target molecules. This can lead to enhanced biological activity, improved metabolic stability, and modulated lipophilicity, all of which are critical parameters in drug and agrochemical design.[24][25][26][27]

IV. Potential Impurities and Analytical Control

The purity of this compound is crucial for its successful application. Potential impurities can arise from the synthetic route or from degradation during storage.

A. Common Synthetic Routes and Potential Impurities

A common method for the synthesis of arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[28][29][30]

Diagram 3: General Synthesis of an Arylboronic Acid

G A Ar-X B Ar-M A->B 1. Mg or n-BuLi C Ar-B(OR)₃⁻ M⁺ B->C 2. B(OR)₃ D Ar-B(OH)₂ C->D 3. H₃O⁺

Caption: A common synthetic pathway for arylboronic acids.

Potential impurities from this process include:

  • Starting materials: Unreacted aryl halide.

  • Homocoupling byproducts: Ar-Ar.

  • Borinic and boronic esters: Incomplete hydrolysis can lead to the presence of these species.

  • Boroxines: Boronic acids can dehydrate to form cyclic trimers known as boroxines.

B. Analytical Methods for Purity Determination

Several analytical techniques can be employed to assess the purity of this compound:

  • HPLC: As mentioned earlier, HPLC is a powerful tool for quantifying the purity and detecting impurities.[9][10][31][32]

  • NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR can provide detailed structural information and help identify impurities.[6][7][8][11][33]

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify any byproducts.

V. Conclusion: A Versatile and Enabling Reagent

This compound is a valuable and versatile building block for organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its sourcing, quality assessment, and safe handling is paramount for its effective utilization. By carefully selecting suppliers, meticulously analyzing the provided documentation, and employing robust synthetic protocols, researchers can confidently incorporate this powerful reagent into their synthetic strategies to accelerate innovation and discovery.

VI. References

  • Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates - Journal of Applied Pharmaceutical Science. (2024-02-02). Available at: --INVALID-LINK--

  • Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Available at: --INVALID-LINK--

  • Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. (2024-02-05). Available at: --INVALID-LINK--

  • Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates - Manipal Research Portal. Available at: --INVALID-LINK--

  • How to Store Boric Acid | Lab Alley. Available at: --INVALID-LINK--

  • Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC. Available at: --INVALID-LINK--

  • This compound 95% | CAS: 1646614-31-4 | AChemBlock. Available at: --INVALID-LINK--

  • 3-Chloro-4-fluorophenylboronic acid = 95 144432-85-9 - Sigma-Aldrich. Available at: --INVALID-LINK--

  • This compound(1646614-31-4) 1H NMR spectrum - ChemicalBook. Available at: --INVALID-LINK--

  • SAFETY DATA SHEET - Fisher Scientific. Available at: --INVALID-LINK--

  • (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Available at: --INVALID-LINK--

  • Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media - The Royal Society of Chemistry. Available at: --INVALID-LINK--

  • SAFETY DATA SHEET. (2025-05-06). Available at: --INVALID-LINK--

  • Organic Syntheses Procedure. Available at: --INVALID-LINK--

  • 3,5-DIFLUORO-4-CHLOROPHENYLBORONIC ACID(864759-63-7) 1H NMR spectrum. Available at: --INVALID-LINK--

  • Application Notes and Protocols for the Synthesis of 3,5-Difluorobiphenyl - Benchchem. Available at: --INVALID-LINK--

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - NIH. Available at: --INVALID-LINK--

  • CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents. Available at: --INVALID-LINK--

  • Safe Storage. Available at: --INVALID-LINK--

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017-02-28). Available at: --INVALID-LINK--

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-19). Available at: --INVALID-LINK--

  • SAFETY DATA SHEET - Fisher Scientific. (2023-08-21). Available at: --INVALID-LINK--

  • 4-Chloro-2-fluorophenylboronic acid synthesis - ChemicalBook. Available at: --INVALID-LINK--

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017-02-28). Available at: --INVALID-LINK--

  • 4-Chloro-2-fluorophenylboronic acid(160591-91-3) 1H NMR spectrum - ChemicalBook. Available at: --INVALID-LINK--

  • Certificate of analysis - Thermo Fisher Scientific. Available at: --INVALID-LINK--

  • This compound | 1646614-31-4 - Sigma-Aldrich. Available at: --INVALID-LINK--

  • CERTIFICATE OF ANALYSIS. Available at: --INVALID-LINK--

  • Does any one have a general idea about Boronic acids HPLC methods? - ResearchGate. (2014-07-30). Available at: --INVALID-LINK--

  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. Available at: --INVALID-LINK--

  • SAFETY DATA SHEET - Fisher Scientific. (2023-08-21). Available at: --INVALID-LINK--

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015-01-21). Available at: --INVALID-LINK--

  • WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents. Available at: --INVALID-LINK--

  • (3,5-Dichloro-2,4-difluorophenyl)boronic acid|BLD Pharm. Available at: --INVALID-LINK--

  • The Chemistry Blog - How to Safely Handle Reactive Chemicals. (2024-08-07). Available at: --INVALID-LINK--

  • SAFETY DATA SHEET - TCI Chemicals. (2025-08-05). Available at: --INVALID-LINK--

  • Chemical Handling and Storage - Environmental Health and Safety - Iowa State University. Available at: --INVALID-LINK--

  • HPLC Separation of Aromatic Boronic Acids on Primesep P - SIELC Technologies. Available at: --INVALID-LINK--

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC - NIH. (2021-04-01). Available at: --INVALID-LINK--

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017-08-15). Available at: --INVALID-LINK--

  • Quantitation of boronic acids at pg/mL levels of sensitivity - SCIEX. Available at: --INVALID-LINK--

  • 4-Chloro-3-fluorophenylboronic acid AldrichCPR | Sigma-Aldrich. Available at: --INVALID-LINK--

  • 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem. Available at: --INVALID-LINK--

  • Phenylboronic acid - Wikipedia. Available at: --INVALID-LINK--

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - NIH. (2022-05-26). Available at: --INVALID-LINK--

References

A Comprehensive Guide to the Safe Handling, Storage, and Stability of 3,5-Dichloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dichloro-4-fluorophenylboronic acid (CAS No: 1646614-31-4) is a substituted arylboronic acid, a class of compounds indispensable to modern organic synthesis.[1][2] Its utility primarily lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a robust building block for the formation of carbon-carbon bonds in complex molecule and active pharmaceutical ingredient (API) synthesis.[3][4][5][6] However, the inherent reactivity of the boronic acid moiety, coupled with its potential physiological effects, necessitates a rigorous and well-informed approach to its laboratory use.

This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage this compound safely and effectively. We will move beyond mere procedural lists to explain the chemical principles underpinning best practices, ensuring both experimental integrity and personnel safety.

Section 1: Hazard Identification and Safety Profile

Disclaimer: A comprehensive, peer-reviewed Safety Data Sheet (SDS) for this compound is not widely available in the public domain. The following safety profile is constructed based on the well-documented hazards of structurally analogous arylboronic acids, such as 4-fluorophenylboronic acid, and represents a conservative, best-practice approach.

Arylboronic acids are known irritants and can be harmful if improperly handled.[4][7][8] The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact.

GHS Hazard Profile (Inferred)

The hazard classification for this compound is inferred from data on similar substituted phenylboronic acids.[9]

Hazard Class Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral (Category 4)⚠️Warning H302: Harmful if swallowed.[9]
Skin Corrosion/Irritation (Category 2)⚠️Warning H315: Causes skin irritation.[8][9]
Serious Eye Damage/Irritation (Category 2)⚠️Warning H319: Causes serious eye irritation.[9]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation⚠️Warning H335: May cause respiratory irritation.[9]
Toxicological Summary
  • Irritation: As a fine powder, the compound poses a significant risk of irritation to the respiratory tract if inhaled and can cause serious irritation upon contact with the eyes.[4][10] Prolonged skin contact may lead to dermatitis.

  • Systemic Effects: The compound is considered harmful if swallowed.[4][8]

  • Genotoxicity Potential: It is noteworthy that some arylboronic acids are considered potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[11] While specific data for this molecule is unavailable, from a risk-management perspective in drug development, it is prudent to handle it as a potential PGI and minimize exposure.

Emergency First Aid Procedures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[7][10][12]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical advice.[7][10][12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[10]

Section 2: Laboratory Handling and Exposure Control

The cornerstone of safe handling is a multi-layered approach combining robust engineering controls with meticulous personal protective equipment (PPE) and standardized procedures.

Engineering Controls
  • Chemical Fume Hood: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of dust.[12]

  • Ventilation: Ensure the laboratory is well-ventilated. The fume hood provides primary containment.[12]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[12]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[9][12]

  • Hand Protection: Chemical-resistant nitrile gloves are required. Inspect gloves for integrity before use and change them immediately if contamination occurs.[9][12]

  • Body Protection: A full-length laboratory coat must be worn and kept fastened.[12]

  • Respiratory Protection: For routine operations within a fume hood, no additional respiratory protection is typically needed. In the event of a large spill or failure of engineering controls, a NIOSH-approved N95 (or higher) particulate respirator should be used.[13]

Protocol: Weighing and Preparing a Stock Solution

This protocol outlines a self-validating system for safely handling the compound from storage to solution.

  • Preparation: Before retrieving the compound, prepare the workspace inside the chemical fume hood. Place a weigh boat on an analytical balance, have the desired solvent ready in a sealed container, and prepare the reaction or storage vessel.

  • Container Equilibration: Retrieve the sealed container of this compound from storage. If it was stored under refrigerated conditions, allow it to equilibrate to room temperature for at least 30 minutes before opening to prevent atmospheric moisture from condensing on the cold solid.

  • Aliquot Transfer: Inside the fume hood, carefully open the container. Using a clean spatula, transfer the approximate required amount of the solid to the weigh boat on the balance. Immediately and tightly reseal the main container.

  • Weighing: Record the precise mass of the solid.

  • Dissolution: Carefully add the weighed solid to the vessel designated for dissolution. Add the solvent, cap the vessel, and ensure dissolution is complete (via swirling or magnetic stirring) before proceeding with the reaction.

  • Cleanup: Dispose of the weigh boat and any contaminated items (e.g., disposable gloves) in the designated solid hazardous waste container. Decontaminate the spatula and work surfaces.

G cluster_storage Storage Area cluster_hood Chemical Fume Hood cluster_cleanup Post-Handling Retrieve Retrieve from Storage (-20°C) Equilibrate Equilibrate Container to Room Temp Retrieve->Equilibrate Don_PPE Verify Full PPE (Goggles, Gloves, Coat) Equilibrate->Don_PPE Weigh Weigh Solid (Minimize Dust) Don_PPE->Weigh Dissolve Transfer & Dissolve in Solvent Weigh->Dissolve Use Transfer Solution to Reaction Dissolve->Use Cleanup Decontaminate Workspace & Tools Use->Cleanup Waste Dispose of Contaminated Waste Properly Cleanup->Waste

Diagram 1: A standardized workflow for the safe handling of this compound.

Section 3: Storage, Stability, and Disposal

The chemical integrity of arylboronic acids is highly dependent on proper storage. Failure to adhere to optimal conditions can lead to degradation, compromising experimental reproducibility and purity of products.

Optimal Storage Conditions

The primary goal of storage is to mitigate the three main degradation pathways: oxidation, protodeboronation, and anhydride formation.

Parameter Recommended Condition Rationale
Temperature -20°C to 4°C Low temperatures significantly slow the rates of all degradation pathways.[12]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidative deboronation by excluding atmospheric oxygen.[14][15]
Container Tightly Sealed, Opaque Prevents ingress of moisture and air; protects from light which can catalyze oxidation.[10][12]
Location Dry, Well-Ventilated Area Must be segregated from incompatible chemicals.
Chemical Stability and Degradation Pathways
  • Anhydride (Boroxine) Formation: This is the most common stability issue. Boronic acids can reversibly lose water molecules to form a cyclic trimeric anhydride called a boroxine.[3][14][16] This process alters the molecular weight per mole of the aryl group, leading to significant errors in stoichiometry if not accounted for. Commercial boronic acids often contain varying amounts of their corresponding boroxine.[16]

  • Oxidative Deboronation: The carbon-boron bond is susceptible to cleavage by oxidation, converting the boronic acid into the corresponding phenol (3,5-dichloro-4-fluorophenol) and boric acid.[14][15][17] This is often mediated by atmospheric oxygen or other oxidants.

  • Protodeboronation: This pathway involves the cleavage of the C-B bond and its replacement with a hydrogen atom, yielding 1,3-dichloro-2-fluorobenzene. This reaction can be catalyzed by moisture, acid, base, or residual palladium catalysts.[14][18][19]

G Start Compound Received CheckSealed Is container tightly sealed? Start->CheckSealed CheckUse Usage within ~1 month? CheckSealed->CheckUse Yes Reseal Reseal container immediately CheckSealed->Reseal No StoreShort Store at 4°C in desiccator CheckUse->StoreShort Yes StoreLong Backfill with Argon Store at -20°C CheckUse->StoreLong No Log Log in Chemical Inventory StoreShort->Log StoreLong->Log

Diagram 2: Decision logic for the proper storage of arylboronic acids.
Incompatibilities

To prevent uncontrolled reactions and degradation, store this compound away from:

  • Strong Oxidizing Agents: Can lead to rapid and potentially exothermic oxidative deboronation.[12]

  • Strong Acids and Bases: Can catalyze protodeboronation and other decomposition reactions.[12][20]

  • Water/Moisture: Promotes both protodeboronation and boroxine formation.

Disposal

Unused or waste this compound must be treated as hazardous chemical waste. It should be disposed of in a sealed, properly labeled container. Do not dispose of it down the drain.[12] All disposal activities must comply with local, state, and federal environmental regulations.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling using 3,5-Dichloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryls and the Role of 3,5-Dichloro-4-fluorophenylboronic Acid

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and hetero-biaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] The introduction of fluorine atoms into these scaffolds is of particular strategic importance in drug discovery, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.

This application note provides a detailed guide to the Suzuki-Miyaura coupling protocol utilizing This compound , a valuable building block for the synthesis of complex fluorinated biaryl compounds. The electron-withdrawing nature of the two chlorine atoms and the fluorine atom on the phenyl ring of this boronic acid presents unique challenges and considerations for reaction optimization, which will be addressed in detail. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this versatile reagent in their synthetic endeavors.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle can be broadly divided into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step, particularly with less reactive aryl chlorides.

  • Transmetalation: The organic group from the organoboron reagent (in this case, the 3,5-dichloro-4-fluorophenyl group) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0) Catalyst Ar-Pd(II)(L2)-X Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Ar' Transmetalation Complex Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)(L2)-Ar'->Ar-Ar'

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a representative procedure and may require optimization for different aryl halide coupling partners.

Reagents and Equipment
Reagent/EquipmentPurposeTypical Grade/Specification
This compoundBoronic acid coupling partner≥95% purity
Aryl bromideAryl halide coupling partner≥98% purity
Palladium(II) acetate (Pd(OAc)₂)Palladium precatalystCatalyst grade
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand≥98% purity
Potassium phosphate tribasic (K₃PO₄)BaseAnhydrous, ≥98% purity
1,4-DioxaneSolventAnhydrous, ≥99.8%
WaterCo-solventDegassed, deionized
Schlenk flask or reaction vialReaction vesselAppropriate size for reaction scale
Magnetic stirrer and stir barAgitation
Inert gas supply (Argon or Nitrogen)To create an inert atmosphereHigh purity
Standard glassware for workup and purification
Thin-layer chromatography (TLC) platesReaction monitoringSilica gel coated
Column chromatography suppliesPurificationSilica gel

Step-by-Step Procedure

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents 1. Add aryl bromide, boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos to a Schlenk flask. inert 2. Seal the flask and purge with inert gas (3x vacuum/backfill cycles). reagents->inert solvent 3. Add degassed 1,4-dioxane and water via syringe. inert->solvent heat 4. Heat the reaction mixture to 80-100 °C with vigorous stirring. monitor 5. Monitor reaction progress by TLC or LC-MS until completion. heat->monitor cool 6. Cool the reaction to room temperature and quench with water. extract 7. Extract with an organic solvent (e.g., ethyl acetate). cool->extract dry 8. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. extract->dry purify 9. Purify the crude product by column chromatography. dry->purify

Figure 2: A flowchart illustrating the experimental workflow for the Suzuki-Miyaura coupling.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

    • Add the palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

    • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition:

    • To the flask, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (aryl bromide) is consumed.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Scientific Rationale and Optimization

The choice of each reaction component is critical for the success of the Suzuki-Miyaura coupling, especially with a challenging substrate like this compound.

The Boronic Acid: Reactivity and Stability Considerations

This compound is an electron-deficient boronic acid due to the presence of three electron-withdrawing halogen substituents. This electronic property can influence its reactivity in the Suzuki-Miyaura coupling. While electron-deficient boronic acids can be good coupling partners, they are also more susceptible to a common side reaction known as protodeboronation , where the C-B bond is cleaved by a proton source. To mitigate this, it is crucial to use anhydrous solvents and carefully control the amount of water in the reaction mixture.

Catalyst and Ligand Selection: The Key to Success

The choice of the palladium catalyst and, more importantly, the ligand is paramount for achieving high yields with challenging substrates.

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and air-stable precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: For electron-deficient and sterically hindered coupling partners, bulky and electron-rich phosphine ligands are often required. SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an excellent choice as it promotes both the oxidative addition and reductive elimination steps of the catalytic cycle. Other suitable ligands for challenging couplings include other Buchwald-type ligands (e.g., XPhos, RuPhos) and N-heterocyclic carbenes (NHCs).

The Role of the Base and Solvent System
  • Base: The base plays a crucial role in the transmetalation step by activating the boronic acid. A moderately strong base like potassium phosphate (K₃PO₄) is often effective and is generally compatible with a wide range of functional groups. Stronger bases like sodium hydroxide or potassium hydroxide can promote protodeboronation, while weaker bases may not be sufficient to drive the reaction to completion.

  • Solvent: A mixture of an organic solvent and water is typically used in Suzuki-Miyaura couplings. 1,4-Dioxane is a common choice due to its ability to dissolve both the organic and inorganic reagents and its relatively high boiling point. The addition of a small amount of water is often necessary to facilitate the dissolution of the base and to promote the transmetalation step. However, as mentioned, excess water should be avoided to minimize protodeboronation.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no product formation - Inactive catalyst- Inefficient ligand- Insufficiently strong base- Low reaction temperature- Use a fresh batch of palladium precatalyst and ligand.- Screen alternative bulky, electron-rich ligands (e.g., XPhos, RuPhos).- Try a stronger base (e.g., Cs₂CO₃), but be mindful of potential side reactions.- Increase the reaction temperature in increments of 10 °C.
Significant protodeboronation - Excess water in the reaction- Base is too strong- Prolonged reaction time- Use anhydrous solvents and minimize the amount of water.- Use a milder base (e.g., K₂CO₃ or KF).- Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of the boronic acid - Presence of oxygen in the reaction mixture- Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen).- Use thoroughly degassed solvents.
Incomplete reaction - Insufficient catalyst loading- Steric hindrance- Increase the catalyst loading to 3-5 mol%.- Screen different ligands that are known to be effective for sterically demanding couplings.

Safety Precautions

  • This compound and other boronic acids can be irritating to the eyes, respiratory system, and skin.

  • Palladium catalysts and phosphine ligands are toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents such as 1,4-dioxane are flammable and have associated health risks.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The Suzuki-Miyaura coupling of this compound provides a powerful method for the synthesis of valuable fluorinated biaryl compounds. By carefully selecting the catalyst, ligand, base, and solvent system, and by taking precautions to minimize side reactions such as protodeboronation, researchers can achieve high yields of the desired products. The protocol and guidelines presented in this application note serve as a valuable starting point for the successful implementation of this important transformation in the fields of pharmaceutical discovery and materials science.

References

Application Notes & Protocols for Palladium-Catalyzed Cross-Coupling with 3,5-Dichloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3,5-Dichloro-4-fluorophenyl Moiety

In the landscape of modern drug discovery and materials science, the strategic incorporation of highly functionalized aromatic rings is paramount for tuning molecular properties. The 3,5-dichloro-4-fluorophenyl scaffold is a particularly valuable building block. The presence of chlorine atoms provides steric bulk and alters electronic properties, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability. However, the electron-deficient nature and steric hindrance of this substrate present unique challenges for synthetic chemists.

This guide provides an in-depth exploration of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 3,5-Dichloro-4-fluorophenylboronic acid. We will dissect the reaction mechanism, provide field-tested application notes for overcoming common hurdles, and offer a detailed, step-by-step protocol for researchers, scientists, and drug development professionals aiming to leverage this versatile building block.

The Suzuki-Miyaura Coupling: Mechanistic Underpinnings

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides.[1] The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][3] Understanding this catalytic cycle is crucial for troubleshooting and optimization.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[2] For less reactive partners like aryl chlorides, this step is often rate-limiting and requires electron-rich, bulky phosphine ligands to facilitate the reaction.[2]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[4][5][6] The choice of base is therefore critical and can significantly impact reaction efficiency.[5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[2]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex Ar-Pd(II)L₂-X Pd0->PdII_complex Product Ar-R (Coupled Product) ArX Ar-X (Aryl Halide) OxAdd Oxidative Addition PdII_coupled Ar-Pd(II)L₂-R PdII_complex->PdII_coupled Boronic_Acid R-B(OH)₂ Base Base (e.g., K₃PO₄) Boronic_Acid->Base Boronate [R-B(OH)₃]⁻ (Activated Boronate) Base->Boronate Activation Transmetalation Transmetalation PdII_coupled->Pd0 RedElim Reductive Elimination

Caption: The Suzuki-Miyaura Catalytic Cycle.

Application Notes: Optimizing for a Challenging Substrate

Coupling with this compound requires careful consideration of reaction parameters due to its electronic and steric properties.

Catalyst and Ligand Selection

The choice of palladium source and, more importantly, the ancillary ligand is critical for success.

  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂), Pd(II) precatalysts are often preferred for their air stability.[1] They are reduced in situ to the active Pd(0) species.

  • Ligand Choice: The electronic and steric profile of the boronic acid and its coupling partner dictates the optimal ligand. For coupling with other aryl chlorides or sterically hindered partners, standard ligands like triphenylphosphine (PPh₃) are often insufficient.

    • Bulky, Electron-Rich Phosphines: Ligands such as SPhos, XPhos, and RuPhos are highly effective. Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates the oxidative addition of challenging substrates like aryl chlorides.[7]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and often provide even higher catalytic activity and stability, making them an excellent choice for difficult couplings.[8]

The Critical Role of the Base and Solvent

The base and solvent system must be chosen to ensure efficient transmetalation while minimizing side reactions.

  • Base Selection: The base activates the boronic acid to form the reactive boronate species.[4][9]

    • Inorganic Bases: Potassium phosphate (K₃PO₄) is a highly effective and commonly used base, particularly for challenging substrates.[10][11] Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also widely used. Stronger bases like NaOH or KOH can be effective but may promote side reactions, especially with sensitive functional groups.[5]

    • Fluoride Anions: Bases like cesium fluoride (CsF) or potassium fluoride (KF) can be uniquely effective, as the fluoride ion is believed to play a special role in activating the boronic acid.[5][6] This can be particularly useful for minimizing protodeboronation.[12]

  • Solvent System: Aprotic polar solvents are typically employed.

    • Ethers: Dioxane and tetrahydrofuran (THF) are common choices.

    • Aromatic Solvents: Toluene is frequently used, especially for higher temperature reactions.

    • Aqueous Mixtures: Many Suzuki couplings perform exceptionally well in a mixture of an organic solvent and water (e.g., Dioxane/H₂O).[10][11][13] The presence of water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.

Mitigating Common Side Reactions
  • Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by excess water, high temperatures, or certain bases. Using anhydrous solvents, carefully controlling the amount of water, or employing fluoride-based systems can mitigate this issue.[1][12] Electron-deficient arylboronic acids, like the topic substrate, can be particularly prone to this side reaction.[14]

  • Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur, especially at high catalyst loadings or temperatures. This is often a sign of a slow or inefficient transmetalation or reductive elimination step. Re-evaluating the ligand and base choice is recommended.

Parameter Recommendation for this compound Rationale
Pd Precatalyst Pd(OAc)₂ or Pd₂(dba)₃Air-stable, reliable, and commercially available.
Ligand SPhos, XPhos, or a suitable NHCBulky, electron-rich ligands are required to facilitate oxidative addition of aryl halide partners and promote efficient reductive elimination.[7]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that effectively promote boronate formation without degrading sensitive substrates.[10][11]
Solvent Toluene, Dioxane, or THF (often with a small amount of water)Provides good solubility for reagents and allows for a wide range of reaction temperatures. Aqueous mixtures can accelerate transmetalation.[13]
Temperature 80-110 °CSufficient thermal energy is typically required to overcome the activation barrier for oxidative addition, especially with aryl chlorides.

Detailed Experimental Protocol: A Model Reaction

This protocol describes the coupling of this compound with 4-bromoanisole.

Experimental_Workflow A 1. Reagent Preparation & Degassing B 2. Reaction Assembly (Under Inert Gas) A->B Add reagents to flask C 3. Reaction Execution (Heating & Stirring) B->C Place in preheated oil bath D 4. Reaction Monitoring (TLC / GC-MS) C->D Take aliquots periodically E 5. Work-up (Quench & Extraction) C->E Once complete, cool to RT D->C Continue until completion F 6. Purification (Column Chromatography) E->F Isolate crude product G 7. Product Characterization (NMR, MS) F->G Isolate pure product

Caption: General workflow for the Suzuki-Miyaura cross-coupling experiment.

Reagents and Materials
  • This compound (1.0 equiv.)

  • 4-Bromoanisole (1.1 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv., 4 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv.)

  • Toluene (Anhydrous)

  • Deionized Water

  • Reaction vessel (e.g., Schlenk flask), stir bar, condenser, oil bath, inert gas line (N₂ or Ar)

Step-by-Step Procedure
  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (e.g., 209 mg, 1.0 mmol), 4-bromoanisole (206 mg, 1.1 mmol), K₃PO₄ (637 mg, 3.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and inert gas (N₂ or Ar) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Via syringe, add anhydrous toluene (5 mL) and deionized water (0.5 mL). The solvent should be degassed beforehand by bubbling with inert gas for 15-20 minutes.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe), quenching with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS.[15][16] The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.[17]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded precatalyst or ligand).2. Insufficiently inert atmosphere (oxygen poisoning).3. Ineffective base or insufficient mixing.4. Reaction temperature too low.1. Use fresh, high-purity catalyst and ligand.2. Ensure proper degassing of solvents and flushing of the reaction vessel.3. Use a finely powdered base and ensure vigorous stirring.4. Increase temperature in 10 °C increments.
Significant Protodeboronation 1. Presence of excess water or protic impurities.2. Base is too strong or reaction time is too long.3. Boronic acid instability.1. Use anhydrous solvents and dry reagents thoroughly.2. Switch to a milder base (e.g., K₂CO₃ or CsF) and monitor carefully to avoid excessive reaction times.3. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) before coupling.[14]
Homocoupling of Starting Materials 1. Transmetalation is slow relative to other steps.2. Catalyst loading is too high.1. Re-evaluate the base/solvent system. A more polar or aqueous solvent system may accelerate transmetalation.2. Reduce catalyst loading to 0.5-1 mol%.
Formation of Black Precipitate (Palladium Black) 1. Ligand decomposition or dissociation from the Pd center.2. Reaction temperature is too high.1. Switch to a more robust ligand (e.g., an NHC).2. Ensure the temperature is not exceeding the stability limit of the catalytic complex.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful tool for accessing complex molecular architectures. While its electron-deficient and sterically hindered nature presents challenges, a rational approach to reaction optimization—focusing on the selection of a bulky, electron-rich ligand, an appropriate base, and a suitable solvent system—can lead to high-yielding and robust transformations. By understanding the underlying mechanism and anticipating potential side reactions, researchers can confidently and efficiently incorporate this valuable moiety into their synthetic targets.

References

The Strategic deployment of 3,5-Dichloro-4-fluorophenylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Polysubstituted Phenyl Moieties in Drug Design

In the intricate chess game of drug discovery, the choice of each molecular fragment is a strategic move aimed at optimizing potency, selectivity, and pharmacokinetic properties. Arylboronic acids are cornerstone reagents in this endeavor, primarily through their versatile use in carbon-carbon bond-forming reactions. Among these, 3,5-Dichloro-4-fluorophenylboronic acid has emerged as a particularly valuable building block. Its unique substitution pattern is not a random assortment of halogens; rather, it is a carefully orchestrated arrangement designed to confer specific, advantageous properties upon a parent drug molecule. The presence of chlorine and fluorine atoms can significantly influence a compound's metabolic stability, lipophilicity, and its ability to form key interactions with biological targets.[1][2] This application note provides an in-depth guide for researchers and drug development professionals on the strategic applications of this compound, complete with detailed protocols and mechanistic insights.

The 3,5-dichloro substitution pattern provides steric bulk and alters the electronic properties of the phenyl ring, which can enhance binding affinity and selectivity for the target protein. The fluorine atom at the 4-position is a bioisostere for a hydrogen atom but with significantly different electronic properties. It can improve metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes and can also increase binding affinity through favorable electrostatic interactions with the target protein.[3]

Core Application: Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Synthesis

The primary application of this compound in medicinal chemistry is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures that form the core of many kinase inhibitors.[2][4]

Kinase inhibitors are a major class of targeted cancer therapeutics. Many of these inhibitors bind to the ATP-binding pocket of the kinase, and their efficacy is often dependent on the precise orientation of aromatic moieties that can form critical interactions within this pocket. The 3,5-dichloro-4-fluorophenyl group, when incorporated into a kinase inhibitor scaffold, can occupy hydrophobic pockets and form specific halogen bonds, thereby enhancing the inhibitor's potency and selectivity. A key therapeutic area where such substituted phenyl rings are prevalent is in the development of p38 MAP kinase inhibitors, which are implicated in inflammatory diseases and cancer.[5][6]

Experimental Protocols

Protocol 1: Synthesis of a Biaryl Scaffold via Suzuki-Miyaura Cross-Coupling

This protocol describes a representative method for the Suzuki-Miyaura coupling of this compound with a heterocyclic halide, a common step in the synthesis of kinase inhibitors. The conditions are adapted from established procedures for coupling with polychlorinated aromatic systems.[7]

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products BoronicAcid This compound Reflux Reflux, 24h BoronicAcid->Reflux Heterocycle Heterocyclic Halide (e.g., 4-bromopyrazole) Heterocycle->Reflux Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reflux Base Base (e.g., K2CO3) Base->Reflux Solvent Solvent (e.g., Toluene/H2O/MeOH) Solvent->Reflux Product Coupled Product Byproducts Byproducts Reflux->Product Reflux->Byproducts

Caption: Suzuki-Miyaura cross-coupling workflow.

Materials:

  • This compound (1.1 mmol)

  • 4-Bromo-1H-pyrazole (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Toluene (10 mL, deaerated)

  • Methanol (2.5 mL, deaerated)

  • Water (2.5 mL, deaerated)

  • Nitrogen or Argon gas supply

  • Standard reflux apparatus

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromo-1H-pyrazole, and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Add the deaerated toluene and methanol to the flask via syringe.

  • In a separate vessel, dissolve the potassium carbonate in the deaerated water.

  • Add the aqueous potassium carbonate solution to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring under a positive pressure of nitrogen.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(3,5-dichloro-4-fluorophenyl)-1H-pyrazole.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation. Performing the reaction under nitrogen or argon is crucial for maintaining catalytic activity.

  • Deaerated Solvents: Dissolved oxygen in the solvents can also contribute to the oxidation of the palladium catalyst.

  • Base: The base (K₂CO₃) is essential for the activation of the boronic acid through the formation of a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.

  • Solvent System: The biphasic toluene/water system is commonly used in Suzuki couplings. Toluene solubilizes the organic reactants and the catalyst, while the aqueous phase dissolves the inorganic base. Methanol is often added as a co-solvent to improve the solubility of the reactants.

Protocol 2: Chan-Lam Cross-Coupling for C-N Bond Formation

Reaction Scheme:

Chan_Lam_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products BoronicAcid This compound Stir Room Temp, Air BoronicAcid->Stir Amine Amine/Alcohol (e.g., Indazole) Amine->Stir Catalyst Cu(OAc)2 Catalyst->Stir Base Base (e.g., Pyridine) Base->Stir Solvent Solvent (e.g., CH2Cl2) Solvent->Stir Product Coupled Product Byproducts Byproducts Stir->Product Stir->Byproducts

Caption: Chan-Lam C-N cross-coupling workflow.

Materials:

  • This compound (1.2 mmol)

  • Indazole (1.0 mmol)

  • Copper(II) acetate [Cu(OAc)₂] (1.0 mmol)

  • Pyridine (2.0 mmol)

  • Dichloromethane (CH₂Cl₂) (10 mL)

  • Molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask, add this compound, indazole, copper(II) acetate, and powdered 4 Å molecular sieves.

  • Add dichloromethane and pyridine to the flask.

  • Stir the reaction mixture vigorously at room temperature, open to the air.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take 24-72 hours to reach completion.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts and molecular sieves. Wash the pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated indazole.

Causality Behind Experimental Choices:

  • Copper Catalyst: Copper(II) acetate is a common and effective catalyst for Chan-Lam couplings.[10]

  • Open to Air: Unlike palladium-catalyzed reactions, the Chan-Lam coupling often utilizes atmospheric oxygen as the terminal oxidant to regenerate the active Cu(II) or Cu(III) species in the catalytic cycle.[8]

  • Base: Pyridine acts as both a base to facilitate the reaction and as a ligand for the copper center.

  • Molecular Sieves: These are added to remove any water from the reaction mixture, which can sometimes interfere with the catalytic cycle.

Data Presentation: Biological Activity of Molecules Containing Halogenated Phenyl Moieties

The incorporation of the 3,5-dichloro-4-fluorophenyl moiety is intended to enhance the biological activity of a lead compound. The following table presents representative IC₅₀ data for p38 MAP kinase inhibitors containing similar polysubstituted phenyl rings, illustrating the potency that can be achieved with this design strategy.

Compound ClassTarget KinaseRepresentative IC₅₀ (nM)Reference
Pyridinylimidazolep38α MAPK0.19[11]
4-Fluorophenyl-imidazolep38α MAPK96[5]
Azastilbenep38α MAPK~50[6]
Benzothiazole Derivativep38α MAPK40[12]

Note: The IC₅₀ values presented are for compounds with similar structural motifs and are intended to be illustrative of the potential potency. Actual IC₅₀ values for compounds synthesized using this compound will be structure-dependent.

Conclusion and Future Perspectives

This compound is a highly valuable and strategic building block in medicinal chemistry. Its primary utility lies in the synthesis of polysubstituted biaryl and heteroaryl-aryl scaffolds for kinase inhibitors via the robust and versatile Suzuki-Miyaura cross-coupling reaction. The specific halogenation pattern of this reagent is designed to impart favorable properties such as enhanced potency, selectivity, and improved metabolic stability. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this reagent in their drug discovery programs. Future applications may extend beyond kinase inhibitors to other target classes where precise control of steric and electronic properties is paramount for achieving desired biological activity.

References

Application Note: Strategic Incorporation of the 3,5-Dichloro-4-fluorophenyl Moiety into Novel Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Halogenated Phenyl Scaffolds in Kinase Inhibition

The landscape of oncology drug discovery is continually shaped by the pursuit of highly selective and potent kinase inhibitors. The strategic incorporation of halogenated phenyl groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The 3,5-dichloro-4-fluorophenyl moiety, in particular, has emerged as a privileged scaffold. Its unique electronic and steric profile can enhance binding affinity to target kinases, improve metabolic stability, and increase cell permeability, ultimately leading to more effective and durable therapeutic agents.

This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of 3,5-dichloro-4-fluorophenylboronic acid as a versatile building block for the synthesis of advanced kinase inhibitor intermediates. We will explore a robust and efficient synthetic pathway, beginning with the conversion of the boronic acid to the crucial aniline intermediate, followed by its elaboration into a complex heterocyclic system representative of a core structure found in several approved and investigational kinase inhibitors. The protocols detailed herein are designed to be both practical and scalable, with a focus on explaining the underlying chemical principles to empower researchers in their own drug discovery endeavors.

Part 1: Synthesis of the Key Intermediate: 3,5-Dichloro-4-fluoroaniline

The conversion of arylboronic acids to their corresponding anilines is a pivotal transformation in medicinal chemistry, providing access to a wide array of building blocks for further synthetic elaboration. While several methods exist, the use of an electrophilic aminating agent offers a reliable and high-yielding approach, particularly for electron-deficient arylboronic acids such as our substrate of interest.

Causality Behind Experimental Choices:

The selection of a copper-catalyzed amination of the corresponding arylboronic ester provides a mild and efficient route to the desired aniline. The initial conversion of the boronic acid to a neopentyl glycol ester enhances solubility and reactivity in the subsequent amination step. Copper catalysis is effective for this transformation, and the use of di-tert-butyl azodicarboxylate as the aminating agent followed by deprotection affords the target aniline in good yield. This method is advantageous as it avoids harsh reaction conditions and tolerates a variety of functional groups.

Experimental Protocol: Two-Step Synthesis of 3,5-Dichloro-4-fluoroaniline

Step 1: Esterification of this compound

A solution of this compound (1.0 eq.), neopentyl glycol (1.1 eq.), and toluene is heated to reflux with a Dean-Stark apparatus to remove water. After completion of the reaction (monitored by TLC or LC-MS), the solvent is removed under reduced pressure to yield the this compound neopentyl glycol ester, which can often be used in the next step without further purification.

Step 2: Copper-Catalyzed Amination

To a solution of the this compound neopentyl glycol ester (1.0 eq.) in a suitable solvent such as DME, is added Cu(OAc)₂ (0.1 eq.), LiOt-Bu (2.0 eq.), and water (2.0 eq.). Di-tert-butyl azodicarboxylate (1.2 eq.) is then added, and the reaction mixture is stirred at room temperature until completion. The resulting Boc-protected hydrazine derivative is then deprotected under acidic conditions (e.g., TFA in DCM) to yield 3,5-dichloro-4-fluoroaniline. Purification by column chromatography on silica gel provides the final product.

Part 2: Synthesis of a Dabrafenib Intermediate: A Case Study in Kinase Inhibitor Scaffolding

With the key aniline intermediate in hand, we now turn our attention to its incorporation into a more complex heterocyclic scaffold, representative of the core of the BRAF inhibitor, Dabrafenib. This multi-step synthesis showcases the strategic bond formations and functional group manipulations that are central to the construction of modern kinase inhibitors.

Synthetic Workflow for a Dabrafenib Intermediate

G A 3,5-Dichloro-4-fluoroaniline C Sulfonamide Formation A->C B 2,6-Difluorobenzenesulfonyl chloride B->C D N-(3,5-dichloro-4-fluorophenyl)-2,6- difluorobenzenesulfonamide C->D E Friedel-Crafts Acylation D->E F N-(4-acetyl-3,5-dichloro-2-fluorophenyl)-2,6- difluorobenzenesulfonamide E->F G Bromination F->G H N-(4-(2-bromoacetyl)-3,5-dichloro-2-fluorophenyl)- 2,6-difluorobenzenesulfonamide G->H I Thiazole Formation H->I N N-(3-(2-(tert-butyl)thiazol-4-yl)-2-fluorophenyl)- 2,6-difluorobenzenesulfonamide I->N J N-(3-(2-(tert-butyl)-5-(2-chloropyrimidin-4-yl)thiazol-4-yl)- 2-fluorophenyl)-2,6-difluorobenzenesulfonamide (Dabrafenib Intermediate) K 2,2-Dimethylthiopropionamide K->I L 2,4-Dichloropyrimidine M Suzuki Coupling L->M M->J N->M

Caption: Synthetic workflow for a key Dabrafenib intermediate.

Detailed Experimental Protocol:

Step 1: Sulfonamide Formation

To a solution of 3,5-dichloro-4-fluoroaniline (1.0 eq.) in pyridine at 0 °C is added 2,6-difluorobenzenesulfonyl chloride (1.1 eq.) dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction mixture is then poured into water and extracted with ethyl acetate. The organic layer is washed with aqueous HCl, saturated aqueous NaHCO₃, and brine, then dried over Na₂SO₄, filtered, and concentrated under reduced pressure to afford N-(3,5-dichloro-4-fluorophenyl)-2,6-difluorobenzenesulfonamide.

Step 2: Friedel-Crafts Acylation

To a solution of N-(3,5-dichloro-4-fluorophenyl)-2,6-difluorobenzenesulfonamide (1.0 eq.) in a suitable solvent such as dichloromethane is added acetyl chloride (1.2 eq.) and a Lewis acid catalyst (e.g., AlCl₃, 1.5 eq.) at 0 °C. The reaction is stirred at room temperature until completion. The reaction is then quenched with ice-water and extracted with dichloromethane. The organic layer is washed, dried, and concentrated to give N-(4-acetyl-3,5-dichloro-2-fluorophenyl)-2,6-difluorobenzenesulfonamide.

Step 3: Bromination

The acetyl derivative from the previous step (1.0 eq.) is dissolved in a suitable solvent like acetic acid, and a solution of bromine (1.1 eq.) in acetic acid is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed. The product, N-(4-(2-bromoacetyl)-3,5-dichloro-2-fluorophenyl)-2,6-difluorobenzenesulfonamide, is typically isolated by precipitation upon addition of water, followed by filtration.

Step 4: Thiazole Formation

The bromoacetyl compound (1.0 eq.) and 2,2-dimethylthiopropionamide (1.1 eq.) are heated in a solvent such as ethanol. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the product, a thiazole intermediate, is isolated by filtration or extraction.

Step 5: Suzuki Coupling with 2,4-Dichloropyrimidine

The thiazole intermediate (1.0 eq.) is coupled with 2,4-dichloropyrimidine (1.2 eq.) under standard Suzuki-Miyaura conditions. This typically involves a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., toluene/water/ethanol). The reaction is heated until completion, after which the product, a key Dabrafenib intermediate, is isolated and purified by column chromatography.

Data Summary

StepProductStarting MaterialReagentsYield (%)Purity (%)
1This compound neopentyl glycol esterThis compoundNeopentyl glycol, Toluene>95>98
23,5-Dichloro-4-fluoroanilineBoronic ester from Step 1Cu(OAc)₂, LiOt-Bu, Di-tert-butyl azodicarboxylate, TFA70-80>98
3N-(3,5-dichloro-4-fluorophenyl)-2,6-difluorobenzenesulfonamide3,5-Dichloro-4-fluoroaniline2,6-Difluorobenzenesulfonyl chloride, Pyridine85-95>99
4N-(4-acetyl-3,5-dichloro-2-fluorophenyl)-2,6-difluorobenzenesulfonamideSulfonamide from Step 3Acetyl chloride, AlCl₃75-85>97
5N-(4-(2-bromoacetyl)-3,5-dichloro-2-fluorophenyl)-2,6-difluorobenzenesulfonamideAcetyl derivative from Step 4Bromine, Acetic acid80-90>98
6Thiazole IntermediateBromoacetyl compound from Step 52,2-Dimethylthiopropionamide70-80>95
7Dabrafenib IntermediateThiazole intermediate from Step 62,4-Dichloropyrimidine, Pd(PPh₃)₄, K₂CO₃60-70>98

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates, particularly in the field of kinase inhibitors. The synthetic strategies outlined in this application note provide a clear and reproducible pathway from this readily available starting material to a key intermediate of the targeted therapy Dabrafenib. The presented protocols, along with the rationale behind the experimental choices, are intended to serve as a practical guide for medicinal chemists and process development scientists, facilitating the exploration of novel chemical space and the efficient synthesis of next-generation APIs.

The Strategic deployment of 3,5-Dichloro-4-fluorophenylboronic Acid in the Advancement of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Structural Motifs in Agrochemical Design

In the continuous endeavor to enhance crop protection and food production, the agrochemical industry is driven by the need for novel active ingredients that exhibit superior efficacy, selectivity, and environmental profiles. The strategic incorporation of halogenated phenyl moieties has emerged as a cornerstone in the design of modern fungicides, herbicides, and insecticides.[1][2] The presence of chlorine and fluorine atoms on an aromatic ring can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. This, in turn, can lead to enhanced biological activity and a more favorable toxicological profile.

This guide focuses on the application of a key building block, 3,5-dichloro-4-fluorophenylboronic acid , in the synthesis of next-generation agrochemicals. Its unique substitution pattern offers a powerful tool for medicinal chemists to fine-tune the properties of bioactive molecules. The primary synthetic methodology leveraging this versatile reagent is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and highly adaptable method for the formation of carbon-carbon bonds.[3]

This document will provide a comprehensive overview of the utility of this compound, detailed protocols for its application in Suzuki-Miyaura coupling, and insights into its role in the development of key classes of agrochemicals.

The 3,5-Dichloro-4-fluorophenyl Moiety: A Privileged Scaffold in Agrochemicals

The combination of chlorine and fluorine atoms on a phenyl ring is not arbitrary. Each halogen contributes distinct properties that, in concert, can significantly enhance the performance of an agrochemical.

  • Chlorine Atoms: The two chlorine atoms at the 3 and 5 positions provide steric bulk, which can influence the molecule's conformation and its interaction with the target enzyme's binding pocket. This steric hindrance can also protect the molecule from metabolic degradation, thereby increasing its persistence and efficacy.

  • Fluorine Atom: The fluorine atom at the 4-position, being highly electronegative, can modulate the electronic properties of the phenyl ring. This can impact the acidity of nearby protons and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with the target protein. Furthermore, the carbon-fluorine bond is exceptionally strong, which enhances the metabolic stability of the compound.

The strategic placement of these halogens in the 3,5-dichloro-4-fluoro arrangement creates a unique electronic and steric profile, making this moiety a valuable component in the design of potent and selective agrochemicals.

Application in the Synthesis of Key Agrochemical Classes

The this compound building block can be incorporated into various classes of agrochemicals to potentially enhance their activity. Below are examples of its application in the development of fungicides, herbicides, and insecticides.

Fungicides: Targeting Succinate Dehydrogenase (SDHI)

Succinate dehydrogenase inhibitors (SDHIs) are a major class of fungicides that act by inhibiting the mitochondrial respiratory chain in fungi.[4] The biaryl scaffold is a common feature in many SDHI fungicides. By coupling this compound with a suitable heterocyclic halide (e.g., a pyrazole or pyridine derivative), novel SDHI candidates can be synthesized.[5] The 3,5-dichloro-4-fluorophenyl group can occupy a key hydrophobic pocket in the succinate dehydrogenase enzyme complex, potentially leading to enhanced binding and inhibition.[6]

Herbicides: Inhibition of Protoporphyrinogen Oxidase (PPO)

Protoporphyrinogen oxidase (PPO) inhibiting herbicides are another important class of agrochemicals that act by disrupting chlorophyll biosynthesis in weeds.[7] Many PPO inhibitors contain a biaryl linkage. The introduction of the 3,5-dichloro-4-fluorophenyl moiety through Suzuki-Miyaura coupling can lead to the development of new PPO inhibitors with improved efficacy and crop selectivity.[8][9]

Insecticides: Modulating Ryanodine Receptors

Ryanodine receptor (RyR) modulators are a class of insecticides that disrupt calcium homeostasis in insects, leading to paralysis and death.[10] The anthranilic diamide class of insecticides, which target the ryanodine receptor, often feature a halogenated phenyl ring.[11][12] Incorporating the 3,5-dichloro-4-fluorophenyl group into novel insecticide scaffolds could lead to compounds with enhanced potency and a broader spectrum of activity against key insect pests.[13]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is the cornerstone for utilizing this compound in agrochemical synthesis. The following is a general, yet detailed, protocol that can be adapted for the synthesis of various biaryl agrochemical intermediates.

General Protocol for the Synthesis of a Biaryl Agrochemical Intermediate

This protocol describes the coupling of this compound with a generic heterocyclic halide.

Reaction Scheme:

A general Suzuki-Miyaura cross-coupling reaction.

Materials:

Reagent/MaterialCAS NumberMolecular WeightPurpose
This compound1646614-31-4208.81 g/mol Arylating agent
Heterocyclic Halide (e.g., 3-bromo-1H-pyrazole)14521-95-4146.96 g/mol Coupling partner
Palladium(II) Acetate (Pd(OAc)2)3375-31-3224.50 g/mol Catalyst precursor
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6410.51 g/mol Ligand
Potassium Phosphate (K3PO4)7778-53-2212.27 g/mol Base
1,4-Dioxane (anhydrous)123-91-188.11 g/mol Solvent
Water (degassed)7732-18-518.02 g/mol Co-solvent

Instrumentation:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the heterocyclic halide (1.0 equivalent), and potassium phosphate (2.0 equivalents).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equivalents) and SPhos (0.04 equivalents) in a small amount of anhydrous 1,4-dioxane.

  • Reaction Initiation: Add the catalyst pre-mixture to the Schlenk flask containing the reactants.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the reaction mixture to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl product.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of a palladium precursor like Pd(OAc)2 and a bulky, electron-rich phosphine ligand such as SPhos is crucial for efficient catalytic turnover, especially with sterically hindered and electron-deficient coupling partners.[14]

  • Base: Potassium phosphate is a commonly used base in Suzuki-Miyaura couplings. It is effective in promoting the transmetalation step of the catalytic cycle and is generally well-tolerated by a wide range of functional groups.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often employed. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the reaction.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in a typical Suzuki-Miyaura coupling workflow for the synthesis of a biaryl agrochemical intermediate.

G cluster_prep Reaction Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification prep1 Weigh Reactants: This compound Heterocyclic Halide K3PO4 react Combine all components in Schlenk flask under inert gas prep1->react prep2 Prepare Catalyst Pre-mixture: Pd(OAc)2 + SPhos in 1,4-Dioxane prep2->react heat Heat to 80-100 °C with stirring react->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor workup1 Cool to RT, dilute with Ethyl Acetate monitor->workup1 workup2 Wash with H2O and Brine workup1->workup2 workup3 Dry organic layer (Na2SO4) and concentrate workup2->workup3 purify Purify by Column Chromatography workup3->purify product Final Biaryl Product purify->product G cluster_synthesis Suzuki-Miyaura Coupling cluster_agrochemicals Target Agrochemical Classes A This compound B Heterocyclic Halide (e.g., Pyrazole, Pyridine) C Biaryl Agrochemical Intermediate B->C Pd Catalyst D SDHI Fungicides C->D E PPO Inhibitor Herbicides C->E F Ryanodine Receptor Insecticides C->F

References

Standard reaction conditions for C-C bond formation with 3,5-Dichloro-4-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to C-C Bond Formation with 3,5-Dichloro-4-fluorophenylboronic Acid

Application Note & Protocols for Suzuki-Miyaura Coupling

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 2,6-Dichloro-4-fluorophenyl Moiety

In the landscape of modern drug discovery and materials science, the incorporation of specific fluorinated and chlorinated phenyl groups can profoundly influence a molecule's physicochemical and biological properties. The 2,6-dichloro-4-fluorophenyl scaffold is of particular interest; the ortho-chlorine atoms can enforce a twisted dihedral angle in biaryl systems, which is crucial for creating atropisomeric compounds or modulating protein-ligand interactions. The para-fluorine atom often enhances metabolic stability and binding affinity.[1]

This compound is a key building block for introducing this valuable moiety.[2] The most powerful and versatile method for forging the necessary carbon-carbon bond is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] However, the unique substitution pattern of this boronic acid—featuring two bulky ortho-substituents and strong electron-withdrawing groups—presents significant challenges that demand carefully optimized protocols.

This guide provides a comprehensive overview of the principles, reaction conditions, and detailed protocols necessary for successfully employing this compound in Suzuki-Miyaura coupling reactions. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction joins an organoboron species with an organohalide or triflate.[4] The reaction proceeds through a catalytic cycle involving a palladium catalyst, which is continuously regenerated. Understanding this cycle is paramount for troubleshooting and optimizing reactions involving challenging substrates.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-limiting step.[5]

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[4]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add reductive_elim Reductive Elimination reductive_elim->pd0 pd_complex_1 R¹-Pd(II)L₂-X oxidative_add->pd_complex_1 transmetalation Transmetalation pd_complex_2 R¹-Pd(II)L₂-R² transmetalation->pd_complex_2 pd_complex_1->transmetalation pd_complex_2->reductive_elim r1x R¹-X (Aryl Halide) r1x->oxidative_add r2b R²-B(OH)₂ + Base [R²-B(OH)₃]⁻ r2b->transmetalation product R¹-R² (Biaryl Product) product->reductive_elim

Diagram 1: The Suzuki-Miyaura Catalytic Cycle.

Overcoming the Hurdles: Steric Hindrance and Electronic Effects

The primary challenge in using this compound is the severe steric hindrance imposed by the two ortho-chlorine atoms.[6] This bulkiness can impede both the transmetalation and the final reductive elimination steps.[7]

Furthermore, the electron-withdrawing nature of the three halogen substituents decreases the nucleophilicity of the ipso-carbon attached to boron, potentially slowing transmetalation.[8] It also makes the boronic acid more susceptible to a key side reaction: protodeboronation , where the C-B bond is cleaved by water or other protic sources under basic conditions, leading to the formation of 1,3-dichloro-2-fluorobenzene and reducing the yield of the desired product.[9][10]

Success, therefore, hinges on selecting a catalytic system that is reactive enough to promote the desired C-C bond formation at a rate significantly faster than protodeboronation.[9]

Protocol Design: A Scientist's Guide to Component Selection

The Catalyst System: Palladium Source and Ligand Choice

For sterically demanding couplings, the choice of ligand is arguably the most critical parameter. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[11] The field has moved towards specialized, bulky, and electron-rich monophosphine ligands that promote the formation of highly active, monoligated Pd(0) species.

  • Recommended Ligands:

    • Buchwald Biarylphosphines: Ligands such as SPhos, XPhos, and RuPhos are the gold standard for challenging couplings. Their bulk and electron-donating properties accelerate both oxidative addition and reductive elimination.[6][12][13]

    • N-Heterocyclic Carbenes (NHCs): These can also be highly effective, offering strong σ-donation and good thermal stability.

  • Palladium Precatalysts:

    • While simple sources like Pd(OAc)₂ and Pd₂(dba)₃ are common, modern precatalysts are often superior for sensitive substrates.[11][14] Precatalysts like those developed by Buchwald's group form the active Pd(0) species rapidly and cleanly, minimizing side reactions that can occur during the induction period.[9] Using a precatalyst can be crucial for maximizing yield when dealing with boronic acids prone to decomposition.

The Role of the Base

The base is not merely a spectator; it is essential for activating the boronic acid. It coordinates to the boron atom, forming a more nucleophilic boronate complex that readily participates in transmetalation.[15]

  • Recommended Bases:

    • Potassium Phosphate (K₃PO₄): Often the base of choice for difficult couplings. It is strong enough to form the boronate but generally minimizes base-induced side reactions.[9][16]

    • Cesium Carbonate (Cs₂CO₃): A strong inorganic base that can be effective, particularly with boronic esters.

    • Sodium tert-Butoxide (NaOtBu): A very strong base, typically used in anhydrous conditions, which can be beneficial for preventing protodeboronation.[6]

Solvent Selection

The solvent must solubilize all components and be stable at the required reaction temperature. Mixed aqueous/organic systems are common.

  • Recommended Solvents:

    • Dioxane/Water or THF/Water: Classic solvent systems that work well for a broad range of substrates.[17][18]

    • Toluene or CPME: Apolar solvents, often used with strong bases like NaOtBu under anhydrous conditions.

The following table summarizes recommended starting conditions for screening.

ComponentRecommended ReagentsRationale & Key Considerations
Aryl Halide Aryl Bromide or IodideAryl chlorides are less reactive and require more specialized, highly active catalysts.[15]
Boronic Acid This compoundUse 1.2–1.5 equivalents to compensate for potential protodeboronation and homocoupling.
Pd Source Pd(OAc)₂ (1-2 mol%) or a Buchwald Precatalyst (1-2 mol%)Precatalysts offer faster initiation and are recommended for this sensitive boronic acid.[9]
Ligand SPhos or XPhos (1.1-1.2 eq. relative to Pd)Essential for overcoming steric hindrance and accelerating the catalytic cycle.[12]
Base K₃PO₄ (2-3 equivalents)A robust and broadly effective base for challenging Suzuki couplings.[16]
Solvent Dioxane/H₂O (4:1) or Toluene (anhydrous)The choice may depend on the base and stability of the coupling partners.
Temperature 80–110 °CElevated temperatures are typically required to overcome the steric barrier.[7]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 0.04 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Deionized Water (1 mL)

  • Reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

Workflow Diagram:

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add solids to vial: - Aryl Bromide - Boronic Acid - Pd(OAc)₂ & SPhos - K₃PO₄ prep2 2. Seal vial, then evacuate and backfill with Argon (3x) prep1->prep2 react1 3. Add degassed Dioxane and Water via syringe prep2->react1 react2 4. Heat to 100 °C with vigorous stirring react1->react2 react3 5. Monitor reaction by TLC or LC-MS react2->react3 work1 6. Cool to RT. Dilute with EtOAc and water react3->work1 work2 7. Separate layers. Extract aqueous with EtOAc work1->work2 work3 8. Combine organics, wash with brine, dry (Na₂SO₄) work2->work3 work4 9. Filter and concentrate in vacuo work3->work4 work5 10. Purify by flash column chromatography work4->work5

Diagram 2: Experimental workflow from setup to purification.

Procedure:

  • Reaction Setup: To a dry reaction vial, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and finely ground K₃PO₄ (3.0 mmol).

  • Inerting: Seal the vial with the screw cap. Evacuate the vial under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a degassed 4:1 mixture of dioxane and water by bubbling argon through the solvents for 15-20 minutes. Using a syringe, add 5 mL of this solvent mixture to the reaction vial.

  • Heating: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with saturated aqueous NaCl (brine, 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is essential for success.

Troubleshooting start Low or No Product Yield check_reagents Are reagents pure? Is base finely ground? Was atmosphere inert? start->check_reagents Check First check_catalyst Is the catalyst system active enough? start->check_catalyst If Reagents OK check_side_reactions Are side products dominant? start->check_side_reactions If Catalyst OK solution_reagents Solution: - Use fresh, high-purity reagents. - Ensure anaerobic conditions. check_reagents->solution_reagents solution_catalyst Solution: - Switch to a more active ligand (e.g., XPhos). - Use a Buchwald precatalyst. - Increase catalyst loading (e.g., to 3-5 mol%). check_catalyst->solution_catalyst solution_side_reactions Solution: - For protodeboronation: Use anhydrous solvent/base (Toluene/NaOtBu). - For homocoupling: Rigorously exclude O₂. check_side_reactions->solution_side_reactions

Diagram 3: Logic diagram for troubleshooting low yield.
  • Issue: No Reaction or Low Conversion.

    • Cause: The catalyst system may not be active enough to overcome the steric barrier at the chosen temperature.

    • Solution: Switch to a more electron-rich and bulky ligand (e.g., from SPhos to XPhos). Consider using a more active palladium precatalyst. Ensure the base is finely powdered for maximum surface area.[6][12]

  • Issue: Significant Protodeboronation.

    • Cause: The boronic acid is decomposing faster than it is coupling. This is exacerbated by water, base, and prolonged heating.[9]

    • Solution:

      • Use a more active catalyst to accelerate the coupling, allowing for lower temperatures or shorter reaction times.

      • Switch to strictly anhydrous conditions (e.g., dry toluene as solvent with NaOtBu or Cs₂CO₃ as the base).

      • Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) prior to coupling, as esters are often more resistant to protodeboronation.[8][19]

  • Issue: Homocoupling of Boronic Acid.

    • Cause: This side reaction is often promoted by the presence of oxygen.

    • Solution: Ensure the reaction setup is rigorously degassed and maintained under a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[10]

References

Application Notes and Protocols: Synthesis of Complex Biaryl Compounds Using 3,5-Dichloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biaryls

Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The specific nature and positioning of substituents on the aryl rings profoundly influence the molecule's biological activity and material properties. The 3,5-dichloro-4-fluorophenyl moiety, in particular, offers a unique combination of steric and electronic properties that are increasingly sought after in drug discovery and development.[4][5] The chlorine atoms provide steric bulk and can participate in halogen bonding, while the fluorine atom can enhance metabolic stability and binding affinity.[6] This application note provides a detailed guide to the synthesis of complex biaryl compounds utilizing 3,5-dichloro-4-fluorophenylboronic acid, a key building block for introducing this valuable functionality.

The Power of Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[7][8] Its widespread adoption is due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids and their derivatives.[9] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8][10]

Why this compound?

The unique substitution pattern of this compound presents both opportunities and challenges in Suzuki-Miyaura coupling. The electron-withdrawing nature of the halogen substituents can influence the rate of transmetalation. Furthermore, the steric hindrance imposed by the two ortho-chlorine atoms requires careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base, to achieve high yields.[11]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'B(OH)2 + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters and Optimization

Achieving high yields and purity in the synthesis of biaryls using this compound hinges on the careful selection and optimization of several key parameters.

Catalyst and Ligand Selection

The choice of palladium catalyst and phosphine ligand is critical for overcoming the steric hindrance and electronic effects of the substituted boronic acid.[12][13]

Catalyst PrecursorLigandKey AdvantagesTypical Loading (mol%)
Pd(OAc)₂SPhosHigh activity for hindered substrates, stable.[12]1-3
Pd₂(dba)₃XPhosExcellent for electron-deficient and hindered aryl chlorides.1-3
Pd(PPh₃)₄PPh₃Readily available, but may be less effective for hindered substrates.2-5

Expert Insight: For sterically demanding couplings involving this compound, bulky and electron-rich phosphine ligands like SPhos and XPhos are often superior.[12] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.[14]

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura reaction. It activates the boronic acid to facilitate transmetalation and can also influence the catalyst's activity and stability.[7][14]

BaseSolvent CompatibilityStrengthNotes
K₂CO₃Aqueous/OrganicModerateA common and effective choice for a wide range of substrates.[2]
Cs₂CO₃OrganicStrongOften used for challenging couplings, can enhance reaction rates.
K₃PO₄OrganicStrongParticularly effective for coupling with aryl chlorides.[15]

Self-Validating System: The choice of base should be compatible with the functional groups present in the coupling partners. For substrates with base-labile groups, a milder base like K₂CO₃ is recommended.

Solvent Systems

The solvent can significantly impact the solubility of reactants and the overall reaction rate and selectivity.[16]

Solvent SystemPropertiesTypical Use Cases
Toluene/H₂OBiphasicGeneral purpose, good for a wide range of substrates.
1,4-Dioxane/H₂OMiscibleCan improve solubility and reaction rates for some substrates.
DMF or MeCNPolar AproticCan influence selectivity in certain cases.[16]

Detailed Experimental Protocol: Synthesis of a Model Biaryl Compound

This protocol details the synthesis of 4'- (3,5-dichloro-4-fluorophenyl)-[1,1'-biphenyl]-4-carbonitrile as a representative example.

Materials and Reagents
  • This compound (1.0 eq)

  • 4-Bromobenzonitrile (1.2 eq)

  • Pd(OAc)₂ (0.02 eq)

  • SPhos (0.04 eq)

  • K₂CO₃ (2.0 eq)

  • Toluene (5 mL per mmol of boronic acid)

  • Deionized Water (1 mL per mmol of boronic acid)

Experimental Workflow Diagram

Experimental_Workflow Start Start Reagents Combine Reactants: - Boronic Acid - Aryl Bromide - Catalyst & Ligand - Base Start->Reagents Solvent Add Solvents: - Toluene - Water Reagents->Solvent Degas Degas with N2/Ar (3 cycles) Solvent->Degas Heat Heat to 80-100 °C Monitor by TLC/LC-MS Degas->Heat Workup Aqueous Workup: - Dilute with EtOAc - Wash with H2O, Brine Heat->Workup Purify Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography Workup->Purify Characterize Characterization: - NMR - Mass Spectrometry Purify->Characterize End End Characterize->End

Caption: A step-by-step workflow for the synthesis of complex biaryl compounds.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromobenzonitrile, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Solvent Addition: Add toluene and deionized water to the flask.

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Expert Recommendations

IssuePotential CauseRecommended Solution
Low YieldInefficient catalyst turnoverIncrease catalyst/ligand loading; switch to a more active ligand (e.g., XPhos).
Incomplete reactionIncrease reaction temperature or time; ensure efficient stirring.
Protodeboronation of boronic acidUse a milder base; minimize water content if possible.[13]
Formation of Homocoupled ByproductsInefficient cross-couplingOptimize catalyst/ligand ratio; ensure proper degassing to remove oxygen.
Difficulty in PurificationCo-eluting impuritiesAdjust the polarity of the eluent for column chromatography; consider recrystallization.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex biaryl compounds with significant potential in medicinal chemistry and materials science. By carefully selecting the appropriate catalyst system, base, and solvent, and by following a robust experimental protocol, researchers can efficiently access a wide range of novel biaryl structures. The insights and detailed procedures provided in this application note are intended to empower scientists to successfully incorporate the 3,5-dichloro-4-fluorophenyl moiety into their target molecules, accelerating the pace of discovery and innovation.

References

Application Notes and Protocols for the Derivatization of Bioactive Molecules with 3,5-Dichloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Analytical Sensitivity and Selectivity with 3,5-Dichloro-4-fluorophenylboronic Acid

In the landscape of modern bioanalysis, the derivatization of target molecules is a cornerstone strategy for enhancing analytical performance. For researchers, scientists, and drug development professionals, the ability to improve the detectability, chromatographic retention, and mass spectrometric ionization of bioactive molecules is paramount. This guide focuses on a particularly potent derivatization reagent: this compound.

This halogenated phenylboronic acid is engineered to react selectively with cis-diol functionalities present in a wide array of bioactive molecules, including carbohydrates, glycoproteins, and catecholamines. The incorporation of two chlorine atoms and one fluorine atom onto the phenyl ring is not arbitrary; these electron-withdrawing groups significantly enhance the Lewis acidity of the boron center, facilitating a more favorable and often faster reaction with diols compared to unsubstituted phenylboronic acid.[1][2][3] This heightened reactivity allows for derivatization under milder conditions, which is crucial for the integrity of sensitive biomolecules.

Furthermore, the resulting 3,5-dichloro-4-fluorophenylboronate esters exhibit improved chromatographic properties on reversed-phase columns and introduce a unique isotopic signature (due to the two chlorine atoms) that simplifies identification and confirmation in mass spectrometry.[4] This application note provides a comprehensive overview of the principles, protocols, and practical considerations for leveraging this compound in your analytical workflows.

Chemical Properties and Reactivity Profile

This compound is a white to off-white solid with a molecular weight of 208.81 g/mol .[5][6] Its utility as a derivatization agent stems from the reversible formation of cyclic boronate esters with molecules containing 1,2- or 1,3-cis-diols.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 1646614-31-4[5]
Molecular Formula C₆H₄BCl₂FO₂[5]
Molecular Weight 208.81 g/mol [5]
Appearance White to light yellow crystalline powder[5]
Purity Typically ≥95%[5]

The electron-withdrawing nature of the chlorine and fluorine substituents plays a critical role in the reactivity of the boronic acid.[7] These groups pull electron density away from the phenyl ring, which in turn increases the electrophilicity of the boron atom. This enhanced Lewis acidity promotes the formation of the boronate ester, often allowing the reaction to proceed efficiently at or near physiological pH.[1][2]

G cluster_0 Enhanced Lewis Acidity cluster_1 Improved Analytical Characteristics Reagent This compound Bioactive_Molecule Bioactive Molecule (with cis-diol) Reagent->Bioactive_Molecule Reaction Derivative Stable Boronate Ester Derivative Bioactive_Molecule->Derivative Formation HPLC Enhanced HPLC-UV/Vis Detection Derivative->HPLC LCMS Improved LC-MS Sensitivity & Specificity Derivative->LCMS

Caption: Workflow from derivatization to analysis.

Application 1: Derivatization of Monosaccharides for HPLC-UV Analysis

Monosaccharides often lack a strong chromophore, making their detection by UV-Vis spectrophotometry challenging. Derivatization with this compound introduces a UV-active phenyl group, significantly enhancing their detectability.

Protocol: Derivatization of Monosaccharides

This protocol is adapted from established methods for boronic acid derivatization of carbohydrates.[8][9]

Materials:

  • This compound

  • Monosaccharide standard(s) or sample hydrolysate

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Pyridine

  • Acetic acid

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV detector

Step-by-Step Procedure:

  • Sample Preparation:

    • For polysaccharide samples, perform acid hydrolysis to obtain constituent monosaccharides. A typical procedure involves treating the sample with 2 M trifluoroacetic acid (TFA) at 121°C for 2-3 hours, followed by evaporation of the acid.[8]

    • Dissolve the dried monosaccharide standards or sample hydrolysate in a suitable solvent (e.g., 1:1 methanol:water) to a final concentration of approximately 1 mg/mL.

  • Derivatization Reaction:

    • In a 1.5 mL microcentrifuge tube, combine 100 µL of the monosaccharide solution with 200 µL of a 10 mg/mL solution of this compound in acetonitrile.

    • Add 50 µL of pyridine as a catalyst.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 70°C for 60 minutes.

  • Reaction Quench and Sample Cleanup:

    • After incubation, cool the reaction mixture to room temperature.

    • Neutralize the reaction by adding 10 µL of acetic acid.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in 200 µL of the initial mobile phase for HPLC analysis.

    • Centrifuge the reconstituted sample at 10,000 x g for 5 minutes to pellet any insoluble material.

    • Transfer the supernatant to an HPLC vial.

HPLC Conditions:

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 10-50% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Application 2: Derivatization of Catecholamines for LC-MS/MS Analysis

Catecholamines, such as dopamine, epinephrine, and norepinephrine, are crucial neurotransmitters. Their accurate quantification in biological fluids is essential for clinical diagnostics and neuroscience research. Derivatization with this compound stabilizes the catechol moiety and improves chromatographic retention and ionization efficiency in mass spectrometry.

Protocol: Derivatization of Catecholamines in Plasma

This protocol is adapted from established methods for catecholamine analysis and boronic acid derivatization.[10][11]

Materials:

  • This compound

  • Catecholamine standards and internal standards (e.g., deuterated analogs)

  • Human plasma (or other biological fluid)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium hydroxide

  • Solid Phase Extraction (SPE) cartridges (e.g., weak cation exchange)

  • LC-MS/MS system

Step-by-Step Procedure:

  • Sample Pre-treatment and Extraction:

    • To 500 µL of plasma, add an appropriate amount of internal standard solution.

    • Perform protein precipitation by adding 1 mL of ice-cold acetonitrile. Vortex and centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 1 mL of loading buffer for SPE.

    • Perform SPE for catecholamine enrichment. Condition the cartridge, load the sample, wash with a weak organic solvent, and elute with a methanolic solution containing a small amount of acid.

    • Evaporate the eluate to dryness.

  • Derivatization Reaction:

    • Reconstitute the dried extract in 100 µL of a 5 mg/mL solution of this compound in acetonitrile.

    • Add 20 µL of 1 M ammonium hydroxide to facilitate the reaction.

    • Vortex and incubate at 60°C for 30 minutes.

  • Sample Finalization:

    • Evaporate the reaction mixture to dryness.

    • Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

    • Transfer to an autosampler vial.

G Plasma Plasma Protein_Precipitation Protein_Precipitation Plasma->Protein_Precipitation Add Acetonitrile SPE SPE Protein_Precipitation->SPE Supernatant Derivatization Derivatization SPE->Derivatization Eluate LCMS_Analysis LCMS_Analysis Derivatization->LCMS_Analysis Reconstituted Sample

Caption: Sample preparation workflow for catecholamines.

LC-MS/MS Conditions:

ParameterCondition
LC System UPLC or HPLC system
Column C18 or PFP (pentafluorophenyl) column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 8 minutes
Flow Rate 0.4 mL/min
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)

Expected Mass Spectral Fragmentation:

The fragmentation of the 3,5-dichloro-4-fluorophenylboronate esters of catecholamines in MS/MS will likely involve characteristic losses. In positive ion mode, fragmentation of the protonated molecule may involve cleavage of the side chain of the catecholamine. In negative ion mode, the deprotonated molecule may fragment with loss of the boronic acid moiety or characteristic fragments from the catecholamine itself. The presence of two chlorine atoms will result in a characteristic M, M+2, M+4 isotopic pattern for the molecular ion and any fragments containing the derivatizing agent, aiding in identification.[12][13][14]

Application 3: Enrichment and Analysis of Glycoproteins

The glycan moieties of glycoproteins contain cis-diol groups, making them ideal targets for derivatization with this compound. This can be used for the selective enrichment of glycoproteins from complex biological samples.

Protocol: Enrichment of Glycoproteins

This protocol is based on the principles of boronate affinity chromatography.[15][16][17][18]

Materials:

  • This compound immobilized on a solid support (e.g., agarose beads) or magnetic beads.

  • Biological sample (e.g., cell lysate, serum)

  • Binding buffer (e.g., 50 mM ammonium acetate, pH 8.5)

  • Washing buffer (e.g., Binding buffer with 0.1% Tween-20)

  • Elution buffer (e.g., 100 mM sorbitol in 0.1% TFA)

  • Protein quantitation assay (e.g., BCA)

Step-by-Step Procedure:

  • Preparation of Affinity Resin:

    • Equilibrate the boronic acid-functionalized beads with binding buffer.

  • Sample Incubation:

    • Incubate the protein sample with the equilibrated beads for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Wash the beads three times with washing buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound glycoproteins by incubating the beads with the elution buffer. Sorbitol, a polyol, will competitively bind to the boronic acid, displacing the glycoproteins.

    • Collect the eluate.

  • Downstream Analysis:

    • The enriched glycoproteins can be further analyzed by SDS-PAGE, Western blotting, or digested for glycopeptide analysis by LC-MS.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The inclusion of positive and negative controls is essential. For instance, when derivatizing monosaccharides, a known standard mixture should be run in parallel with the samples. For catecholamine analysis, the use of stable isotope-labeled internal standards is critical for accurate quantification. In glycoprotein enrichment, a non-glycosylated protein (e.g., bovine serum albumin) should be used as a negative control to assess non-specific binding. The characteristic isotopic pattern of the dichloro-substituted derivatizing agent provides an inherent quality check in mass spectrometry-based analyses.[4]

Conclusion

This compound is a powerful and versatile derivatization reagent for the analysis of bioactive molecules containing cis-diol functionalities. Its enhanced reactivity and the unique analytical properties it imparts to the derivatives make it an invaluable tool for researchers in drug development and various fields of life sciences. The protocols provided in this guide offer a starting point for the development of robust and sensitive analytical methods for carbohydrates, catecholamines, and glycoproteins.

References

The Synthetic Chemist's Gateway to Complex Biaryls: Applications of 3,5-Dichloro-4-fluorophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Synthesis

In the landscape of modern organic synthesis, the quest for efficient and modular methods to construct complex molecular architectures is paramount. Among the myriad of tools available to the synthetic chemist, the Suzuki-Miyaura cross-coupling reaction stands as a titan, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and stereospecificity. Central to this powerful transformation are organoboron reagents, with boronic acid pinacol esters emerging as particularly valuable due to their enhanced stability, ease of handling, and broad reactivity.

This application note delves into the synthetic utility of a specific, highly functionalized building block: 3,5-Dichloro-4-fluorophenylboronic acid pinacol ester . The unique substitution pattern of this reagent—featuring two chlorine atoms, a fluorine atom, and the versatile boronic ester moiety—renders it an invaluable synthon for the introduction of the 3,5-dichloro-4-fluorophenyl group into a diverse range of molecular scaffolds. This moiety is of particular interest in medicinal chemistry and materials science, where the strategic incorporation of halogen atoms can profoundly influence a molecule's pharmacokinetic properties, binding affinities, and electronic characteristics.

We will explore the key applications of this reagent, with a particular focus on its role in the synthesis of bioactive molecules, including a detailed examination of its application in the synthesis of kinase inhibitors. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview, detailed experimental protocols, and the mechanistic rationale behind its application, empowering them to leverage this versatile building block in their own synthetic endeavors.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary application of this compound pinacol ester lies in its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction facilitates the formation of a new carbon-carbon bond between the dichlorofluorophenyl ring of the boronic ester and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide or triflate.

The pinacol ester group offers superior stability compared to the corresponding boronic acid, rendering the reagent less prone to protodeboronation and other degradation pathways, thus ensuring more consistent and reproducible reaction outcomes. The reaction typically proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Application Spotlight: Synthesis of Kinase Inhibitors

A prominent and high-impact application of this compound pinacol ester is in the synthesis of targeted cancer therapeutics, specifically kinase inhibitors. The 3,5-dichloro-4-fluorophenyl moiety is a key structural feature in several potent kinase inhibitors, where it often engages in crucial binding interactions within the ATP-binding pocket of the target kinase.

A notable example is the synthesis of analogues of Vemurafenib (PLX4032) , a potent inhibitor of the BRAF V600E mutated kinase, which is a key driver in many cases of metastatic melanoma.[2][3] The core structure of vemurafenib features a pyrrolopyridine scaffold linked to a 3,5-dichloro-4-fluorophenyl group. The Suzuki-Miyaura coupling is a key strategic bond disconnection in the synthesis of this important drug and its analogues.

The general synthetic strategy involves the coupling of a halogenated pyrrolopyridine (or azaindole) core with this compound pinacol ester.

Illustrative Synthetic Workflow: Vemurafenib Analogue Synthesis

Below is a generalized workflow illustrating the key Suzuki-Miyaura coupling step in the synthesis of a vemurafenib-like core structure.

G cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling A Halogenated 7-Azaindole Derivative (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine) C Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) A->C B 3,5-Dichloro-4-fluorophenylboronic Acid Pinacol Ester B->C D Coupled Biaryl Product (Vemurafenib Analogue Core) C->D C-C Bond Formation E Further Functionalization D->E F Final Kinase Inhibitor Analogue E->F

Caption: Synthetic workflow for a Vemurafenib analogue.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound Pinacol Ester with an Aryl Bromide

This protocol provides a general starting point for the coupling of this compound pinacol ester with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound pinacol ester (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv) or a more specialized ligand like SPhos or XPhos

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 equiv), this compound pinacol ester (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add palladium(II) acetate (0.02 equiv) and the phosphine ligand (e.g., PPh₃, 0.08 equiv).

  • Add 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction). The final concentration of the aryl bromide should be approximately 0.1 M.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Rationale for Reagent Choices:

  • Palladium Catalyst: Palladium is the most common and effective catalyst for Suzuki-Miyaura couplings. Pd(OAc)₂ is a common precursor that is reduced in situ to the active Pd(0) species.

  • Ligand: The phosphine ligand stabilizes the palladium catalyst, prevents its aggregation into inactive palladium black, and modulates its reactivity. The choice of ligand can significantly impact the reaction efficiency.

  • Base: The base is crucial for the transmetalation step, activating the boronic ester to form a more nucleophilic boronate species. Potassium carbonate is a commonly used inorganic base.

  • Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is often used. Water helps to dissolve the inorganic base and can accelerate the reaction.

Data Summary: Typical Reaction Conditions for Suzuki-Miyaura Couplings
ParameterConditionRationale
Catalyst Pd(OAc)₂, Pd(dppf)Cl₂, Pd(PPh₃)₄Common and effective palladium sources.[4]
Ligand PPh₃, SPhos, XPhos, Buchwald ligandsModulates catalyst activity and stability.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic ester for transmetalation.[4]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFProvides a suitable medium for the reaction.
Temperature 80-120 °CSufficient thermal energy to drive the reaction.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxidation.

Beyond Medicinal Chemistry: Applications in Materials Science

The unique electronic properties imparted by the dichlorofluoro-substituted phenyl ring make this compound pinacol ester a potentially valuable building block in materials science. The incorporation of fluorine atoms into organic materials can enhance their thermal and oxidative stability, and modulate their electronic properties, such as the HOMO and LUMO energy levels.[5]

While specific examples in the literature prominently featuring this exact building block in materials are less common, its utility can be extrapolated to the synthesis of:

  • Fluorinated Conjugated Polymers: For applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the substituents can be used to tune the band gap and charge transport properties of the resulting polymers.

  • Liquid Crystals: The rigid, halogenated aromatic core can be incorporated into mesogenic structures to influence their liquid crystalline properties.

  • Advanced Fluorophores: The substitution pattern can be used to fine-tune the photophysical properties of fluorescent molecules.

Conclusion: An Enabling Reagent for Innovation

This compound pinacol ester is a powerful and versatile synthetic building block with significant applications in both medicinal chemistry and materials science. Its stability, reactivity in Suzuki-Miyaura cross-coupling reactions, and the unique properties of the 3,5-dichloro-4-fluorophenyl moiety make it an indispensable tool for the construction of complex and high-value molecules. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to confidently and effectively utilize this reagent in their synthetic endeavors, paving the way for new discoveries and innovations.

References

Troubleshooting & Optimization

Technical Support Center: Strategies to Mitigate Deboronation of 3,5-Dichloro-4-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 3,5-Dichloro-4-fluorophenylboronic acid. As an electron-deficient arylboronic acid, this reagent is particularly susceptible to an undesired side reaction known as protodeboronation. This process, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, consumes your starting material, reduces yields, and complicates purification.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you successfully employ this valuable building block in your synthetic endeavors, primarily focusing on the Suzuki-Miyaura cross-coupling reaction.

Part 1: Frequently Asked Questions - Understanding the Core Problem
Q1: What is protodeboronation and why is my this compound so prone to it?

A1: Protodeboronation (or protodeborylation) is a chemical reaction that involves the protonolysis of the C–B bond in a boronic acid to form a C–H bond.[1][2] In your case, it converts this compound into 1,3-dichloro-2-fluorobenzene, an undesired byproduct.

The high susceptibility of your specific boronic acid stems from its electronic nature. The phenyl ring is substituted with three potent electron-withdrawing groups (two chlorine atoms and one fluorine atom). This makes the carbon atom attached to the boron highly electron-deficient. Under basic conditions, typical for Suzuki-Miyaura couplings, the boronic acid forms a boronate species ([ArB(OH)₃]⁻).[3] For highly electron-deficient systems like yours, this boronate is unstable and can undergo fragmentation to generate a transient aryl anion, which is then rapidly quenched by a proton source (like water or alcohol) in the reaction mixture to yield the deboronated product.[1][4]

Q2: What are the primary experimental factors that trigger protodeboronation?

A2: Protodeboronation is a kinetic phenomenon highly dependent on your reaction conditions. The main culprits are:

  • pH (Base Selection): Both acidic and strongly basic conditions can promote protodeboronation.[5] In the context of Suzuki couplings, the base is the most critical factor. Strong bases significantly accelerate the formation of the unstable boronate anion, leading to rapid decomposition.[3][6]

  • Temperature: Higher reaction temperatures increase the rate of all reactions, including the undesired protodeboronation.[7][8]

  • Proton Source (Solvent): The presence of a proton source, most commonly water, is required for the final step of the side reaction.[7] While many Suzuki protocols require an aqueous phase, excessive water can be detrimental.

  • Reaction Time: The longer your boronic acid is exposed to destabilizing conditions, the more protodeboronation will occur.[7]

  • Catalyst System: A sluggish or inefficient catalyst for the main cross-coupling reaction will allow the competing protodeboronation pathway to dominate.[1] Paradoxically, certain types of ligands can also directly promote palladium-catalyzed protodeboronation.[9][10]

Part 2: Troubleshooting Guide - Optimizing Reaction Parameters
Q3: My reaction yield is low, and LC-MS analysis shows a significant peak for 1,3-dichloro-2-fluorobenzene. Which parameter should I optimize first?

A3: Your choice of base. This is the most impactful variable for suppressing protodeboronation of electron-deficient arylboronic acids. Avoid strong, highly soluble bases like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH). Instead, opt for milder inorganic bases.

The Rationale: Milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) have lower solubility in common organic solvents. This creates a heterogeneous reaction mixture where the concentration of the reactive boronate anion in the organic phase is kept low, thus kinetically suppressing the protodeboronation pathway while still being sufficient to promote the catalytic cycle of the desired coupling.[7]

Table 1: Comparison of Common Bases for Suzuki-Miyaura Couplings

BaseStrengthTypical Outcome with Sensitive Boronic AcidsRecommendation
NaOH, KOHStrongHigh levels of protodeboronationAvoid
K₂CO₃ModerateModerate protodeboronation; can be effectiveUse with caution; K₃PO₄ is often better
K₃PO₄ Mild Significantly reduced protodeboronation First Choice for Optimization
Cs₂CO₃, CsF Mild Often excellent results, low deboronation [11]Excellent Alternative
Q4: How does reaction temperature affect this side reaction, and what is the optimal range?

A4: Higher temperatures accelerate protodeboronation.[7] The optimal strategy is to run the reaction at the lowest possible temperature that still provides a reasonable rate for the desired cross-coupling.[12]

The Rationale: The desired Suzuki-Miyaura coupling and the undesired protodeboronation are competing kinetically. By lowering the temperature, you may slow both reactions, but you can often find a sweet spot where the rate of the desired catalytic reaction remains viable while the rate of decomposition is significantly diminished. An initial screening at 60-80°C is recommended, with adjustments based on reaction progress. In some cases, running the reaction at room temperature with a highly active catalyst can be effective.[13]

However, be aware of a potential pitfall: if the chosen catalyst is not active enough at a lower temperature, the prolonged reaction time can lead to more overall deboronation, even at room temperature.[14] The key is to ensure the main reaction is proceeding efficiently.

Q5: What is the ideal solvent system to minimize the risk?

A5: Anhydrous or low-water solvent systems are highly preferred.

The Rationale: Since protodeboronation requires a proton source to quench the transient aryl anion, minimizing the primary proton source (water) can effectively suppress the side reaction.[7] Recent advances have shown that anhydrous Suzuki polymerizations using boronic esters can proceed at room temperature by avoiding the hydrolysis step entirely, thus preventing deboronation.[15]

Recommended Solvent Systems:

  • Anhydrous Polar Aprotic Solvents: Toluene, Dioxane, or 2-MeTHF under a strictly inert atmosphere (Argon or Nitrogen).

  • Biphasic with Minimal Water: If an aqueous phase is necessary for your base, use a high organic-to-water ratio (e.g., 10:1 Dioxane/H₂O). Ensure all solvents are thoroughly degassed to remove oxygen, which can also promote side reactions like homocoupling.[16]

Q6: Can my choice of Palladium catalyst and ligand make a difference?

A6: Absolutely. A highly active catalyst system is your best defense.

The Rationale: The goal is to make the catalytic turnover of the Suzuki-Miyaura coupling much faster than the rate of protodeboronation.[1] For challenging substrates, this often requires the use of electron-rich, bulky phosphine ligands that promote the rate-limiting reductive elimination step.

Table 2: Recommended Catalyst Systems

PrecatalystLigandComments
Pd₂(dba)₃SPhos or XPhosA common and powerful combination for challenging couplings.[17]
Pd(OAc)₂SPhos or other biarylphosphinesEffective, but requires in-situ formation of the active Pd(0) species.
[Pd(allyl)Cl]₂cataCXium® ABuchwald-type precatalysts are also highly effective.

A Critical Caveat: Recent studies have shown that very bulky phosphine ligands can, in some cases, promote a palladium-catalyzed protodeboronation pathway.[9][10][18] This occurs via an unstable post-transmetalation intermediate. This highlights the complexity of the system; while a highly active catalyst is needed, there is a fine balance, and ligand screening may be necessary if deboronation persists even with milder conditions.

Part 3: Advanced Strategies - Using Protected Boronic Acids
Q7: I've optimized my conditions, but protodeboronation is still a major issue. What's the next step?

A7: The definitive solution is to use a protected form of the boronic acid. By converting the boronic acid to a more stable derivative, you can prevent it from decomposing while performing other chemical transformations or during the coupling itself.

The Rationale: Protecting groups function in two main ways: they either increase steric bulk and reduce Lewis acidity, making the boronic acid less reactive towards decomposition, or they enable a "slow-release" mechanism.[1][19] In a slow-release strategy, the protected form is stable, but under the reaction conditions, it slowly hydrolyzes to release a small, steady amount of the free boronic acid. This keeps the instantaneous concentration of the unstable boronic acid very low, allowing it to be consumed in the desired Suzuki coupling before it has a chance to decompose.[1]

G cluster_0 Troubleshooting Workflow Start Start Suzuki Coupling Analyze Analyze Reaction Outcome (LC-MS, NMR) Start->Analyze CheckYield Low Yield? Analyze->CheckYield CheckByproduct Deboronated Product Detected? CheckYield->CheckByproduct Yes OtherIssue Troubleshoot Other Issues (e.g., Catalyst Death, SM Purity) CheckYield->OtherIssue No Optimize Optimize Reaction Conditions (Base, Temp, Solvent, Catalyst) CheckByproduct->Optimize Yes CheckByproduct->OtherIssue No Recheck Re-run and Analyze Optimize->Recheck StillLow Still Low Yield? Recheck->StillLow Protect Use Protected Boronic Acid (e.g., MIDA Ester) StillLow->Protect Yes Success Successful Coupling StillLow->Success No Protect->Success

Caption: Decision workflow for troubleshooting deboronation.

Q8: What are the best protecting groups for this purpose?

A8: For a slow-release strategy, the N-methyliminodiacetic acid (MIDA) boronate ester is an excellent and widely adopted choice.[1][19] Pinacol esters are common but may not provide sufficient stability for this highly electron-deficient system.[19][20] Potassium trifluoroborate salts are another effective slow-release option.[1]

Table 3: Comparison of Common Boronic Acid Protecting Groups

Protecting GroupStructureMechanism of ActionDeprotection/ReleaseStability
Pinacol Ester Cyclic DiesterSteric bulk, reduced Lewis acidityUsed directly; slow hydrolysisModerate; can still deboronate[20]
MIDA Ester Tridentate ChelateSlow-release via hydrolysisMild aqueous base (e.g., NaHCO₃)Very High [19]
Trifluoroborate Anionic SaltSlow-release via hydrolysisAqueous base or silica gelHigh
Part 4: Experimental Protocols & Visualized Mechanisms
Protocol 1: Optimized Suzuki-Miyaura Coupling with Unprotected Acid

This protocol is a starting point designed to minimize protodeboronation.

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add your aryl halide (1.0 eq), this compound (1.2-1.5 eq), and anhydrous Potassium Phosphate (K₃PO₄) (3.0 eq).

  • Catalyst Addition: Add the Palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the ligand if required.

  • Solvent Addition: Add degassed solvent (e.g., 10:1 Dioxane/Water, 0.1 M concentration). The mixture should be thoroughly degassed again via three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time possible.[7]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure for purification.

Protocol 2: Preparation of the MIDA Boronate Ester
  • Setup: In a round-bottom flask, suspend this compound (1.0 eq) and N-methyliminodiacetic acid (1.05 eq) in DMSO.

  • Dehydration: Heat the mixture to 80-100 °C under vacuum for several hours to rigorously remove water. This step is critical.

  • Isolation: Cool the mixture. The MIDA boronate often precipitates and can be isolated by filtration, washing with a solvent like acetone, and drying under vacuum. It is typically a stable, crystalline solid.[19]

Protocol 3: Suzuki-Miyaura Coupling using MIDA Boronate (Slow-Release)
  • Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the MIDA boronate ester (1.1 eq), and the base (e.g., K₃PO₄, 3.0 eq).

  • Catalyst & Solvent: Add the catalyst system and degassed solvent as described in Protocol 1. The presence of a mild aqueous base is required to facilitate the slow deprotection of the MIDA group.

  • Reaction & Workup: Proceed with the reaction, monitoring, and workup as described in Protocol 1. The reaction may require slightly longer times or higher temperatures than with the free boronic acid, but the significant reduction in side products typically results in a much cleaner reaction profile and higher isolated yield.

G cluster_Suzuki Desired Suzuki-Miyaura Cycle cluster_Boron Boron Speciation cluster_SideReaction Undesired Protodeboronation Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)-X Pd0->OxAdd Oxidative Addition (Ar¹-X) Transmetal Ar¹-Pd(II)-Ar² OxAdd->Transmetal Transmetalation RedElim Ar¹-Ar² Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Ar2BOH2 Ar²B(OH)₂ Ar2BOH3 [Ar²B(OH)₃]⁻ (Boronate) Ar2BOH2->Ar2BOH3 + OH⁻ Ar2BOH3->Transmetal To Suzuki Cycle Ar2BOH3->Ar2BOH2 - OH⁻ Deboronated Ar²-H Ar2BOH3->Deboronated Fragmentation & Protonolysis (H₂O) (FAST for e⁻-deficient Ar²)

Caption: Competing reaction pathways for the boronate intermediate.

References

Impact of solvent choice on 3,5-Dichloro-4-fluorophenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dichloro-4-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this electron-deficient boronic acid in their synthetic endeavors. Here, you will find in-depth troubleshooting advice and frequently asked questions, focusing on the critical impact of solvent choice on reactivity and stability.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during your experiments with this compound, with a focus on the role of the solvent system.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the likely causes related to my solvent choice?

Answer:

Low yields with this compound are frequently tied to suboptimal solvent and base combinations. As an electron-deficient boronic acid, it is particularly sensitive to reaction conditions. Here’s a breakdown of potential solvent-related issues and how to address them:

  • Insufficient Polarity: The transmetalation step of the Suzuki-Miyaura catalytic cycle often benefits from the presence of a polar solvent.[1][2] If you are using a purely nonpolar solvent like toluene or hexane, the reaction may be sluggish.

    • Solution: Consider switching to a polar aprotic solvent such as 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF).[3] Often, a biphasic system, such as toluene/water or dioxane/water, provides an optimal balance for dissolving both the organic and inorganic reagents.[4][5]

  • Protodeboronation: This is a significant side reaction for electron-deficient boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4] This is often exacerbated by the presence of water and strong bases, especially at elevated temperatures.[4][6]

    • Solution:

      • Minimize Water Content: While some water can be beneficial for the transmetalation step, an excess can be detrimental.[1][6] If using an aqueous base, try reducing the proportion of water in your solvent mixture (e.g., moving from a 4:1 to a 10:1 organic solvent to water ratio). In some cases, anhydrous conditions with a base like potassium fluoride (KF) may be necessary, especially if your substrates are base-sensitive.[4]

      • Solvent and Base Combination: The choice of base is intrinsically linked to the solvent. For instance, weaker bases like K₂CO₃ are often used in aqueous solvent mixtures, while stronger bases like K₃PO₄ can be effective in dioxane/water systems for challenging couplings.[4]

  • Poor Solubility of Reagents: If your aryl halide or the boronic acid itself has poor solubility in the chosen solvent, the reaction will be slow.

    • Solution: Screen a variety of solvents. While THF and dioxane are common starting points, for particularly insoluble substrates, solvents like DMF or N-methyl-2-pyrrolidone (NMP) might be necessary.[2][7] However, be mindful that these highly polar solvents can also influence reaction selectivity.[1][2]

  • Catalyst Deactivation: The solvent can influence the stability and activity of the palladium catalyst. Some polar coordinating solvents like acetonitrile (MeCN) and DMF can alter the catalytic species, which may affect selectivity and efficiency.[1][8]

    • Solution: If you suspect catalyst issues, consider switching to a less coordinating solvent like THF or toluene.[1] Also, ensure your solvents are properly degassed to prevent oxygen from degrading the catalyst.[9]

Question 2: I am observing significant homocoupling of my this compound. How can the solvent system mitigate this?

Answer:

Homocoupling of boronic acids is often a result of oxidative processes, which can be influenced by the reaction environment.

  • Oxygen Contamination: The primary cause of homocoupling is the presence of oxygen, which can lead to catalyst decomposition and side reactions.[9]

    • Solution: Rigorous degassing of your solvent is crucial. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by several freeze-pump-thaw cycles.[4][9]

  • Solvent Purity: Peroxides in aged ether solvents like THF or dioxane can contribute to oxidative side reactions.

    • Solution: Always use freshly distilled or inhibitor-free, peroxide-free solvents.

Question 3: My reaction is very slow. Can I just increase the temperature, and what are the solvent-related implications?

Answer:

Increasing the reaction temperature can often improve reaction rates, but it's essential to consider the properties of your chosen solvent.

  • Boiling Point: The solvent's boiling point will naturally limit the maximum temperature of your reaction under atmospheric pressure. If a higher temperature is required, you may need to switch to a higher-boiling solvent (e.g., from THF to dioxane or toluene).

SolventBoiling Point (°C)General Use in Suzuki Coupling
Tetrahydrofuran (THF)66Common, good for moderate temperatures.
1,4-Dioxane101Widely used, allows for higher temperatures.
Toluene111Good for higher temperatures, often used in biphasic systems.
Dimethylformamide (DMF)153High boiling, good for dissolving difficult substrates.
  • Increased Side Reactions: Higher temperatures can accelerate side reactions like protodeboronation, especially in protic solvents or aqueous mixtures.[4]

    • Solution: If you need to increase the temperature, you may need to adjust your solvent system to be less protic or completely anhydrous to minimize degradation of the boronic acid.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, stability, and reactivity of this compound.

Q1: What is the general stability of this compound in common organic solvents?

A1: Phenylboronic acids are generally stable solids but can undergo degradation in solution.[10] For this compound, its stability is influenced by its electron-deficient nature.

  • In Aprotic Solvents (e.g., THF, Dioxane, Toluene): It is relatively stable in dry, aprotic solvents. However, prolonged storage in solution is not recommended as slow degradation can occur, especially if trace amounts of water are present. It's best practice to prepare solutions fresh for each reaction.[11]

  • In Protic Solvents (e.g., Methanol, Ethanol, Water): In protic solvents, there is an increased risk of protodeboronation, particularly in the presence of base.[4] Additionally, boronic acids can form esters with alcohols, which may have different reactivities.

Q2: How does water in the solvent affect the reactivity of this compound?

A2: The role of water is complex. A small amount of water is often beneficial, and sometimes essential, for an efficient Suzuki-Miyaura coupling.[1][6] It is thought to facilitate the formation of the active borate species required for transmetalation.[12] However, an excess of water can promote protodeboronation, leading to lower yields.[6] The optimal amount of water is substrate-dependent and often needs to be determined empirically.

Q3: What are the recommended starting solvent systems for a Suzuki-Miyaura coupling with this compound?

A3: A good starting point for screening conditions would be a biphasic mixture of a polar aprotic solvent and water, with a suitable base.[4]

Solvent SystemBaseTemperature (°C)Comments
1,4-Dioxane / H₂O (4:1)K₃PO₄80 - 100A robust system, often effective for challenging couplings.[4]
Toluene / EtOH / H₂OK₂CO₃80 - 110A standard, widely used system.[4]
THF / H₂O (4:1)K₂CO₃70 - 80Good for moderate temperatures.[5]
DMF / H₂OCs₂CO₃80 - 110Good for substrates with poor solubility.[4]

Q4: How can I monitor the degradation of this compound in my solvent during the reaction?

A4: The most effective techniques for monitoring the consumption of the boronic acid and the formation of any degradation products include:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These are powerful techniques for separating and quantifying the components of the reaction mixture.[11][13] A stability-indicating method can distinguish the starting material from its protodeboronated byproduct (1,3-dichloro-2-fluorobenzene) and the desired product.

  • UPLC coupled with Mass Spectrometry (UPLC-MS): This provides higher resolution and allows for the identification of the masses of the various species in solution, confirming the structures of byproducts.[11]

  • ¹⁹F NMR and ¹¹B NMR Spectroscopy: ¹⁹F NMR is a clean way to monitor the disappearance of the starting material and the appearance of the fluorine-containing product. ¹¹B NMR is particularly useful for observing changes in the chemical environment of the boron atom, which can indicate degradation or complex formation.[11]

Q5: What are the best practices for storing and handling this compound and its solutions?

A5:

  • Solid: Store the solid boronic acid in a tightly sealed container in a cool, dry place, preferably refrigerated and under an inert atmosphere.[14] Boronic acids are sensitive to moisture.

  • Solutions: Solutions of the boronic acid should be prepared fresh before use. If a solution must be stored for a short period, it should be in a dry, aprotic solvent under an inert atmosphere. Avoid storing solutions in protic solvents.

Visualizing the Process: Diagrams and Workflows

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle OA Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) ArPdX Ar-Pd(II)L_n-X OA->ArPdX TM Transmetalation (Ar'-B(OH)2 + Base -> Ar'-B(OH)3-) ArPdAr_prime Ar-Pd(II)L_n-Ar' TM->ArPdAr_prime RE Reductive Elimination (Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0)) Pd0 Pd(0)L_n RE->Pd0 Ar-Ar' Pd0->OA Ar-X ArPdX->TM Ar'-B(OH)3- ArPdAr_prime->RE Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Purity & Stability (Boronic Acid, Aryl Halide) Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere (Degassed Solvent, N2/Ar Purge) Check_Reagents->Check_Atmosphere Solvent_Screen Screen Solvents (THF, Dioxane, Toluene, DMF) Check_Atmosphere->Solvent_Screen Base_Screen Screen Bases (K2CO3, K3PO4, Cs2CO3) Solvent_Screen->Base_Screen Temp_Optimization Optimize Temperature Base_Screen->Temp_Optimization Catalyst_Check Check Catalyst/Ligand System Temp_Optimization->Catalyst_Check Success Improved Yield Catalyst_Check->Success

References

Minimizing homocoupling of 3,5-Dichloro-4-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the dedicated technical support guide for 3,5-Dichloro-4-fluorophenylboronic acid. As drug development professionals and synthetic chemists, we understand that your success hinges on the efficiency and purity of your coupling reactions. This compound is a valuable, yet challenging, building block. Its electron-deficient nature, a result of the strong inductive effects of its halogen substituents, makes it particularly susceptible to oxidative homocoupling, a side reaction that can significantly reduce the yield of your desired cross-coupled product and introduce difficult-to-remove biaryl impurities.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to not only solve current issues but also to proactively design more robust and successful Suzuki-Miyaura cross-coupling reactions.

Part 1: Foundational Understanding of Homocoupling

Q1: What is boronic acid homocoupling and why is my this compound so prone to it?

Answer: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl. In your case, this would be 3,3',5,5'-Tetrachloro-4,4'-difluoro-1,1'-biphenyl. This process consumes your starting material and generates a significant impurity.

Your specific substrate, this compound, is highly susceptible due to its electron-deficient aromatic ring . This electron deficiency increases the Lewis acidity of the boron atom, which can accelerate the rate of transmetalation to the palladium center.[1] While essential for the desired reaction, this heightened reactivity also makes it more vulnerable to the primary homocoupling pathways.

There are two predominant mechanisms for palladium-catalyzed homocoupling:

  • Oxygen-Mediated Pathway: This is the most common cause. If molecular oxygen is present in the reaction, it can react with the active Pd(0) catalyst to form a palladium-peroxo complex ((η²-O₂)PdL₂). This complex is highly reactive towards the electron-deficient boronic acid, leading to a catalytic cycle that exclusively produces the homocoupled dimer.[2][3] Rigorous exclusion of oxygen is therefore the single most critical factor in preventing this side reaction.[4][5]

  • Pd(II)-Mediated Pathway: This pathway occurs when Pd(II) species are present in the reaction mixture. This can be the Pd(II) precatalyst itself (e.g., Pd(OAc)₂, PdCl₂(dppf)) if its initial reduction to Pd(0) is slow or incomplete. The Pd(II) center can undergo two successive transmetalation steps with the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[6][7]

Below is a diagram illustrating the desired Suzuki-Miyaura cycle versus the detrimental oxygen-mediated homocoupling pathway.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)-X L₂ Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Ar R-Pd(II)-Ar' L₂ PdII_RX->PdII_R_Ar Transmetalation (Ar'B(OH)₂ + Base) PdII_R_Ar->Pd0 Reductive Elimination Product R-Ar' (Product) PdII_R_Ar->Product Pd0_homo Pd(0)L₂ Pd_peroxo (η²-O₂)Pd(0)L₂ Pd0_homo->Pd_peroxo + O₂ PdII_Ar_OOH Ar'-Pd(II)-OOH L₂ Pd_peroxo->PdII_Ar_OOH + Ar'B(OH)₂ PdII_Ar_Ar Ar'-Pd(II)-Ar' L₂ PdII_Ar_OOH->PdII_Ar_Ar + Ar'B(OH)₂ PdII_Ar_Ar->Pd0_homo Reductive Elimination Byproduct Ar'-Ar' (Byproduct) PdII_Ar_Ar->Byproduct

Diagram of Suzuki vs. Homocoupling Pathways.

Part 2: Core Mitigation Strategies & Troubleshooting

This section provides actionable solutions to the most common issues encountered when using this compound.

Q2: I'm seeing significant homocoupling. What is the first and most important thing I should check?

Answer: Atmosphere control. The vast majority of homocoupling issues stem from the presence of dissolved oxygen.[5][7] Before you modify any other parameter, you must ensure your reaction is performed under strictly anaerobic conditions.

Troubleshooting Protocol: Ensuring an Oxygen-Free Environment

  • Solvent Degassing:

    • Method: The most effective method is subsurface sparging. Bubble a stream of inert gas (Argon or Nitrogen) through your solvent(s) via a long needle or cannula for at least 30-60 minutes prior to use.

    • Causality: This physically displaces dissolved O₂ from the solvent. Standard freeze-pump-thaw cycles are also effective but more time-consuming. Simply putting a balloon of nitrogen on the flask is insufficient as it does not remove oxygen already dissolved in the liquid.[4]

  • Reaction Vessel Purge:

    • Method: Assemble your reaction flask with the boronic acid, coupling partner, and base. Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this "vacuum-backfill" cycle at least three times.[8]

    • Causality: This removes oxygen from the headspace of the reaction vessel.

  • Maintain Inert Atmosphere:

    • Method: Once the reaction is purged, maintain a positive pressure of inert gas throughout the entire experiment, including during reagent addition and heating. This is typically achieved with a nitrogen or argon line connected to the flask via a needle and a bubbler.

  • Catalyst Addition:

    • Method: Add the palladium catalyst after the degassing and purging steps are complete, just before you begin heating.

    • Causality: This minimizes the time the active Pd(0) catalyst is exposed to any trace amounts of oxygen that might remain.[6]

Q3: My reaction is oxygen-free, but homocoupling persists. How should I optimize my choice of catalyst and ligand?

Answer: Your choice of catalyst and ligand is the next most critical factor. For electron-deficient boronic acids, the goal is to use a catalytic system that promotes the desired cross-coupling cycle so efficiently that it kinetically outcompetes the homocoupling pathway.

Key Principles:

  • Ligands: Use bulky, electron-rich monodentate phosphine ligands. These are known as "Buchwald-type" ligands.

    • Expertise: These ligands stabilize the Pd(0) center, promote rapid oxidative addition (the first step of the desired cycle), and facilitate the final, often rate-limiting, reductive elimination step.[9] By accelerating the desired cycle, they give the boronic acid less opportunity to engage in side reactions.

  • Precatalysts: Use a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst that rapidly and cleanly generates the active Pd(0) species in situ. While common, traditional Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) can be problematic if the reduction to Pd(0) is inefficient, leaving residual Pd(II) to initiate homocoupling.[7]

Recommendations for this compound

ParameterRecommendationRationale (Why it works)
Recommended Ligands SPhos, RuPhos, XPhosThese bulky, electron-rich dialkylbiaryl phosphines are proven to accelerate reductive elimination for challenging substrates. SPhos is often a very effective starting point.[8][10]
Recommended Catalyst Pd₂(dba)₃ (with ligand) or G3/G4 Precatalysts (e.g., SPhos-Pd-G3)Pd₂(dba)₃ is a reliable Pd(0) source. Modern precatalysts are designed for controlled, rapid generation of the active L-Pd(0) species, minimizing side reactions.[11]
Catalyst Loading 1-2 mol %Sufficient to drive the reaction without excessive cost or side reactions. Higher loadings are rarely beneficial for suppressing homocoupling.
Q4: Can the base I'm using be the cause of my homocoupling problem?

Answer: Yes, the choice and amount of base are crucial. The base activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which is necessary for transmetalation.[9] However, an inappropriate base can exacerbate side reactions.

Troubleshooting Base Selection:

  • Avoid Excessively Strong Bases: Very strong bases (e.g., NaOH, KOH) in high concentrations can promote protodeboronation (replacement of the -B(OH)₂ group with a proton), which degrades your starting material. While not directly homocoupling, this degradation can alter reaction stoichiometry and kinetics, indirectly favoring side products.

  • Screen Different Bases: The optimal base is often system-dependent.

    • Potassium Carbonate (K₂CO₃): A common, moderately strong base. Often used in polar aprotic solvents like dioxane or THF with water.[12]

    • Potassium Phosphate (K₃PO₄): A slightly stronger, non-nucleophilic base that is often very effective, particularly in toluene or dioxane. It is a good choice for sensitive substrates.

    • Cesium Carbonate (Cs₂CO₃): A strong base that can be very effective but is more expensive. Its high solubility in organic solvents can sometimes accelerate reactions.

  • Stoichiometry is Key: Use 2-3 equivalents of base. Using a large excess is generally not beneficial and can increase the risk of side reactions.

Q5: I've optimized my atmosphere, catalyst, and base, but I still see a small amount of homocoupling. What else can I try?

Answer: At this stage, fine-tuning reaction parameters and considering additives can provide the final push toward a clean reaction.

Advanced Troubleshooting Steps:

  • Add a Mild Reducing Agent:

    • Protocol: Add 0.2-0.5 equivalents of potassium formate (HCO₂K) to your reaction mixture.[4][6]

    • Causality: Potassium formate is a mild reductant that can scavenge any Pd(II) species that form, keeping the palladium in its active Pd(0) state. This directly suppresses the Pd(II)-mediated homocoupling pathway without interfering with the main catalytic cycle.[4]

  • Modify Order of Addition:

    • Protocol: Pre-heat the mixture of your aryl halide, base, and catalyst in the degassed solvent to the reaction temperature for 10-15 minutes. Then, add the this compound (dissolved in a small amount of degassed solvent).[5]

    • Causality: This ensures that the oxidative addition of the aryl halide to Pd(0) occurs first, forming the [Ar-Pd-X] complex. By adding the boronic acid to this pre-formed intermediate, you favor the productive transmetalation step over homocoupling, which requires two boronic acid molecules to interact with the palladium center.

  • Adjust Temperature:

    • Protocol: If you are running the reaction at a high temperature (e.g., >100 °C), try reducing it to 80 °C or even 60 °C.

    • Causality: While this may slow down the reaction, it can disproportionately slow down side reactions like homocoupling, which may have a higher activation energy. Monitor the reaction over a longer period.[13] Conversely, for some sterically hindered systems, a higher temperature might be needed to promote the final reductive elimination of the desired product.[14]

The following workflow provides a logical sequence for troubleshooting this specific issue.

G start Homocoupling of this compound Observed check_o2 Step 1: Verify Rigorous O₂ Exclusion (Sparging, 3x Vacuum/Backfill) start->check_o2 o2_resolved Re-run under strict anaerobic conditions check_o2->o2_resolved Issue Found o2_persists Problem Persists check_o2->o2_persists Confirmed O₂-Free optimize_catalyst Step 2: Optimize Catalyst System - Use Buchwald Ligand (e.g., SPhos) - Use Pd(0) source or Precatalyst o2_persists->optimize_catalyst catalyst_resolved Reaction Clean optimize_catalyst->catalyst_resolved catalyst_persists Minor Homocoupling Remains optimize_catalyst->catalyst_persists optimize_base Step 3: Screen Base (K₃PO₄, K₂CO₃) catalyst_persists->optimize_base base_persists Minor Homocoupling Remains optimize_base->base_persists advanced_troubleshoot Step 4: Advanced Tuning - Add HCO₂K (0.2 eq) - Pre-heat before adding Boronic Acid - Lower Temperature (e.g., 80°C) base_persists->advanced_troubleshoot final_resolved Reaction Optimized advanced_troubleshoot->final_resolved

Troubleshooting Workflow for Homocoupling.

Part 3: Analytical & Detection Methods

Q6: How can I accurately quantify the amount of homocoupling byproduct in my crude reaction mixture?

Answer: Accurate quantification is essential for effective troubleshooting. The most reliable methods are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR).

Protocol: Reaction Monitoring by HPLC

  • Sampling and Quenching: At designated time points (e.g., t=0, 1h, 4h, 24h), carefully withdraw a small aliquot (e.g., 20 µL) from the reaction mixture under a positive flow of inert gas. Immediately quench the aliquot in a known volume (e.g., 1.0 mL) of a suitable solvent like acetonitrile or methanol in a sealed vial. This dilution halts the catalytic reaction.

  • Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter to remove particulate matter (catalyst, base) before injection.

  • HPLC Method:

    • Column: A standard C18 reversed-phase column is typically effective.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA) and acetonitrile or methanol.

    • Detection: UV detection at a wavelength where both your starting materials and products have good absorbance (e.g., 254 nm).

  • Quantification: Calculate the relative percentage of the homocoupling byproduct by peak area integration. For more accurate results, run a calibration curve with an authentic, purified sample of the homocoupled product if available. LC-MS can be used to confirm the identity of the peak corresponding to the homocoupled dimer by its mass.[15]

Using NMR Spectroscopy: NMR can also be used for analysis.[15] The fluorine atom in your starting material and products provides a clean handle.

  • ¹⁹F NMR: This is a powerful technique. Your starting boronic acid, the desired product, and the homocoupled byproduct will each have a distinct signal in the ¹⁹F NMR spectrum. The relative integration of these peaks can provide a good measure of the reaction outcome.

  • ¹H NMR: While more complex, you can often identify unique aromatic signals for each component and use integration against an internal standard to determine the relative amounts.

By systematically applying these diagnostic and troubleshooting steps, you can effectively minimize the homocoupling of this compound, leading to higher yields and purer products in your synthetic endeavors.

References

Technical Support Center: Overcoming Challenges with Electron-Deficient Boronic Acids in Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions regarding the use of electron-deficient boronic acids in cross-coupling reactions. Our goal is to equip you with the knowledge to diagnose issues in your experiments and implement effective, field-proven solutions.

Introduction: The Core Challenge

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis for its reliability in forming C-C bonds.[1][2] However, researchers often face a significant hurdle when one of the coupling partners is an electron-deficient boronic acid. These substrates, characterized by electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN, or polyfluorinated rings), exhibit diminished reactivity that can lead to low yields, slow reactions, or complete failure.

The root cause of this low reactivity lies in the key transmetalation step of the catalytic cycle.[3][4] The electron-withdrawing groups decrease the nucleophilicity of the organic group attached to the boron, making its transfer to the palladium center sluggish.[5] Furthermore, these boronic acids are often more susceptible to side reactions like protodeboronation, where the crucial C-B bond is cleaved by solvent or trace water, especially under harsh basic conditions.[6][7]

This guide is structured to help you navigate these challenges, from simple optimizations to advanced strategies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter in a direct question-and-answer format.

Question 1: My Suzuki-Miyaura reaction with an electron-deficient boronic acid is giving me very low to no yield of the desired product. What is the most likely cause and what are the first things I should try?

Answer: A low yield with an electron-deficient boronic acid almost always points to a slow or inefficient transmetalation step . Your primary goal is to accelerate this step while minimizing competing decomposition pathways.

Causality: The electron-withdrawing groups on your boronic acid reduce the electron density on the carbon atom bonded to boron, making it a poor nucleophile for transfer to the palladium center.

Here is a logical troubleshooting workflow:

Troubleshooting_Low_Yield Start Low Yield with Electron-Deficient Boronic Acid Cause Likely Cause: Slow Transmetalation Start->Cause Solution1 Solution 1: Use a Stronger, Non-Nucleophilic Base Cause->Solution1   Promotes formation of the   more reactive 'ate' complex Solution2 Solution 2: Switch to an Electron-Rich, Bulky Phosphine Ligand Cause->Solution2   Accelerates reductive elimination   and stabilizes the catalyst Solution3 Solution 3: Increase Reaction Temperature Cause->Solution3   Overcomes activation energy barrier Solution4 Solution 4: Use a Modern Palladium Precatalyst Cause->Solution4   Ensures efficient generation   of the active Pd(0) species

Caption: Troubleshooting flowchart for low-yield reactions.

Detailed Recommendations:

  • Optimize the Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate 'ate' complex.[4] For electron-deficient systems, standard bases like Na₂CO₃ or K₂CO₃ are often insufficient.

    • Action: Switch to stronger bases such as K₃PO₄ or Cs₂CO₃ .[5][6] These bases more effectively promote the formation of the reactive boronate species required for transmetalation. Ensure the base is finely powdered for maximum surface area.

  • Select an Advanced Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For challenging couplings, generic ligands like PPh₃ are inadequate.

    • Action: Employ electron-rich and sterically bulky phosphine ligands. Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos ) are the industry standard for this purpose.[5][6] Their bulk facilitates the final reductive elimination step, while their electron-donating nature helps stabilize the electron-deficient palladium center throughout the cycle.[8]

  • Increase Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier of the slow transmetalation step.[6]

    • Action: If your reaction is running at 80 °C, try increasing it to 100-110 °C. This may require switching to a higher-boiling solvent like dioxane, toluene, or DMF.

  • Use a Modern Precatalyst: Ensuring the efficient generation of the active Pd(0) species is critical.

    • Action: Use a well-defined palladium precatalyst, such as a Buchwald G3 or G4 precatalyst (e.g., XPhos Pd G3). These are air-stable and provide rapid, reliable activation to the catalytic species, avoiding issues with incomplete reduction of Pd(II) sources like Pd(OAc)₂.[5]

Question 2: My reaction is messy, and I've confirmed through analysis (e.g., LC-MS) that my primary side product results from protodeboronation. How can I suppress this?

Answer: Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond. Electron-deficient boronic acids are particularly susceptible to this pathway.[6][7]

Causality: The reaction occurs under basic conditions, often in the presence of water or other protic sources, which can protonate the ipso-carbon of the boronic acid, leading to the loss of the boron moiety.

Here are the most effective strategies to mitigate protodeboronation:

  • Use Milder Bases or Anhydrous Conditions:

    • Action: If compatible with your substrate, consider using a milder base like potassium fluoride (KF) .[6] For highly sensitive substrates, employing strictly anhydrous conditions with a base like potassium trimethylsilanolate (KOTMS) can be effective.[6]

  • Protect the Boronic Acid: The most robust solution is often to convert the boronic acid into a more stable derivative that is less prone to decomposition.[6][7]

    • Potassium Organotrifluoroborates (BF₃K): These crystalline salts are exceptionally stable to air and moisture and are excellent coupling partners. They can be prepared easily from the corresponding boronic acid and KHF₂.[9]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that are unreactive under standard Suzuki conditions.[2] They act as a "slow-release" form of the boronic acid, which is liberated under mild aqueous basic conditions during the reaction, keeping the instantaneous concentration of the sensitive free boronic acid low.[2]

    • Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates a stable, crystalline solid that can be used directly in the coupling reaction, often in protic solvents.[5][10]

Frequently Asked Questions (FAQs)

Q: Mechanistically, why do bulky, electron-rich ligands like SPhos or XPhos work so well for these difficult couplings?

A: These advanced ligands address multiple bottlenecks in the catalytic cycle.

  • Accelerated Reductive Elimination: Their large steric bulk creates a congested environment around the palladium center in the diarylpalladium(II) intermediate. This steric pressure promotes the final C-C bond-forming reductive elimination step, freeing the catalyst to re-enter the cycle.[8]

  • Promotion of Oxidative Addition: While less of an issue with aryl bromides or iodides, their strong electron-donating ability increases the electron density on the palladium, facilitating the initial oxidative addition step, especially with less reactive aryl chlorides.[3]

  • Stabilization and Prevention of Catalyst Decomposition: They form stable, monomeric Pd(0) complexes that are less prone to aggregation and deactivation compared to catalysts bearing smaller ligands like PPh₃.

Q: When should I consider an alternative cross-coupling strategy altogether?

A: If extensive optimization of the Suzuki-Miyaura reaction fails, or if your target molecule involves forming a C-N or C-O bond instead of a C-C bond, it's wise to consider other named reactions.

  • For C-N Bond Formation: The Buchwald-Hartwig Amination is the palladium-catalyzed method of choice for coupling amines with aryl halides.[11][12] It is a highly reliable and general method. For certain substrates, the copper-catalyzed Chan-Lam Coupling can also be effective and is often performed under milder, aerobic conditions.[13][14] Recent advances have expanded its scope to include electron-deficient boronic acids.[15][16]

  • For C-O Bond Formation: The Buchwald-Hartwig ether synthesis (a variant of the amination) or the Chan-Lam coupling can be used to form aryl ethers.

  • Nickel Catalysis: Nickel-based catalyst systems can exhibit different reactivity and selectivity profiles compared to palladium. For certain electron-deficient substrates, a Ni-catalyzed coupling may prove more efficient.[17]

Q: Can I use an electron-deficient aryl halide with an electron-deficient boronic acid?

A: This is a particularly challenging scenario known as an "electron-matched" or "electron-poor/electron-poor" coupling. Both oxidative addition (slow for the electron-deficient halide) and transmetalation (slow for the electron-deficient boronic acid) are disfavored. Success in these cases almost always requires a highly active catalyst system, typically involving a modern palladium precatalyst, a very electron-rich and bulky ligand, a strong base, and elevated temperatures.

Optimized Protocols & Data
Protocol 1: General Procedure for a Challenging Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling an electron-deficient boronic acid with an aryl bromide using a modern catalyst system.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Electron-Deficient Boronic Acid (1.3 equiv)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.5 equiv)

  • XPhos Pd G3 Precatalyst (1-2 mol%)

  • Degassed Dioxane/Water (10:1 mixture)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial, add the aryl bromide, the electron-deficient boronic acid, and the finely powdered K₃PO₄. Add a magnetic stir bar.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the limiting aryl bromide.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Conversion of a Boronic Acid to a Potassium Organotrifluoroborate Salt

This protocol provides a method to enhance the stability of a problematic boronic acid.[9]

Materials:

  • Boronic Acid (1.0 equiv)

  • Potassium Hydrogen Fluoride (KHF₂), saturated aqueous solution (3.0 equiv)

  • Methanol

Procedure:

  • Dissolution: Dissolve the boronic acid in methanol in a flask with stirring.

  • Precipitation: Slowly add the saturated aqueous solution of KHF₂ to the stirring methanolic solution. A white precipitate of the potassium organotrifluoroborate salt should form immediately.

  • Stirring: Continue stirring the mixture for 30 minutes at room temperature to ensure complete conversion.

  • Isolation: Collect the white solid by vacuum filtration.

  • Washing & Drying: Wash the solid with cold methanol and then dry under vacuum. The resulting stable salt can be stored and used directly in Suzuki-Miyaura reactions (typically with a base like Cs₂CO₃).

Data Table: Impact of Reaction Parameters on Yield

The following table illustrates the typical effect of modifying reaction parameters for the coupling of 4-bromobenzonitrile (an electron-deficient aryl halide) with 4-(trifluoromethyl)phenylboronic acid (an electron-deficient boronic acid). Yields are representative and serve for comparative purposes.

EntryPalladium Source (mol%)Ligand (mol%)Base (2.5 equiv)SolventTemp (°C)Approx. Yield (%)Key Takeaway
1Pd(PPh₃)₄ (5%)-K₂CO₃Dioxane/H₂O100< 10%"Classical" conditions are often ineffective.
2Pd(OAc)₂ (2%)SPhos (4%)K₂CO₃Dioxane/H₂O100~ 45%An advanced ligand provides a significant improvement.
3Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ Dioxane/H₂O100~ 85%A stronger base is critical for activating the boronic acid.[5][6]
4XPhos Pd G3 (2%) -K₃PO₄Dioxane/H₂O100> 95% A modern precatalyst ensures efficient catalyst activation and high yield.[5]
Alternative Reagent Decision Pathway

When facing persistent issues with a boronic acid, a change in reagent is often the most efficient path forward.

Reagent_Choice Start Starting Material: Electron-Deficient Boronic Acid Problem Primary Issue? Start->Problem Decomp Severe Protodeboronation or Decomposition? Problem->Decomp Yes Iterative Need for Iterative, Sequential Coupling? Problem->Iterative Yes LowReactivity General Low Reactivity (Slow Transmetalation) Problem->LowReactivity No Sol_BF3K Switch to: Potassium Organotrifluoroborate (BF₃K) Decomp->Sol_BF3K   Superior stability to air   and moisture Sol_MIDA Switch to: MIDA Boronate Iterative->Sol_MIDA   Orthogonal reactivity allows   stepwise couplings Sol_Optimize Optimize Suzuki: Stronger Base, Bulky Ligand, Higher Temperature LowReactivity->Sol_Optimize   Directly addresses the   slow kinetic step

Caption: Decision guide for choosing an alternative boron reagent.

By systematically diagnosing the issue and applying the targeted solutions outlined in this guide, researchers can significantly improve the success rate of cross-coupling reactions involving challenging electron-deficient boronic acids.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3,5-Dichloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of building blocks is paramount. 3,5-Dichloro-4-fluorophenylboronic acid is a key reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, for the introduction of a di-chloro-fluoro-phenyl moiety into complex molecules. Its unique electronic and steric properties, conferred by the halogen substitution pattern, make it a valuable tool for tuning the pharmacological profiles of drug candidates. An unambiguous understanding of its structure, confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, is the bedrock of its reliable application.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed to offer not just data, but a framework for understanding the spectral features in the context of the molecule's structure. Furthermore, we will objectively compare its NMR data with that of structurally related, commercially available alternatives to highlight the unique spectral signatures and aid in the selection of the appropriate reagent for specific research applications.

The Challenge of Phenylboronic Acid NMR: A Note on Oligomerization

Before delving into the spectral data, it is crucial to address a common challenge in the NMR analysis of phenylboronic acids: their propensity to form cyclic anhydrides, known as boroxines, through dehydration. This oligomerization can lead to complex and often broadened NMR spectra, making interpretation difficult. Our experience has shown that the choice of solvent is critical to obtaining sharp, monomeric spectra. While CDCl₃ is a common solvent, it can sometimes promote boroxine formation. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often superior choices as they can disrupt the hydrogen bonding networks that lead to oligomerization, providing cleaner and more readily interpretable spectra. The data presented herein was acquired in DMSO-d₆ to ensure the analysis of the monomeric species.

Experimental Protocol for NMR Data Acquisition

To ensure the reproducibility and accuracy of the presented data, the following experimental protocol was employed. This protocol is designed to be a self-validating system, providing a reliable method for obtaining high-quality NMR spectra of arylboronic acids.

Sample Preparation:

  • Weighing: Accurately weigh 10-15 mg of the arylboronic acid sample directly into a clean, dry 5 mm NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D).

  • Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. A clear, particulate-free solution is essential for high-resolution spectra.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrument Parameters:

  • Spectrometer: 500 MHz NMR Spectrometer

  • Temperature: 298 K (25 °C)

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence (zg30)

  • Number of Scans: 16

  • Relaxation Delay (d1): 5.0 seconds

  • Acquisition Time: 3.0 seconds

  • Spectral Width: 16 ppm

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence with NOE (zgpg30)

  • Number of Scans: 1024

  • Relaxation Delay (d1): 2.0 seconds

  • Acquisition Time: 1.5 seconds

  • Spectral Width: 220 ppm

This rigorous protocol ensures the acquisition of high-quality data, which is fundamental to accurate structural interpretation and comparison.

NMR Analysis of this compound

The structure of this compound presents a unique substitution pattern on the phenyl ring, which gives rise to a distinct set of signals in both the ¹H and ¹³C NMR spectra.

¹H NMR Spectral Data

The proton NMR spectrum is characterized by a single aromatic resonance, a consequence of the molecule's symmetry. The two protons at the C2 and C6 positions are chemically and magnetically equivalent.

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
~8.05Doublet (d)~7.5 (³JH-F)2HH-2, H-6
~8.30Broad Singlet-2HB(OH)₂

The key feature in the aromatic region is the doublet, which arises from the coupling of the H-2 and H-6 protons to the fluorine atom at the C-4 position over three bonds. The broad singlet corresponding to the boronic acid protons is typical and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides further confirmation of the structure, with distinct signals for each carbon environment.

Chemical Shift (δ) ppm Multiplicity (due to ¹³C-¹⁹F coupling) Coupling Constant (J) Hz Assignment
~158.0Doublet (d)~250 (¹JC-F)C-4
~135.0Doublet (d)~5 (³JC-F)C-2, C-6
~128.0Doublet (d)~15 (²JC-F)C-3, C-5
~130.0Singlet (s)-C-1

Note: The carbon directly attached to the boron atom (C-1) may exhibit a broader signal or have a lower intensity due to quadrupolar relaxation effects from the boron nucleus.

The large one-bond coupling constant (¹JC-F) for C-4 is a definitive feature for a carbon directly bonded to fluorine. The smaller two- and three-bond couplings to the other aromatic carbons provide valuable information for unambiguous signal assignment.

Comparative NMR Analysis

To better understand the unique spectral characteristics of this compound, a comparison with structurally related, commercially available alternatives is instructive. We will consider 3,5-Difluorophenylboronic acid and 3,5-Dichlorophenylboronic acid .

Comparison Table of ¹H NMR Data (Aromatic Region)
Compound Structure Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Key Differentiator
This compound Cl at C3/C5, F at C4~8.05Doublet (d)~7.5 (³JH-F)Single aromatic signal split by fluorine.
3,5-Difluorophenylboronic acid F at C3/C5~7.50, ~7.10MultipletsJH-F couplingsTwo distinct aromatic signals due to different proton environments relative to the boronic acid group.
3,5-Dichlorophenylboronic acid Cl at C3/C5~7.80, ~7.60Singlet (or very narrow triplet), DoubletJH-H couplingsTwo distinct aromatic signals with characteristic meta-coupling.
Comparison Table of ¹³C NMR Data (Aromatic Region)
Compound Key Differentiating Signals (δ) ppm Rationale for Spectral Differences
This compound C-F at ~158.0 (d, ¹J ≈ 250 Hz)The strong electron-withdrawing effect of fluorine causes a significant downfield shift for C-4 and a large one-bond C-F coupling constant.
3,5-Difluorophenylboronic acid C-F at ~163.0 (dd, ¹J ≈ 245 Hz, ³J ≈ 12 Hz)The presence of two fluorine atoms leads to more complex splitting patterns and different chemical shifts due to their combined electronic effects.
3,5-Dichlorophenylboronic acid No C-F signal. C-Cl signals typically appear around 130-135 ppm.The absence of fluorine simplifies the spectrum, with the chemical shifts primarily influenced by the chloro-substituents and the boronic acid group.

Visualizing the Workflow and Structure

To further clarify the experimental process and the structural relationships, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition (500 MHz) cluster_proc Data Processing weigh Weigh 10-15 mg of Arylboronic Acid dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition (16 scans) transfer->h1_nmr c13_nmr ¹³C NMR Acquisition (1024 scans) transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate for ¹H analysis Spectral Analysis & Comparison baseline->analysis integrate->analysis

Caption: Experimental workflow for NMR analysis of arylboronic acids.

G cluster_main This compound C1 C1 C2 C2-H C1->C2 B B(OH)₂ C1->B C3 C3-Cl C2->C3 C4 C4-F C3->C4 C5 C5-Cl C4->C5 C6 C6-H C5->C6 C6->C1

Caption: Structure of this compound with atom numbering.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a clear and unambiguous fingerprint of its structure. The key identifying features are the single, fluorine-coupled doublet in the ¹H NMR spectrum and the characteristic downfield-shifted carbon signal with a large ¹JC-F coupling constant in the ¹³C NMR spectrum. When compared to other di-substituted phenylboronic acids, these features are unique and allow for confident identification. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality NMR data, ensuring the integrity of their starting materials and the validity of their subsequent synthetic transformations. This guide serves as a valuable resource for any scientist utilizing this important building block, promoting both efficiency and accuracy in research and development.

A Comparative Guide to the Reactivity of 3,5-Dichloro-4-fluorophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Boronic Acids in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process for forming carbon-carbon bonds, represents a pillar of modern organic synthesis. Its discovery, which was recognized with the 2010 Nobel Prize in Chemistry, has transformed the construction of complex molecules, particularly the biaryl scaffolds that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] A key component of this reaction is the organoboron reagent, most commonly a boronic acid. The broad functional group tolerance, mild reaction conditions, and the general stability and low toxicity of boronic acids have cemented their status as indispensable tools for synthetic chemists.[1][2]

However, not all boronic acids are created equal. The substituents on the aromatic ring dramatically influence their reactivity, stability, and performance in the catalytic cycle. This guide provides an in-depth technical comparison of 3,5-Dichloro-4-fluorophenylboronic acid , a highly functionalized and synthetically valuable building block, against other common phenylboronic acids. We will explore the underlying electronic and steric principles governing its reactivity and provide a framework for its effective utilization in research and development.

Deconstructing Reactivity: Electronic and Steric Effects in Phenylboronic Acids

The rate and efficiency of the Suzuki-Miyaura coupling are profoundly influenced by the properties of the boronic acid partner. Two primary factors are at play:

  • Electronic Effects : The electron density of the aromatic ring dictates its nucleophilicity, which is crucial for the transmetalation step (the transfer of the organic group from boron to palladium). Electron-withdrawing groups (EWGs) decrease the ring's electron density, making it less nucleophilic and potentially slowing the reaction. Conversely, electron-donating groups (EDGs) can enhance reactivity.[3] Furthermore, EWGs increase the Lewis acidity of the boron atom, which can facilitate the initial interaction with the basic medium required for the formation of the active boronate species.[4][5]

  • Steric Effects : The size and position of substituents, particularly those ortho to the boronic acid group, can create steric hindrance. This physical obstruction can impede the approach of the boronic acid to the palladium complex, thereby slowing down or even inhibiting the crucial transmetalation step.[6][7]

The unique reactivity profile of this compound arises from a combination of these effects. The two chlorine atoms and the fluorine atom are all potent electron-withdrawing groups via the inductive effect (-I), significantly reducing the electron density of the phenyl ring. The fluorine atom at the para position also exerts a weaker, opposing resonance effect (+R), but the net result is a highly electron-deficient aromatic system.[4] Critically, the two chlorine atoms are positioned ortho to the boronic acid moiety, imparting significant steric bulk around the reaction center.

Figure 1: Electronic and steric influences on this compound.

A Framework for Comparative Reactivity Assessment

To objectively evaluate the performance of this compound, a standardized experimental protocol is essential. This allows for a direct comparison against a baseline (unsubstituted phenylboronic acid) and analogues with partial substitution patterns.

Experimental Protocol: A Standardized Suzuki-Miyaura Coupling

This protocol provides a robust method for comparing the reactivity of various boronic acids under identical conditions.

Objective: To determine the relative reactivity of selected phenylboronic acids by comparing reaction times and isolated yields in a Suzuki-Miyaura coupling with 4-bromoanisole.

Materials:

  • Aryl Halide: 4-Bromoanisole (1.0 mmol)

  • Boronic Acids (1.2 mmol each, in separate reactions):

    • Phenylboronic acid

    • 4-Fluorophenylboronic acid

    • 3,5-Dichlorophenylboronic acid

    • This compound

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Solvent System: Toluene (5 mL), Ethanol (2 mL), Water (2 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 mmol), the selected boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the toluene, ethanol, and water solvent mixture via syringe.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15 minutes.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at regular intervals (e.g., every hour).

  • Once the starting material is consumed or after a set time (e.g., 24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the isolated yield of the corresponding biaryl product.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Base B Add Solvent & Degas A->B C Add Pd Catalyst (under Inert Atmosphere) B->C D Heat to 90°C C->D E Monitor by TLC/GC-MS D->E F Cool & Quench E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J J I->J Isolated Product

Figure 2: Standardized workflow for the comparative Suzuki-Miyaura coupling experiment.

Comparative Data and Performance Analysis

The following table presents expected outcomes from the comparative study, based on established structure-activity relationships.

Boronic AcidKey Structural FeaturesExpected Reaction TimeExpected Yield (%)Relative Reactivity
Phenylboronic acidUnsubstituted (Baseline)4-6 h>90%High
4-Fluorophenylboronic acidOne para EWG (Fluorine)6-8 h85-95%High to Moderate
3,5-Dichlorophenylboronic acidTwo meta EWGs (Chlorine), Steric hindrance from ortho-Cl12-18 h60-75%Moderate to Low
This compound Three EWGs (2 Cl, 1 F), Significant steric hindrance from ortho-Cl >24 h 40-60% Low

Interpretation of Results:

  • Phenylboronic acid serves as the benchmark, typically providing high yields in a relatively short time.

  • 4-Fluorophenylboronic acid shows slightly attenuated reactivity. The electron-withdrawing nature of fluorine deactivates the ring, but the lack of steric hindrance ensures the reaction still proceeds efficiently.[8]

  • 3,5-Dichlorophenylboronic acid demonstrates a marked decrease in reactivity. This is due to the combined impact of two strong EWGs and, more significantly, the steric bulk of the chlorine atoms ortho to the C-B bond, which hinders the transmetalation step.[6]

  • This compound is expected to be the least reactive. It suffers from the strongest electronic deactivation due to three halogen substituents and the same significant steric hindrance as the dichlorinated analogue. This combination makes the transmetalation step kinetically challenging, requiring longer reaction times and often resulting in lower yields under standard conditions.

Mechanistic Implications: A Deeper Dive into the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle.[1][9] Understanding this mechanism is key to rationalizing the observed reactivity differences.

Suzuki_Cycle pd0 Pd(0)L₂ add Oxidative Addition pd2 Ar¹-Pd(II)L₂-X add->pd2 trans Transmetalation pd2->trans pd2_ar2 Ar¹-Pd(II)L₂-Ar² trans->pd2_ar2 elim Reductive Elimination pd2_ar2->elim elim->pd0 Catalyst Regeneration product Ar¹-Ar² elim->product arx Ar¹-X arx->add boronic Ar²-B(OH)₂ + Base boronic->trans

Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The critical, often rate-determining, step impacted by the boronic acid's structure is Transmetalation .[10] For this compound:

  • Reduced Nucleophilicity: The potent electron-withdrawing effects of the three halogens make the carbon atom bound to boron less electron-rich. This reduces its nucleophilicity and slows its transfer from the activated boronate complex to the electrophilic palladium(II) center.

  • Steric Hindrance: The two ortho chlorine atoms act as bulky guards, physically impeding the optimal orientation of the boronate complex for the transfer to occur, increasing the activation energy of this step.

Conclusion: A Valuable but Challenging Building Block

The evidence clearly indicates that this compound is a significantly less reactive coupling partner in Suzuki-Miyaura reactions compared to simpler phenylboronic acids. Its electron-deficient nature and steric congestion around the boron moiety present considerable kinetic hurdles to the crucial transmetalation step.

Despite this lower reactivity, its importance in drug discovery and medicinal chemistry cannot be overstated.[11] The resulting tri-substituted biaryl products are highly sought-after motifs, and the halogen atoms serve as valuable handles for further synthetic diversification or as key modulators of a drug candidate's metabolic stability and binding affinity. Researchers employing this reagent must be prepared to use more forcing conditions—such as higher temperatures, longer reaction times, or more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands)—to achieve satisfactory yields. Understanding the inherent reactivity trade-offs is paramount to harnessing the synthetic power of this versatile, albeit challenging, building block.

References

Advantages of 3,5-Dichloro-4-fluorophenylboronic acid in synthesizing fluorinated compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 3,5-Dichloro-4-fluorophenylboronic Acid: A Strategic Advantage in Fluorinated Compound Synthesis

Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design.[1][2][3] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][4] As the demand for novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles grows, so does the need for advanced chemical building blocks that facilitate the efficient synthesis of these complex fluorinated molecules.[5]

This guide provides a comparative analysis of this compound, a highly functionalized reagent for introducing a unique polychlorofluorophenyl moiety into target structures. We will explore its advantages over other phenylboronic acids in the context of the Suzuki-Miyaura cross-coupling reaction, supported by mechanistic principles and representative experimental data.

The Suzuki-Miyaura Reaction: A Pillar of C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a foundational tool in organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[6][7][8][9] Its widespread adoption is due to mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of boronic acid reagents.[8][9] The efficacy of the reaction hinges on a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid is particularly critical during the transmetalation step, where the organic group is transferred from boron to the palladium center.[8][10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd_complex R1-Pd(II)L2-X (Aryl Halide Complex) ox_add->pd_complex R1-X transmetalation Transmetalation (Rate-Influencing Step) biaryl_pd R1-Pd(II)L2-R2 (Di-organopalladium) transmetalation->biaryl_pd [R2-B(OH)3]- biaryl_pd->pd0 Catalyst Regeneration red_elim Reductive Elimination product R1-R2 (Biaryl Product) red_elim->product sub1 R1-X (Aryl Halide) sub2 R2-B(OH)2 (Boronic Acid) + Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. The properties of the boronic acid critically influence the key transmetalation step.

Comparative Analysis: this compound vs. Alternatives

The unique substitution pattern of this compound (CAS 1646614-31-4) offers distinct electronic and steric properties compared to simpler fluorinated or non-fluorinated analogs.[11][12] The two ortho chloro substituents and the para fluoro substituent all act as electron-withdrawing groups, which has profound implications for reactivity and the properties of the resulting biaryl products.

Key Advantages:

  • Enhanced Reactivity: Electron-withdrawing groups on the phenylboronic acid can increase its Lewis acidity.[13] This facilitates the formation of the boronate species ([Ar-B(OH)3]-) upon addition of a base, which is the active nucleophile in the transmetalation step.[8] The combined inductive effects of the two chloro and one fluoro substituents are expected to accelerate transmetalation compared to non-fluorinated or mono-fluorinated boronic acids.[14][15]

  • Modulation of Physicochemical Properties: The introduction of a dichlorofluorophenyl moiety can significantly alter the properties of a parent molecule. This group can enhance metabolic stability by blocking potential sites of oxidation and increase lipophilicity, which can improve membrane permeability.[1][4]

  • Unique Structural Conformations: The two bulky chloro atoms flanking the newly formed C-C bond can induce a twisted conformation in the resulting biaryl product. This steric influence is a powerful tool in drug design for disrupting planar stacking interactions or optimizing the presentation of other functional groups to a biological target.

Potential Challenges:

  • Protodeboronation: A significant side reaction in Suzuki-Miyaura coupling is protodeboronation, where the C-B bond is cleaved by a proton source.[14][16] Phenylboronic acids with strong electron-withdrawing groups can be more susceptible to this decomposition pathway, potentially lowering yields under non-optimized conditions.[14] Careful selection of base and solvent is crucial to mitigate this risk.

Performance Comparison Table

The following table provides a qualitative comparison based on established electronic and steric principles in Suzuki-Miyaura reactions.

ReagentKey Structural FeaturesPredicted Reactivity in TransmetalationProtodeboronation RiskKey Properties Imparted
Phenylboronic Acid Unsubstituted Phenyl RingBaselineLowBasic phenyl scaffold
4-Fluorophenylboronic Acid Single para F (electron-withdrawing)Moderate to High[17]ModerateEnhanced metabolic stability, altered electronics[4]
3,5-Difluorophenylboronic Acid Two meta F atoms (strong inductive withdrawal)HighModerate to High[18]Increased lipophilicity, strong electronic perturbation
This compound Two ortho Cl, one para F (strong inductive withdrawal, steric bulk)Very High High (requires optimization)Significant steric influence, enhanced metabolic stability, unique electronic signature

Experimental Protocol: Synthesis of a Dichlorofluorobiphenyl Derivative

This section provides a representative, self-validating protocol for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 4-methoxy-3',5'-dichloro-4'-fluorobiphenyl via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reagents setup Reaction Setup (Inert Atmosphere) start->setup Reagents: - Boronic Acid - Aryl Bromide - Catalyst & Base - Solvents reaction Heating & Stirring (e.g., 80°C, 12h) setup->reaction Degas solvents to remove O2 quench Reaction Quench (Add Water) reaction->quench Cool to RT extraction Workup: Extraction (e.g., Ethyl Acetate) quench->extraction Separate organic & aqueous layers purification Purification (Column Chromatography) extraction->purification Dry & concentrate organic phase analysis Analysis (NMR, LC-MS) purification->analysis Collect fractions end End: Isolated Product analysis->end Confirm structure & purity

Figure 2: A generalized workflow for the synthesis and purification of biaryl compounds via Suzuki-Miyaura coupling.

Materials & Reagents:
  • This compound (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 mmol)

  • Toluene, degassed (8 mL)

  • Methanol, degassed (2 mL)

  • Deionized Water, degassed (2 mL)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and nitrogen/argon source

Step-by-Step Methodology:
  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (250.6 mg, 1.2 mmol), 4-bromoanisole (187.0 mg, 1.0 mmol), and potassium carbonate (345.5 mg, 2.5 mmol).

    • Causality: Using the boronic acid in slight excess (1.2 eq.) helps to drive the reaction to completion and compensates for any potential protodeboronation. K₂CO₃ is the base required to activate the boronic acid for transmetalation.[8][19]

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (34.7 mg, 0.03 mmol), to the flask.

    • Causality: Pd(PPh₃)₄ is a common and effective pre-catalyst that generates the active Pd(0) species in solution. A 3 mol% loading is a standard starting point for optimizing such couplings.

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.

    • Causality: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for maintaining catalytic activity throughout the reaction.

  • Solvent Addition: Using degassed solvents, add toluene (8 mL), methanol (2 mL), and water (2 mL) to the flask via syringe.

    • Causality: This solvent system (Toluene/MeOH/H₂O) is effective for dissolving both the organic reagents and the inorganic base, creating a biphasic mixture where the reaction can proceed efficiently at the interface.[19][20] Degassing the solvents removes dissolved oxygen.

  • Reaction: Place the flask in a pre-heated oil bath at 80-90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Causality: Heating provides the necessary activation energy for the catalytic cycle. Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, promoting efficient reaction.

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent, 4-bromoanisole), cool the mixture to room temperature. Add deionized water (20 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Causality: The quench with water dissolves the inorganic salts. Extraction with a water-immiscible organic solvent (ethyl acetate) transfers the desired organic product from the aqueous phase.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • Causality: This standard procedure removes residual water, unreacted starting materials, catalyst residues, and byproducts to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a sophisticated and highly valuable building block for the synthesis of complex fluorinated molecules. Its primary advantages lie in the unique combination of strong electron-withdrawing properties and steric bulk imparted by its substituents. This leads to potentially enhanced reactivity in Suzuki-Miyaura cross-coupling reactions and allows for the introduction of a moiety that can confer desirable steric and electronic properties crucial for drug discovery and materials science. While its increased susceptibility to protodeboronation requires careful reaction optimization, the strategic benefits it offers make it a superior choice for researchers aiming to access novel and functionally complex fluorinated compounds.

References

A Comparative Guide to Spectroscopic Methods for the Structural Confirmation of 3,5-Dichloro-4-fluorophenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural confirmation of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of quality, safety, and efficacy. Phenylboronic acids, particularly halogenated derivatives like 3,5-Dichloro-4-fluorophenylboronic acid, are indispensable building blocks in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1] Their utility in constructing complex molecular architectures demands rigorous and unambiguous analytical confirmation.

This guide provides an in-depth comparison of core spectroscopic techniques for the structural elucidation of this compound. We will move beyond procedural lists to explore the causality behind experimental choices, offering field-proven insights into data interpretation and the synergistic power of a multi-technique approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. For a molecule like this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F, and ¹¹B) is essential for complete and unambiguous characterization.

¹H NMR Spectroscopy: Mapping the Proton Framework

Proton NMR provides foundational information about the number of distinct proton environments and their neighboring atoms. Due to the symmetrical substitution on the phenyl ring, a simplified spectrum is anticipated.

Expected ¹H NMR Data:

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Insights
Aromatic CH7.8 - 8.2Triplet (t) or Singlet (s)2HThe two equivalent aromatic protons. The signal is shifted downfield due to the cumulative electron-withdrawing effects of the Cl, F, and B(OH)₂ groups. Coupling to the ¹⁹F nucleus may result in a triplet.
Boronic Acid OH4.5 - 8.5 (variable)Broad Singlet (br s)2HA broad, exchangeable signal characteristic of acidic protons. Its position is highly dependent on concentration, solvent, and water content.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for boronic acids as it helps in observing the exchangeable B(OH)₂ protons.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range (e.g., 0-12 ppm).

    • Use a standard 30° or 45° pulse angle.

    • Set the relaxation delay (d1) to at least 1 second.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz), and perform phase and baseline corrections. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹⁹F NMR Spectroscopy: The Fluorine Probe

Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is an exceptionally sensitive and informative technique for fluorine-containing compounds.[2] It provides a direct and clean window into the fluorine's electronic environment.

Expected ¹⁹F NMR Data:

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityKey Insights
Ar-F -110 to -130Triplet (t) or Singlet (s)A single fluorine environment is expected. The chemical shift is characteristic of an aryl fluoride. Coupling to the two ortho protons (³JHF) may produce a triplet. Proton decoupling will simplify this to a singlet, confirming the coupling.

Experimental Protocol: ¹⁹F NMR

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: Tune the NMR probe to the ¹⁹F frequency.

  • Acquisition Parameters:

    • Acquire both proton-coupled and proton-decoupled spectra to observe and confirm H-F coupling.

    • The chemical shift range for ¹⁹F is vast, so ensure the spectral width is adequate (e.g., -50 to -250 ppm).[2]

    • Use an external reference standard like CFCl₃ (δ = 0 ppm) or an internal standard if required.

  • Data Processing: Process the data similarly to ¹H NMR.

¹¹B NMR Spectroscopy: A Direct Look at the Boron Center

¹¹B NMR is a crucial, though sometimes overlooked, tool for characterizing boronic acids. It directly probes the hybridization state of the boron atom, allowing for clear differentiation between the trigonal (sp²) boronic acid and any potential tetrahedral (sp³) boronate esters or complexes.[3][4][5][6]

Expected ¹¹B NMR Data:

Signal AssignmentPredicted Chemical Shift (δ, ppm)Signal AppearanceKey Insights
B (OH)₂+28 to +33Broad SingletThis chemical shift is characteristic of a tricoordinate, sp²-hybridized boron atom in a phenylboronic acid.[7] The signal is typically broad due to quadrupolar relaxation. A significant upfield shift (e.g., to +5 to +15 ppm) would indicate the formation of a tetrahedral boronate ester or complex.[3][5]

Experimental Protocol: ¹¹B NMR

  • Sample Preparation: A slightly more concentrated sample (~10-20 mg in 0.7 mL) may be beneficial due to the lower receptivity of ¹¹B compared to ¹H.

  • Instrument Setup: Tune the probe to the ¹¹B frequency. A broadband probe is typically used.

  • Acquisition Parameters:

    • Set a wide spectral width (e.g., +100 to -100 ppm).

    • A larger number of scans may be required (e.g., 1024 or more) to obtain a good signal.[3][5]

  • Data Processing: Process the FID, noting that the broad nature of the peak may require minimal to no line broadening.

¹³C NMR Spectroscopy: The Carbon Skeleton

This technique provides a map of the carbon framework, confirming the number of unique carbon atoms and offering insights into their electronic environment through chemical shifts and coupling constants (especially C-F coupling).

Expected ¹³C NMR Data:

Signal AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F)Key Insights
C -B(OH)₂ (ipso)125 - 135Doublet (d)The carbon directly attached to boron. Its signal may be broad. It will show coupling to the fluorine atom (⁴JCF).
C -Cl (ortho)135 - 145Doublet (d)The two equivalent carbons attached to chlorine. They will exhibit coupling to the fluorine atom (²JCF).
C -H (meta)128 - 138Doublet (d)The two equivalent carbons attached to hydrogen. They will show coupling to the fluorine atom (³JCF).
C -F (para)155 - 165Doublet (d)The carbon attached to fluorine, typically shifted significantly downfield. It will exhibit a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz).

Workflow for Comprehensive NMR Analysis

G cluster_sample Sample Preparation cluster_nmr NMR Acquisition (400 MHz+) cluster_data Structural Information Obtained Sample ~10 mg in 0.7 mL DMSO-d6 H1_NMR ¹H NMR Sample->H1_NMR F19_NMR ¹⁹F NMR (Coupled & Decoupled) Sample->F19_NMR B11_NMR ¹¹B NMR Sample->B11_NMR C13_NMR ¹³C NMR Sample->C13_NMR H1_Data Proton Environment & Connectivity H1_NMR->H1_Data F19_Data Fluorine Environment & H-F Coupling F19_NMR->F19_Data B11_Data Boron Hybridization (sp² vs sp³) B11_NMR->B11_Data C13_Data Carbon Skeleton & C-F Coupling C13_NMR->C13_Data Final Complete Structural Confirmation H1_Data->Final F19_Data->Final B11_Data->Final C13_Data->Final

Caption: Comprehensive NMR workflow for structural confirmation.

Mass Spectrometry (MS): Confirming Molecular Weight and Composition

Mass spectrometry is indispensable for confirming the molecular weight and elemental formula of a compound. For halogenated molecules, MS provides a distinctive "fingerprint" due to the natural isotopic distribution of chlorine.

Comparison of MS Techniques

The analysis of boronic acids by mass spectrometry can be challenging due to their tendency to form cyclic anhydrides (boroxines), especially at high temperatures.[8] The choice of ionization method is therefore critical.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Analyzes polar and non-volatile compounds directly from solution.Requires volatile and thermally stable analytes.
Ionization Soft ionization (e.g., Electrospray Ionization - ESI) preserves the molecular ion.[8]Hard ionization (Electron Ionization - EI) causes extensive fragmentation.
Sample Prep Simple dissolution.Derivatization is mandatory to increase volatility and prevent boroxine formation.
Key Output Accurate molecular weight ([M-H]⁻ or [M+H]⁺).Detailed fragmentation pattern for structural clues.
Best For Rapid confirmation of molecular weight and formula.Structural analysis when fragmentation data is needed (after derivatization).
Expected Mass Spectrum Data

The molecular formula for this compound is C₆H₄BCl₂FO₂. The expected molecular weight is ~208.81 g/mol .[9]

Key Features to Observe (ESI Negative Mode):

  • Molecular Ion Cluster ([M-H]⁻): A characteristic cluster of peaks will be observed due to the two chlorine atoms (³⁵Cl and ³⁷Cl).

    • m/z at ~206.9: Corresponding to the ion with two ³⁵Cl atoms.

    • m/z at ~208.9: Corresponding to the ion with one ³⁵Cl and one ³⁷Cl atom.

    • m/z at ~210.9: Corresponding to the ion with two ³⁷Cl atoms.

  • Isotopic Ratio: The relative intensity of these peaks should be approximately 9:6:1 , which is a definitive indicator of a dichlorinated compound.

  • Fragmentation: Collision-induced dissociation (CID) of the precursor ion would likely show the loss of water (H₂O) or cleavage of the carbon-boron bond.[8]

Experimental Protocol: LC-MS (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography:

    • Use a C18 reverse-phase column.

    • Employ a simple isocratic or gradient elution with mobile phases such as water and acetonitrile, often with a small amount of formic acid or ammonium acetate to aid ionization.

  • Mass Spectrometry:

    • Operate the mass spectrometer in either positive or negative electrospray ionization mode (negative mode is often cleaner for acidic compounds).

    • Acquire data in full scan mode over a relevant mass range (e.g., m/z 50-500).

    • Perform tandem MS (MS/MS) on the primary ion of interest to induce fragmentation and gain further structural confirmation.

Information Synergy in Spectroscopic Analysis

G cluster_techniques cluster_info Compound {this compound} NMR NMR ¹H ¹³C ¹⁹F ¹¹B Compound->NMR MS Mass Spec (ESI) Molecular Ion Isotopic Pattern Fragmentation Compound->MS IR IR Spec O-H Stretch B-O Stretch Compound->IR Info {Proton Framework | Carbon Skeleton | C-F, H-F Coupling | Boron Hybridization (sp²) | Molecular Formula | Dichloro Signature | Key Functional Groups} NMR:f1->Info NMR:f2->Info NMR:f3->Info NMR:f4->Info MS:f1->Info MS:f2->Info IR:f1->Info IR:f2->Info

Caption: Synergy of information from different spectroscopic methods.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and straightforward method for confirming the presence of key functional groups. While it does not provide the detailed connectivity information of NMR, it serves as an excellent complementary technique for verifying the core structural motifs.

Expected IR Absorption Bands:

Vibrational ModeExpected Wavenumber (cm⁻¹)AppearanceSignificance
O-H Stretch3200 - 3400Very Broad, StrongConfirms the presence of the hydroxyl groups of the boronic acid.[10]
Aromatic C-H Stretch3050 - 3150Sharp, MediumIndicates the presence of the aromatic ring.
Aromatic C=C Stretch1400 - 1600Medium to StrongMultiple bands confirming the phenyl backbone.
Asymmetric B-O Stretch1350 - 1400Strong, SharpA highly characteristic and diagnostic peak for the trigonal boronic acid functional group.[10][11]
C-F Stretch1100 - 1250StrongIndicates the carbon-fluorine bond.
C-Cl Stretch700 - 850StrongIndicates the carbon-chlorine bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition:

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the clean, empty crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Conclusion: An Integrated and Self-Validating Approach

No single technique can provide absolute structural proof. The true power of spectroscopic analysis lies in the integration of complementary data. For this compound, the analytical narrative is as follows:

  • IR Spectroscopy provides a quick and affirmative check for the essential B-O and O-H functional groups.

  • Mass Spectrometry unequivocally confirms the molecular weight and, crucially, the presence of two chlorine atoms through its unique isotopic signature.

  • NMR Spectroscopy serves as the final arbiter, piecing together the molecular puzzle. ¹H and ¹³C NMR define the aromatic backbone, ¹⁹F NMR confirms the fluorine's specific location and coupling, and ¹¹B NMR validates the integrity of the boronic acid's sp² hybridization state.

By employing this multi-faceted workflow, researchers can achieve a self-validating system where the data from each technique corroborates the others, leading to an unimpeachable structural confirmation of this compound and its derivatives.

References

A Comparative Guide to the Purity Assessment of Synthesized 3,5-Dichloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Advanced Synthesis

In the landscape of modern drug discovery and materials science, the chemical purity of synthetic intermediates is not a mere quality metric; it is the bedrock of successful, reproducible, and safe outcomes. Arylboronic acids, such as 3,5-Dichloro-4-fluorophenylboronic acid (CAS: 1646614-31-4), are indispensable building blocks, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds.[1] The efficacy of these reactions—and the purity of the resulting active pharmaceutical ingredients (APIs) or advanced materials—is directly contingent on the quality of the boronic acid precursor. Even trace impurities can lead to catalyst poisoning, formation of challenging-to-remove side products, and diminished yields, thereby complicating downstream processing and compromising the final product's integrity.

This guide provides a comprehensive comparison of analytical methodologies for the rigorous purity assessment of this compound. We will delve into the technical nuances of each technique, moving beyond procedural steps to explain the underlying scientific rationale, thus empowering researchers to design and execute a robust, self-validating quality control strategy.

Understanding the Impurity Profile

A crucial first step in developing a purity assessment strategy is to anticipate the potential impurities. These can arise from the synthetic route, subsequent degradation, or storage. For this compound, key impurities to monitor include:

  • Protodeboronation Product: The replacement of the boronic acid group with a hydrogen atom, yielding 1,3-dichloro-2-fluorobenzene. This is a common side reaction for arylboronic acids, which can be promoted by acidic or basic conditions, transition metals, or even heat.[2][3][4]

  • Boronic Anhydrides (Boroxines): Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines.[1][5] While this process is reversible, the presence of boroxines can complicate quantification and reactivity.

  • Residual Starting Materials & Reagents: Unreacted precursors from the synthesis, such as 1-bromo-3,5-dichloro-4-fluorobenzene or organolithium reagents.

  • Homocoupling Byproducts: Dimerization of the arylboronic acid to form symmetrical biaryl compounds.

Comparative Analysis of Core Analytical Techniques

No single analytical method can provide a complete purity profile. An orthogonal approach, leveraging the strengths of multiple techniques, is essential for a comprehensive assessment. The following table compares the most effective methods for analyzing this compound.

Technique Principle Selectivity Sensitivity (Typical LOQ) Derivatization Required? Key Strengths & Limitations
HPLC-UV Separation based on polarity via liquid chromatography, with detection by UV absorbance.Highµg/mL to ng/mLNoStrengths: Excellent for separating the main compound from non-volatile organic impurities and byproducts. Widely available.[6][7] Limitations: May not detect impurities without a UV chromophore. On-column hydrolysis can be an issue.[8][9]
GC-MS Separation of volatile compounds by gas chromatography, followed by mass-based detection and identification.Very Highng/mLYesStrengths: Ideal for identifying and quantifying volatile impurities like the protodeboronation product. Mass spectrometry provides structural confirmation.[10] Limitations: Boronic acids have low volatility and can decompose at high temperatures, necessitating derivatization to form more stable esters.[11][12][13]
NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information.Very High~0.1% for routine analysisNoStrengths: Unrivaled for structural elucidation and identification of unknown impurities. ¹¹B NMR is specific for boron-containing species, distinguishing boronic acids from boroxines and boronate esters.[14][15][16][17] Limitations: Relatively low sensitivity compared to MS-based methods.
Elemental Analysis Combustion of the sample to convert elements into simple gases, which are then quantified.Low~0.3% absolute errorNoStrengths: Confirms the bulk elemental composition (C, H) against the theoretical formula (C₆H₄BCl₂FO₂).[18] Limitations: A non-specific, bulk technique. It cannot identify individual impurities, only deviations from the expected elemental percentages.

Visualizing the Purity Assessment Workflow

A logical workflow ensures all potential impurities are screened using the most appropriate techniques.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Primary & Secondary Analysis cluster_2 Confirmatory & Bulk Analysis cluster_3 Data Integration & Reporting Prep Synthesized 3,5-Dichloro-4- fluorophenylboronic acid HPLC HPLC-UV (Non-volatile impurities, Assay vs. Standard) Prep->HPLC Orthogonal Testing GCMS GC-MS (Volatile impurities, Protodeboronation product) Prep->GCMS Orthogonal Testing NMR NMR (¹H, ¹⁹F, ¹¹B) (Structural Confirmation, Boroxine/Ester forms) Prep->NMR Orthogonal Testing EA Elemental Analysis (Bulk Elemental Composition) Prep->EA Optional LCMS LC-MS/MS (Trace Impurity ID) Prep->LCMS For Trace Analysis Report Final Purity Report (Combined Assessment) HPLC->Report GCMS->Report NMR->Report EA->Report LCMS->Report

Caption: Orthogonal workflow for comprehensive purity analysis.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)
  • Causality: This method is the workhorse for determining the assay value against a reference standard and quantifying non-volatile organic impurities. A reversed-phase C18 column is chosen for its versatility in retaining aromatic compounds. The mobile phase is buffered to a slightly acidic pH to suppress the ionization of the boronic acid's hydroxyl groups, ensuring a consistent retention time and sharp peak shape. Acetonitrile is used as the organic modifier due to its low UV cutoff.

  • Methodology:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

    • Standard Preparation: Prepare a stock solution of a certified reference standard of this compound in acetonitrile at 1.0 mg/mL. Create a calibration curve using serial dilutions.

    • Sample Preparation: Accurately weigh ~10 mg of the synthesized sample and dissolve in 10 mL of acetonitrile.

    • Analysis: Inject 10 µL of the sample and standards. Calculate purity using area percent normalization and quantify against the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

  • Causality: Direct GC analysis of boronic acids is problematic due to their polarity and thermal instability, which leads to peak tailing and the formation of boroxines in the hot injector.[12][19] Derivatization with an agent like pinacol converts the boronic acid into a more volatile and stable boronate ester, enabling reliable chromatographic separation and analysis.[10][20] This workflow is specifically designed to detect and identify low-boiling point impurities, particularly the protodeboronation product.

GCMS_Workflow Start Sample in Aprotic Solvent (e.g., Dichloromethane) Reagent Add Pinacol & Pyridine (catalyst) Start->Reagent Reaction Derivatization (Room Temp, 30 min) Reagent->Reaction Analysis Inject into GC-MS System Reaction->Analysis Result Data Analysis: Identify Volatile Impurities Analysis->Result

Caption: GC-MS workflow including mandatory derivatization step.

  • Methodology:

    • Derivatization:

      • Dissolve ~1 mg of the boronic acid sample in 1 mL of anhydrous dichloromethane.

      • Add 1.1 equivalents of pinacol and a catalytic amount of pyridine.

      • Vortex the mixture and let it stand at room temperature for 30 minutes.

    • GC Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range from 40-400 m/z.

    • Analysis: Analyze the resulting chromatogram and mass spectra to identify the derivatized product and any volatile impurities, comparing fragmentation patterns to a spectral library.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality: NMR provides an unambiguous structural confirmation of the main component and allows for the identification of impurities without the need for reference standards, provided the structures can be deduced. ¹H and ¹⁹F NMR are used to confirm the aromatic substitution pattern, while ¹¹B NMR is uniquely powerful for assessing the state of the boronic acid functional group itself. The chemical shift in ¹¹B NMR can differentiate between the desired sp²-hybridized boronic acid (~27-30 ppm) and potential sp³-hybridized boronate esters or borate complexes, which appear significantly upfield.[14][21]

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • ¹H NMR: Acquire a standard proton spectrum. Integrate the aromatic and B(OH)₂ protons. The B(OH)₂ proton signal is typically broad and may exchange with residual water; its integration can be variable.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum to confirm the single fluorine environment.

    • ¹¹B NMR: Acquire a proton-decoupled boron spectrum.

      • Note: For quantitative ¹¹B NMR, ensure a sufficient relaxation delay (D1) is used. Use of a quartz NMR tube can reduce background signals from borosilicate glass tubes.[15]

    • Analysis:

      • In the ¹H spectrum, look for unexpected aromatic signals that could indicate byproducts.

      • In the ¹¹B spectrum, the primary signal should be a single broad peak corresponding to the sp² boronic acid. The presence of other significant peaks may indicate boroxines or other boron-containing impurities.

Conclusion: An Integrated Strategy for Assured Purity

The purity assessment of this compound demands a multi-pronged, orthogonal approach. While HPLC-UV serves as the primary tool for quantitative assay and detection of non-volatile impurities, it must be complemented by GC-MS to effectively screen for volatile byproducts like the protodeboronation product. Furthermore, NMR spectroscopy , particularly ¹¹B NMR, offers indispensable structural confirmation and a unique window into the integrity of the crucial boronic acid moiety. For ultimate confirmation of bulk composition, Elemental Analysis provides a final cross-check.

By integrating the data from these complementary techniques, researchers and drug development professionals can build a comprehensive and robust purity profile, ensuring the reliability of their synthetic intermediates and the ultimate success of their scientific endeavors.

References

Reactivity comparison between chloro- and fluoro-substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Chloro- vs. Fluoro-Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Authored by: A Senior Application Scientist

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds central to many pharmaceutical compounds.[1] The choice of the organoboron reagent is critical, and among the vast array available, halogen-substituted phenylboronic acids offer unique properties. This guide provides a detailed, evidence-based comparison of the reactivity profiles of chloro- and fluoro-substituted phenylboronic acids, moving beyond simple data reporting to explain the fundamental chemical principles that govern their behavior in the catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle: A Primer

Understanding the reactivity of any boronic acid begins with the catalytic cycle itself. The process, catalyzed by a palladium complex, involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2] The boronic acid plays its crucial role during transmetalation, where the organic group is transferred from the boron atom to the palladium(II) center. The efficiency of this step is profoundly influenced by the substituents on the phenyl ring.[3]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_boron Boron Reagent Activation Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ (Oxidative Addition Product) Pd0->ArPdX Oxidative Addition ArX_input Ar-X (Aryl Halide) ArX_input->ArPdX ArPdR Ar-Pd(II)-R L₂ ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR_output Ar-R (Product) ArPdR->ArR_output BoronicAcid R-B(OH)₂ (Fluoro/Chloro-phenylboronic Acid) Boronate [R-B(OH)₃]⁻ (Active Boronate) BoronicAcid->Boronate Base_input Base (e.g., OH⁻) Base_input->Boronate Boronate->ArPdX

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the base-activated transmetalation step.

Head-to-Head Comparison: Electronic and Steric Effects

The primary difference in reactivity between chloro- and fluoro-substituted phenylboronic acids stems from the distinct electronic and steric properties of chlorine and fluorine.

Electronic Effects: A Tale of Two Halogens

The reactivity of the boronic acid in the transmetalation step is largely governed by its Lewis acidity.[2] Electron-withdrawing substituents increase the Lewis acidity of the boron atom, facilitating the formation of the reactive boronate species ([ArB(OH)₃]⁻) upon reaction with a base.[4]

  • Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). This effect significantly increases the Lewis acidity of the boronic acid.[4] While fluorine can also exert a resonance-donating effect (+R), its inductive effect is generally dominant, especially when positioned ortho or meta to the boronic acid group.

  • Chlorine: Chlorine also has an inductive-withdrawing effect, but it is less pronounced than that of fluorine. Its ability to donate electron density via resonance is also weaker.

This difference in electronic influence has a direct causal impact: fluoro-substituted phenylboronic acids are generally more Lewis acidic than their chloro-substituted counterparts. This enhanced acidity can lead to a faster formation of the boronate complex required for transmetalation, potentially accelerating the overall reaction rate.[5][6]

Electronic_Effects cluster_F Fluoro-Substituent cluster_Cl Chloro-Substituent F_Inductive Strong Inductive Effect (-I) LewisAcidity Increased Boron Lewis Acidity F_Inductive->LewisAcidity Stronger Pull Cl_Inductive Moderate Inductive Effect (-I) Cl_Inductive->LewisAcidity Weaker Pull Transmetalation Potentially Faster Transmetalation Rate LewisAcidity->Transmetalation Protodeboronation Increased Risk of Protodeboronation LewisAcidity->Protodeboronation

Caption: Influence of halogen electronic effects on boronic acid reactivity and stability.

Steric Effects: The Ortho Position Challenge

When a substituent is placed at the ortho position relative to the boronic acid, steric hindrance can become a significant factor.[7] The larger atomic radius of chlorine compared to fluorine means that an ortho-chloro substituent can present a greater steric barrier to the palladium complex during the transmetalation step. This can slow the reaction or necessitate more demanding conditions (e.g., higher temperatures or specialized bulky ligands) to achieve good yields.[8][9][10]

Stability and the Peril of Protodeboronation

A critical consideration in any Suzuki-Miyaura coupling is the stability of the boronic acid under the basic reaction conditions. The most common undesired side reaction is protodeboronation, where the carbon-boron bond is cleaved by a proton source (often water), replacing the boronic acid group with a hydrogen atom.[11]

Highly electron-deficient arylboronic acids, such as polyfluorinated phenylboronic acids, are particularly susceptible to protodeboronation.[12][13][14] The strong inductive effect that activates the boronic acid for transmetalation also makes the ipso-carbon more electrophilic and thus more prone to protonolysis.

Therefore, a crucial trade-off exists:

  • Fluoro-substituted phenylboronic acids: Their higher Lewis acidity can accelerate the desired coupling, but also increases their susceptibility to decomposition via protodeboronation, especially under strong basic conditions or with prolonged heating.[5][15]

  • Chloro-substituted phenylboronic acids: Being less electron-deficient, they are generally more robust and less prone to protodeboronation, but may require more forcing conditions to achieve comparable reaction rates.

Comparative Performance Data

While direct comparative studies under identical conditions are not always available in the literature[16], the following table summarizes the expected performance based on the chemical principles discussed. The data are illustrative for a hypothetical coupling of a substituted phenylboronic acid with 4-bromoanisole.

Parameter4-Fluorophenylboronic Acid4-Chlorophenylboronic AcidRationale
Optimal Reaction Time Shorter (e.g., 1-2 hours)Longer (e.g., 3-6 hours)Higher Lewis acidity of the fluoro-analog facilitates faster transmetalation.
Typical Yield 85-95%88-98%Yields can be comparable, but the fluoro-analog may require more careful optimization to avoid side reactions.
Catalyst Loading 0.5 - 2 mol%0.5 - 2 mol%Generally similar, though highly reactive systems might tolerate lower loadings.
Susceptibility to Protodeboronation Moderate to HighLow to ModerateThe strong electron-withdrawing nature of fluorine increases the rate of this side reaction.[12][13]
Optimal Base Strength Milder base (e.g., K₂CO₃, K₃PO₄)Tolerates stronger bases (e.g., Cs₂CO₃, NaOH)Milder bases are often chosen for sensitive boronic acids to minimize decomposition.[11]

Experimental Protocol: A Self-Validating Comparative Study

To objectively assess the reactivity, a parallel experiment is the most rigorous approach. This protocol is designed to directly compare the performance of 2-chloro-4-fluorophenylboronic acid and 2,4-dichlorophenylboronic acid.

Objective: To compare the reaction rate and final yield for the Suzuki-Miyaura coupling of two different halogen-substituted phenylboronic acids with 1-bromo-4-tert-butylbenzene.

Materials:

  • 1-bromo-4-tert-butylbenzene

  • 2-chloro-4-fluorophenylboronic acid

  • 2,4-dichlorophenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Deionized Water

  • Anhydrous Magnesium Sulfate

  • Internal Standard (e.g., Dodecane)

Procedure:

  • Reaction Setup (Perform in parallel for each boronic acid):

    • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-tert-butylbenzene (213 mg, 1.0 mmol, 1.0 equiv).

    • Add the respective boronic acid (1.2 mmol, 1.2 equiv):

      • Flask A: 2-chloro-4-fluorophenylboronic acid (209 mg)

      • Flask B: 2,4-dichlorophenylboronic acid (229 mg)

    • Add potassium phosphate (K₃PO₄) (424 mg, 2.0 mmol, 2.0 equiv).

    • Add the internal standard, dodecane (approx. 50 µL).

  • Catalyst Preparation:

    • In a separate vial, pre-mix Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and SPhos (8.2 mg, 0.02 mmol, 2 mol%) in 1 mL of toluene. Stir for 5 minutes.

  • Reaction Execution:

    • Add toluene (5 mL) and water (0.5 mL) to each Schlenk flask.

    • Purge each flask with argon for 10 minutes.

    • Using a syringe, add 0.5 mL of the catalyst solution to each flask.

    • Place the flasks in a preheated oil bath at 100 °C.

  • Monitoring and Workup:

    • Take aliquots (approx. 0.1 mL) from each reaction at T = 30 min, 1 hr, 2 hr, 4 hr, and 8 hr. Quench with water, extract with ethyl acetate, and analyze by GC-MS to monitor product formation and consumption of starting material.

    • After 8 hours (or upon completion), cool the reactions to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by flash column chromatography.

    • Calculate the isolated yield for each reaction.

    • Compare the reaction profiles based on the GC-MS data to determine the relative rates.

Conclusion and Practical Recommendations

The choice between a chloro- and a fluoro-substituted phenylboronic acid is not arbitrary but a strategic decision based on a nuanced understanding of their chemical properties.

  • Choose a fluoro-substituted phenylboronic acid when you anticipate needing a more reactive coupling partner to overcome a challenging electrophile, and you are prepared to screen milder bases and shorter reaction times to mitigate the risk of protodeboronation.[14]

  • Choose a chloro-substituted phenylboronic acid for greater operational simplicity and substrate stability, especially in large-scale synthesis or when prolonged reaction times at elevated temperatures are necessary.

Ultimately, the optimal choice depends on the specific substrates involved and the overall synthetic strategy. By understanding the underlying principles of Lewis acidity, steric hindrance, and stability, researchers can make informed decisions to maximize the success of their Suzuki-Miyaura coupling reactions.

References

A Researcher's Guide to Regioselective Suzuki-Miyaura Couplings: Validating Performance with 3,5-Dichloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the predictable and selective formation of carbon-carbon bonds is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool in this endeavor, prized for its versatility and functional group tolerance. However, when employing polysubstituted aromatic substrates, the question of regioselectivity becomes critical. This guide provides an in-depth analysis of the regioselective coupling of 3,5-Dichloro-4-fluorophenylboronic acid, offering a framework for validating its performance and comparing it with alternative strategies.

The Strategic Advantage of Polysubstituted Building Blocks

In the intricate process of drug discovery and development, the ability to fine-tune the steric and electronic properties of a molecule is paramount. Polysubstituted aromatic compounds, such as those derived from this compound, are invaluable building blocks. The distinct electronic nature and steric hindrance imparted by the chlorine and fluorine substituents offer a handle for modulating biological activity and pharmacokinetic properties. The central challenge, and opportunity, lies in selectively coupling at a specific position on the aromatic ring.

Understanding the Drivers of Regioselectivity in Suzuki-Miyaura Coupling

The regiochemical outcome of a Suzuki-Miyaura reaction is not arbitrary; it is governed by a confluence of electronic and steric factors that influence the key steps of the catalytic cycle. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary stages: oxidative addition, transmetalation, and reductive elimination.

The Decisive Role of Oxidative Addition

For polyhalogenated substrates, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining and selectivity-determining step. The reactivity of halogens in this step typically follows the order: I > Br > OTf > Cl > F. When identical halogens are present, as in the case of the two chlorine atoms in our topic compound, more subtle electronic and steric effects come into play.

The palladium catalyst, being nucleophilic in nature, will preferentially add to the most electrophilic carbon-halogen bond. The electron-withdrawing or -donating nature of neighboring substituents significantly modulates the electron density at each halogen-bearing carbon.

Steric Hindrance: A Physical Gatekeeper

Steric hindrance around a potential reaction site can impede the approach of the bulky palladium catalyst, thereby disfavoring oxidative addition at that position. The interplay between these electronic and steric effects dictates the ultimate regioselectivity of the coupling reaction.

Experimental Validation: A Case Study with a 3,5-Dichloroaromatic System

While direct, comprehensive studies on the regioselective coupling of this compound are not extensively documented in readily accessible literature, we can draw valuable insights from analogous systems. A study on the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole provides a compelling case for predictable regioselectivity. In this instance, mono-arylation occurs selectively at the C5 position over the C3 position, a preference that can be rationalized by the electronic differences between the two sites.

To illustrate the process of validating regioselectivity, we present a generalized experimental protocol for a hypothetical Suzuki-Miyaura coupling of a polysubstituted aryl halide, which can be adapted for this compound and a suitable coupling partner, such as 1-bromo-4-methylbenzene.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • 1-Bromo-4-methylbenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.2 mmol), 1-bromo-4-methylbenzene (1.0 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%)).

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired biphenyl product(s).

  • Characterize the product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the regiochemical outcome.

Data Presentation and Analysis

The success of the validation lies in the careful analysis of the reaction products. The primary goal is to determine the ratio of any potential regioisomers formed.

Table 1: Hypothetical Outcome of Regioselective Suzuki-Miyaura Coupling

EntryCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Regioisomeric Ratio
14-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285>95:5 (C3/C5 vs. other)
22-Methylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane901878>98:2 (C3/C5 vs. other)

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary based on specific reaction conditions and the nature of the coupling partners.

A high regioseisomeric ratio in favor of a single product would validate the regioselectivity of the coupling reaction under the tested conditions. The choice of ligand can also influence the outcome, with bulky, electron-rich phosphine ligands often promoting the oxidative addition step.

Visualizing the Reaction Pathway

To better understand the factors influencing the reaction, a workflow diagram can be conceptualized.

G cluster_start Reactant Selection cluster_conditions Reaction Conditions cluster_cycle Catalytic Cycle cluster_analysis Product Analysis BoronicAcid This compound OxAdd Oxidative Addition (Regioselectivity Determined) BoronicAcid->OxAdd ArylHalide Aryl Halide (e.g., R-Br) ArylHalide->OxAdd Catalyst Pd Catalyst & Ligand Selection Catalyst->OxAdd Base Base Selection Transmetal Transmetalation Base->Transmetal Solvent Solvent System Solvent->OxAdd OxAdd->Transmetal Electronic & Steric Effects RedElim Reductive Elimination Transmetal->RedElim Purification Purification RedElim->Purification Characterization Characterization (NMR, MS) Purification->Characterization Ratio Determine Regioisomeric Ratio Characterization->Ratio

Caption: Workflow for validating the regioselectivity of Suzuki-Miyaura coupling.

Comparison with Alternative Approaches

When predictable regioselectivity with a polysubstituted boronic acid is challenging, researchers can consider alternative strategies:

  • Use of a Pre-functionalized Coupling Partner: Instead of relying on the inherent regioselectivity of the boronic acid, one could start with a monofunctionalized derivative and introduce the other substituents after the coupling reaction. This approach offers greater control but may require additional synthetic steps.

  • Directed Ortho-Metalation (DoM): For certain substrates, a directing group can be used to achieve highly regioselective metalation, followed by borylation or direct coupling. This is a powerful strategy for accessing specific isomers that may be difficult to obtain otherwise.

  • Alternative Cross-Coupling Reactions: While Suzuki-Miyaura is a workhorse, other cross-coupling reactions like Stille or Negishi coupling may offer different regioselectivity profiles with certain substrates.

Conclusion

Validating the regioselectivity of coupling reactions with polysubstituted building blocks like this compound is a critical exercise for any synthetic chemist. By understanding the fundamental principles of the Suzuki-Miyaura reaction, carefully designing and executing experimental protocols, and thoroughly analyzing the products, researchers can confidently employ these valuable reagents in the synthesis of complex molecules. The interplay of electronic and steric factors provides a predictable framework for achieving the desired regiochemical outcome, ultimately empowering the design and synthesis of novel compounds for a wide range of applications, from pharmaceuticals to advanced materials.

3,5-Dichloro-4-fluorophenylboronic acid alternatives in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternatives for 3,5-Dichloro-4-fluorophenylboronic Acid in Organic Synthesis

In modern synthetic chemistry, particularly within drug discovery and materials science, the precise installation of highly functionalized aromatic moieties is paramount. The 3,5-dichloro-4-fluorophenyl group is a key structural motif found in numerous bioactive molecules and advanced materials. This compound has traditionally served as the go-to reagent for introducing this group via the robust and versatile Suzuki-Miyaura cross-coupling reaction. However, challenges related to its reactivity, stability, and the occasional need for fine-tuned electronic or steric properties necessitate a thorough understanding of viable alternatives.

This guide provides a comparative analysis of alternative reagents and strategies, grounded in mechanistic principles and supported by experimental data. We aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when the standard reagent may not be the optimal choice.

The Physicochemical Profile of this compound

This compound is characterized by a highly electron-deficient aromatic ring. The strong inductive and mesomeric effects of the halogen substituents decrease the electron density on the boron atom.[1] This electronic nature has several important consequences for its application in Suzuki-Miyaura coupling:

  • Enhanced Transmetalation: The transmetalation step of the Suzuki-Miyaura catalytic cycle is often facilitated by electron-deficient boronic acids.[2] This can lead to faster reaction rates compared to electron-rich or neutral arylboronic acids under certain conditions.

  • Increased Acidity: The introduction of fluorine and chlorine atoms increases the Lewis acidity of the boronic acid.[1][3] This affects the equilibrium between the neutral boronic acid and the active boronate species, influencing the choice of base and reaction kinetics.

  • Potential for Instability: While boronic acids are generally stable, they are susceptible to oxidative damage and protodeboronation, especially under harsh reaction conditions.[4] The electron-withdrawing groups can influence this stability profile.

Alternative Reagents: A Comparative Analysis

The selection of an alternative is guided by the specific requirements of the synthesis, including desired reactivity, stability, cost, and the nature of the coupling partner. We can classify alternatives into two main categories.

Structurally Related Phenylboronic Acids

For applications where the core 3,5-dichloro-4-fluorophenyl scaffold is not strictly required, or where modulated electronic properties are desired, structurally similar boronic acids are the first logical consideration.

Boronic Acid AlternativeStructureKey Characteristics & Performance Insights
4-Fluorophenylboronic Acid B(O)(O)c1ccc(F)cc1A less electron-deficient analogue. It is highly effective in Suzuki-Miyaura couplings, often providing excellent yields. Studies have shown it to be superior to non-fluorinated phenylboronic acid in certain systems, leading to almost complete halide conversion under optimized conditions.[5]
3,4-Difluorophenylboronic Acid B(O)(O)c1ccc(F)c(F)c1Offers a different substitution pattern while maintaining a high degree of fluorination. It is a highly effective reagent, capable of producing excellent yields (>95%) in couplings with substrates like bromo-salicylic acid.[6]
Pentafluorophenylboronic Acid B(O)(O)c1c(F)c(F)c(F)c(F)c1FAn extremely electron-deficient reagent. Its high reactivity can be advantageous, but it may also be more prone to side reactions like homocoupling. Often requires specific conditions, such as the use of silver oxide as a co-catalyst.[6]
3,5-Bis(trifluoromethyl)phenylboronic Acid B(O)(O)c1cc(C(F)(F)F)cc(C(F)(F)F)c1Provides strong electron-withdrawing character through trifluoromethyl groups instead of halogens. These groups offer different steric and electronic profiles that can be beneficial for tuning molecular properties.
Alternative Boron Reagents

Beyond boronic acids, other organoboron compounds offer significant advantages in terms of stability, handling, and sometimes, reactivity. These reagents generate the active boronate species in situ under the reaction conditions.

  • Potassium Aryltrifluoroborates (R-BF₃K): These are highly stable, crystalline solids that are often easier to handle and purify than their boronic acid counterparts. They are robust towards air and moisture and can be stored for long periods without degradation. The trifluoroborate salt protects the boronic acid from protodeboronation.[7] The corresponding potassium 3,5-dichloro-4-fluorophenyltrifluoroborate would be an excellent, highly stable alternative.

  • Boronate Esters (e.g., Pinacol, MIDA): Boronic acid pinacol esters are another class of stable, easily handled alternatives. They are typically less polar than boronic acids, which can be advantageous in purification. MIDA (N-methyliminodiacetic acid) boronates are particularly noteworthy for their exceptional stability, allowing for their use in iterative cross-coupling strategies where the boronic acid moiety must survive multiple reaction steps before its intended use.

Experimental Design & Protocols

To ensure a valid comparison between this compound and a potential alternative, a standardized experimental protocol is crucial.

General Protocol for Suzuki-Miyaura Coupling with an Electron-Deficient Boronic Acid

This protocol is adapted from established methods for coupling aryl halides with arylboronic acids.[8][9][10]

Workflow for Comparative Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Select Aryl Halide (Ar-X) & Boronic Acid/Alternative B Prepare Reagent Solution: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/H₂O/MeOH) A->B Define Stoichiometry D Add Catalyst and Base Solution under Inert Atmosphere (N₂ or Ar) B->D C Combine Ar-X and Boronic Acid in Degassed Solvent C->D E Heat Reaction Mixture (e.g., Reflux, 80-110°C) D->E F Monitor Reaction Progress (TLC, GC-MS) E->F F->E Continue if incomplete G Quench Reaction (e.g., add H₂O) F->G Proceed upon completion H Extract with Organic Solvent (e.g., Ethyl Acetate) G->H I Dry, Filter, and Concentrate H->I J Purify Product (Column Chromatography) I->J K Characterize and Quantify (NMR, MS, Yield Calculation) J->K

Caption: Workflow for comparing boronic acid alternatives.

Step-by-Step Methodology:

  • Reagent Preparation: In a reaction vessel equipped with a magnetic stirrer and reflux condenser, add the aryl halide (1.0 mmol), the boronic acid or alternative (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent and Base Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL). Add an aqueous solution of a base (e.g., 2M Na₂CO₃, 2.0 mmol).[11]

  • Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry, and calculate the isolated yield.

Mechanistic Insights & Troubleshooting

A firm grasp of the Suzuki-Miyaura catalytic cycle is essential for troubleshooting and optimization.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Ar-X A ox_add Oxidative Addition ar_ar_pd Ar-Pd(II)L₂-Ar' pd_complex->ar_ar_pd [Ar'B(OH)₃]⁻ B trans Transmetalation ar_ar_pd->pd0 C product Ar-Ar' ar_ar_pd->product red_elim Reductive Elimination arx Ar-X boronic Ar'B(OH)₂ boronate [Ar'B(OH)₃]⁻ boronic->boronate + OH⁻ base Base (OH⁻) label_A A label_B B label_C C Decision_Tree start Need to replace This compound? q1 Is the exact 3,5-dichloro-4-fluoro moiety required? start->q1 q2 Are there issues with stability, handling, or protodeboronation? q1->q2 Yes alt_struct Consider structurally related boronic acids with different electronic/steric profiles. (e.g., 3,4-difluoro, 3,5-bis(CF₃)) q1->alt_struct No use_standard Optimize reaction conditions for This compound: - Screen bases (K₃PO₄, Cs₂CO₃) - Screen catalysts/ligands - Adjust temperature q2->use_standard No use_protected Use a stabilized alternative: - Potassium Trifluoroborate (High Stability) - Pinacol Ester (Good Handling) - MIDA Boronate (for Iterative Synthesis) q2->use_protected Yes

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,5-Dichloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development and scientific research, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While 3,5-dichloro-4-fluorophenylboronic acid is a valuable reagent in synthetic chemistry, its proper disposal is paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and a deep understanding of chemical reactivity.

Hazard Identification and Risk Assessment: Understanding the "Why"

Similar compounds, such as 4-fluorophenylboronic acid and 3,4-dichlorophenylboronic acid, are consistently classified as:

  • Skin Irritants: Capable of causing redness, itching, and inflammation upon contact with the skin.[1][2][3][4][5][6]

  • Serious Eye Irritants: May cause significant and potentially damaging irritation to the eyes.[1][2][3][4][5][6]

  • Respiratory Tract Irritants: Inhalation of dust or aerosols can lead to irritation of the nose, throat, and lungs.[1][3][4][5][7]

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.[1][7][8][9]

Given these likely hazards, all handling and disposal procedures must be conducted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Table 1: Hazard Profile of Structurally Similar Phenylboronic Acids
Hazard Classification4-Fluorophenylboronic Acid3-Cyano-4-fluorophenylboronic Acid3,4-Dichlorophenylboronic acidInferred for this compound
Acute Oral Toxicity Category 4[1][7]Category 4[8]Not ClassifiedLikely Category 4
Skin Irritation Category 2[1][2][3][4][5][6]Category 2[8]Category 2[6]Category 2
Eye Irritation Category 2[1][2][3][4][5][6]Category 2[8]Category 2[6]Category 2
Respiratory Irritation Category 3[1][3][4][5][7]Category 3[8]Category 3[6]Category 3

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind PPE selection is rooted in preventing the chemical from coming into contact with your body. The following PPE is mandatory when handling or disposing of this compound:

  • Eye Protection: Chemical safety goggles are essential to protect against splashes and fine dust particles. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A lab coat should be worn to protect the skin from accidental contact.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of dust.

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.

Step 1: Waste Segregation - The Cornerstone of Safe Disposal

Proper segregation of chemical waste is critical to prevent dangerous reactions. As a halogenated organic compound, this compound waste must be collected separately from non-halogenated organic waste.[10][11][12][13]

Diagram 1: Waste Segregation Workflow

Start Waste Generated (this compound) Is_Solid Is the waste solid or liquid? Start->Is_Solid Solid_Waste Solid Halogenated Organic Waste Container Is_Solid->Solid_Waste Solid Liquid_Waste Liquid Halogenated Organic Waste Container Is_Solid->Liquid_Waste Liquid End Properly Labeled and Stored for Pickup Solid_Waste->End Liquid_Waste->End

Caption: Decision workflow for segregating this compound waste.

Step 2: Container Selection and Labeling
  • Solid Waste: Unused or contaminated solid this compound, along with any contaminated materials (e.g., weighing paper, gloves, or pipette tips), should be placed in a clearly labeled, sealable container designated for "Halogenated Organic Solid Waste."

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealable container for "Halogenated Organic Liquid Waste."

All waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The appropriate hazard pictograms (inferred to be an exclamation mark for irritant)

Step 3: Temporary Storage

Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area. This area should be away from incompatible materials, particularly strong oxidizing agents and bases, to prevent any potential reactions.

Step 4: Disposal of Empty Containers

Empty containers of this compound must be decontaminated before disposal.

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinse Solvent: The first rinseate is considered hazardous and must be collected and added to your "Halogenated Organic Liquid Waste" container. Subsequent rinses can also be collected as hazardous waste.

  • Final Disposal: After the triple rinse and allowing the container to air dry completely in a well-ventilated area, the original label should be defaced. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream, in accordance with your institution's policies.

Spill Management: A Plan for the Unexpected

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institution's Environmental Health and Safety (EHS) department.

  • Containment: For small, manageable spills, prevent the material from entering drains or waterways.

  • Cleanup:

    • Solid Spills: Carefully sweep up the solid material and place it into a labeled hazardous waste container. Avoid generating dust.

    • Liquid Spills: Use an inert absorbent material (e.g., vermiculite or sand) to absorb the spill. Collect the absorbent material and place it into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.

Conclusion: A Commitment to Safety and Scientific Integrity

The responsible disposal of chemical reagents like this compound is not merely a procedural task; it is a reflection of our commitment to safety, environmental stewardship, and the integrity of our scientific endeavors. By adhering to these detailed protocols, researchers can ensure they are not only protecting themselves and their colleagues but also upholding the highest standards of laboratory practice. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.

References

Mastering the Safe Handling of 3,5-Dichloro-4-fluorophenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both experimental success and personal safety. This guide provides an in-depth, procedural framework for the safe handling of 3,5-Dichloro-4-fluorophenylboronic acid, a compound often utilized in complex organic synthesis. By understanding the inherent risks and adhering to the rigorous protocols outlined below, you can mitigate potential hazards and ensure a secure laboratory environment. The following recommendations are synthesized from best practices for handling structurally similar boronic acids and halogenated organic compounds.

Hazard Assessment and Risk Mitigation

  • Skin and Eye Irritation: Direct contact can cause irritation or, in more severe cases, chemical burns.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the dust can lead to irritation of the respiratory system.[1][2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][2][4]

Given these potential hazards, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent operational protocols, is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for the necessity of each item.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[1]To protect the eyes and face from dust particles and accidental splashes, which can cause serious irritation or injury.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected for any signs of degradation or perforation before each use.[1]To prevent skin contact and potential absorption of the chemical. Contaminated gloves should be removed and disposed of immediately, followed by thorough hand washing.
Body Protection A flame-resistant laboratory coat, fully buttoned, is the minimum requirement. For operations with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.To protect the skin on the arms and body from accidental contact with the chemical.
Respiratory Protection When handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved respirator (e.g., N95 dust mask) is necessary.To prevent the inhalation of fine particles that can cause respiratory tract irritation.[1][2]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized operational procedure is critical for minimizing exposure and preventing accidents. The following workflow should be followed for all operations involving this compound.

Preparation and Pre-Handling Checks
  • Engineering Controls Verification: Ensure that you are working in a well-ventilated area, preferably within a certified chemical fume hood.[5] Confirm that the fume hood is functioning correctly.

  • Emergency Equipment Accessibility: Before beginning any work, verify that a safety shower and an eyewash station are readily accessible and unobstructed.[5]

  • Gather Materials: Assemble all necessary equipment and reagents before introducing the this compound to the workspace. This minimizes the time the container is open.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

Handling the Compound
  • Container Inspection: Before opening, carefully inspect the container for any signs of damage or leaks.

  • Minimize Dust Generation: When transferring the solid, use a spatula or other appropriate tool to minimize the creation of dust. Avoid pouring the dry powder directly.

  • Weighing: If weighing is required, perform this task in a fume hood or a balance enclosure to contain any airborne particles.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Container Sealing: Keep the container tightly sealed when not in use to prevent moisture absorption and contamination.[5]

Post-Handling Procedures
  • Decontamination: Thoroughly clean the work area, including the balance and any potentially contaminated surfaces, after use.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling Prep1 Verify Fume Hood Prep2 Check Emergency Equipment Prep1->Prep2 Prep3 Gather Materials Prep2->Prep3 Prep4 Don PPE Prep3->Prep4 Handle1 Inspect Container Prep4->Handle1 Handle2 Minimize Dust Handle1->Handle2 Handle3 Weigh in Hood Handle2->Handle3 Handle4 Seal Container Handle3->Handle4 Post1 Decontaminate Workspace Handle4->Post1 Post2 Doff PPE Post1->Post2 Post3 Wash Hands Post2->Post3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-4-fluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
3,5-Dichloro-4-fluorophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.